molecular formula C5H6BNO2 B027302 Pyridine-4-boronic acid CAS No. 1692-15-5

Pyridine-4-boronic acid

Katalognummer: B027302
CAS-Nummer: 1692-15-5
Molekulargewicht: 122.92 g/mol
InChI-Schlüssel: QLULGIRFKAWHOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridine-4-boronic acid (CAS 1692-15-5) is an aromatic boronic acid derivative characterized by its molecular formula of C 5 H 6 BNO 2 and a molecular weight of 122.92 g/mol [ ]. This white to off-white solid serves as a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it facilitates the formation of carbon-carbon bonds between aromatic systems [ ]. Research Applications and Value This compound is predominantly utilized as a key intermediate in the research and development of active pharmaceutical ingredients (APIs), including investigations into novel HIV-1 protease inhibitors [ ]. Its molecular structure, featuring both a boronic acid functional group and a nitrogen-containing heterocycle, makes it a versatile precursor for creating bipyridyl compounds and other complex architectures relevant to medicinal chemistry and materials science. In the field of advanced materials, this compound finds application in the synthesis of metallo-supramolecular polymers and organic electronic materials, such as those used in OLED (Organic Light-Emitting Diode) intermediates [ ][ ]. Its utility extends to agrochemical research and the development of molecular sensors. Specifications and Handling The product is offered with a typical purity of 97% to 99% [ ][ ]. It has a high melting point exceeding 300 °C and a predicted density of 1.22 g/cm³ [ ][ ]. For optimal stability, it should be stored in a cool, dry place, with recommendations often specifying storage at -20°C [ ]. Researchers should note that this compound may contain varying amounts of anhydride [ ]. Please refer to the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

pyridin-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO2/c8-6(9)5-1-3-7-4-2-5/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLULGIRFKAWHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370269
Record name Pyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1692-15-5
Record name Pyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Pyridine-4-boronic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of pyridine-4-boronic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical Properties

This compound is a versatile organic compound that serves as a key building block in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.[1][2][3] It is a white to off-white or light orange granular powder.[1] This compound is soluble in water and polar organic solvents.[1]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₅H₆BNO₂[4][5]
Molecular Weight 122.92 g/mol [4][5]
Melting Point >300 °C[2][6]
pKa 7.59 ± 0.10 (Predicted)[1]
Appearance White to off-white/light orange crystalline solid/granular powder[1]
Solubility Soluble in water and polar organic solvents[1]
Storage Temperature 0-6°C[1]

Molecular Structure

The structure of this compound features a pyridine (B92270) ring substituted with a boronic acid group at the 4-position. This unique arrangement imparts its specific reactivity and utility in organic synthesis.

Figure 1: Chemical Structure of this compound

Experimental Protocols

Synthesis of this compound from 4-Bromopyridine (B75155)

This protocol outlines a common laboratory-scale synthesis of this compound.

Materials:

  • 4-Bromopyridine

  • Anhydrous deoxytetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution (e.g., 2.2 M in hexanes)

  • Trimethyl borate (B1201080)

  • 2 M Hydrochloric acid (HCl)

  • Hexane (B92381)

  • Argon gas supply

  • Schlenk flask (200 mL)

  • Low-temperature reactor or bath (capable of maintaining -78 °C)

  • Standard glassware for reaction workup and purification

Procedure: [4]

  • Reaction Setup: Under an argon atmosphere, place 4-bromopyridine (1.5 g, 10 mmol) into a 200 mL Schlenk flask. Add 40 mL of anhydrous deoxytetrahydrofuran.

  • Lithiation: Cool the reaction mixture to -78 °C using a low-temperature bath. Slowly add 5 mL (11 mmol) of n-butyllithium solution dropwise. Maintain the reaction at this temperature for 1 hour.

  • Borylation: To the same reaction mixture, add 4 mL of trimethyl borate and continue the reaction at -78 °C for another hour.

  • Warming and Quenching: After the second hour, slowly warm the reaction mixture to room temperature and stir overnight. Quench the reaction by adding a 2 mol/L hydrochloric acid solution.

  • Purification: Purify the product by recrystallization from hexane to yield this compound hydrochloride.

synthesis_workflow Synthesis Workflow of this compound start Start: 4-Bromopyridine in anhydrous THF under Argon step1 Cool to -78°C start->step1 step2 Add n-Butyllithium dropwise (1 hour at -78°C) step1->step2 step3 Add Trimethyl borate (1 hour at -78°C) step2->step3 step4 Warm to Room Temperature (Stir overnight) step3->step4 step5 Quench with 2M HCl step4->step5 step6 Recrystallize from Hexane step5->step6 end End: this compound hydrochloride step6->end

Figure 2: Synthesis Workflow

Applications in Organic Synthesis

This compound is a crucial reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction.[1][2][3] This reaction is widely used in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including biaryls and various heterocyclic compounds with significant biological activities.[1][7]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like this compound) with an organohalide in the presence of a palladium catalyst and a base.

suzuki_coupling Generalized Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R'-X) pd0->oxidative_addition pd_intermediate1 R'-Pd(II)L_n-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation (R-B(OR)2 + Base) pd_intermediate1->transmetalation pd_intermediate2 R'-Pd(II)L_n-R transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Figure 3: Suzuki-Miyaura Coupling Cycle

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions. It may be harmful if swallowed and can cause skin and eye irritation.[5][8] Inhalation may lead to respiratory irritation.[5][8]

Precautionary Measures: [8][9]

  • Wash hands and any exposed skin thoroughly after handling.

  • Wear protective gloves, clothing, eye, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

First-Aid Measures: [8][10]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

Storage: [1][9]

  • Store in a well-ventilated place.

  • Keep the container tightly closed.

  • Store locked up.

  • Recommended storage temperature is between 0-6°C.[1]

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10] Firefighters should wear self-contained breathing apparatus.[10]

References

Pyridine-4-boronic Acid (CAS 1692-15-5): A Technical Guide for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pyridine-4-boronic acid (CAS 1692-15-5), a versatile building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key applications, and explores its role in the development of targeted therapeutics, particularly in the context of kinase inhibition.

Core Properties and Specifications

This compound is a heterocyclic boronic acid that serves as a crucial reagent in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Its stability, reactivity, and the prevalence of the pyridine (B92270) moiety in biologically active molecules make it a compound of significant interest.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1692-15-5[1][2][3]
Molecular Formula C₅H₆BNO₂[2]
Molecular Weight 122.92 g/mol [4][2]
Appearance White to light orange solid/powder
Melting Point >300 °C[4][3]
Boiling Point 308.8 ± 34.0 °C (Predicted)
Density 1.220 ± 0.10 g/cm³ (Predicted)
Solubility Slightly soluble in aqueous acid and water.
Storage Temperature -20°C[4][3]

Table 2: Chemical Identifiers

IdentifierValueReference(s)
Synonyms 4-Pyridineboronic acid, 4-Pyridylboronic acid[4]
MDL Number MFCD01074545[4][2][3]
SMILES OB(O)c1ccncc1[4]
InChI 1S/C5H6BNO2/c8-6(9)5-1-3-7-4-2-5/h1-4,8-9H[4]
InChI Key QLULGIRFKAWHOJ-UHFFFAOYSA-N[4]

Synthesis of this compound

The synthesis of this compound is well-established, with common procedures involving a lithium-halogen exchange followed by borylation.

Experimental Protocol: Synthesis from 4-Bromopyridine (B75155)

This protocol is based on the reaction of 4-bromopyridine with n-butyllithium and subsequent quenching with a borate (B1201080) ester.[5]

Materials:

  • 4-Bromopyridine (or 4-bromopyridine hydrochloride)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Trimethyl borate

  • 2 M Hydrochloric acid (HCl)

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Schlenk flask or a three-necked round-bottom flask

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer of reagents

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), place 4-bromopyridine (1.5 g, 10 mmol) into a 200 mL Schlenk flask.

  • Add 40 mL of anhydrous THF to the flask and stir until the 4-bromopyridine is fully dissolved.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution (5 mL of a 2.2 M solution in hexanes, 11 mmol) dropwise to the cooled reaction mixture. Maintain the temperature at -78 °C during the addition.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add trimethyl borate (4 mL) to the reaction mixture and continue stirring at -78 °C for an additional hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 2 M hydrochloric acid solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from hexane to yield this compound hydrochloride.

Expected Yield: Approximately 65%.

Applications in Organic Synthesis and Drug Discovery

This compound is a cornerstone in the construction of complex molecules, particularly in the pharmaceutical industry. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds.

Suzuki-Miyaura Cross-Coupling Reactions

This reaction enables the synthesis of 4-arylpyridines, a structural motif present in numerous active pharmaceutical ingredients (APIs).[6][7]

The following is a general protocol for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DME)

  • Water (if using an aqueous base solution)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (or microwave reactor)

  • Condenser

  • Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • In a Schlenk flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 equivalents of K₂CO₃).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (if applicable) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually several hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Table 3: Optimized Conditions for Suzuki-Miyaura Coupling of this compound Derivatives [6]

Aryl HalideCatalystBaseSolventTemperature (°C)Yield (%)
4-IodopyridinePd(dppf)Cl₂Cs₂CO₃CPME/H₂O8097.8
4-BromopyridinePd(dppf)Cl₂Cs₂CO₃CPME/H₂O8096.5
2,6-DichloropyridinePd(PPh₃)₄K₂CO₃Toluene10086.2
Role in the Synthesis of PI3K Inhibitors

This compound is a key building block in the synthesis of various heterocyclic compounds that act as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[8] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[1][3] Thienopyrimidine derivatives, often synthesized using this compound, have shown potent and selective inhibition of PI3K isoforms.[8][9]

The following diagram illustrates the key components of the PI3K/AKT/mTOR signaling pathway, a common target for cancer therapeutics developed using building blocks like this compound.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) TSC TSC1/2 AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylates Inhibitor Thienopyrimidine PI3K Inhibitor Inhibitor->PI3K Inhibits

PI3K/AKT/mTOR Signaling Pathway and Inhibition.

This representative protocol outlines the synthesis of a 2-pyridinyl-thieno[2,3-d]pyrimidine, a core structure in some PI3K inhibitors, using this compound.

Materials:

  • 2-Chloro-thieno[2,3-d]pyrimidine derivative

  • This compound

  • Pd(dppf)Cl₂

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Argon or Nitrogen gas

Equipment:

  • Microwave reactor or oil bath

  • Microwave reaction vial or Schlenk flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a microwave reaction vial, add the 2-chloro-thieno[2,3-d]pyrimidine derivative (1.0 eq.), this compound (1.5 eq.), and Pd(dppf)Cl₂ (0.05 eq.).

  • Add a 2M aqueous solution of Na₂CO₃ (3.0 eq.) and DME.

  • Seal the vial and degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture in a microwave reactor to 150 °C for 1 hour, or alternatively, heat in an oil bath at reflux until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, remove the solvent in vacuo.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired 2-(pyridin-4-yl)-thieno[2,3-d]pyrimidine derivative.

Synthesis of Soticlestat (TAK-935)

Soticlestat is a potent and selective inhibitor of cholesterol 24-hydroxylase (CH24H) and is under investigation for the treatment of certain forms of epilepsy. Its synthesis involves the formation of a 2,4'-bipyridine (B1205877) structure, which can be achieved through a Suzuki-Miyaura coupling reaction involving a derivative of this compound.

The following diagram illustrates the general workflow for the key Suzuki coupling step in the synthesis of Soticlestat.

Soticlestat_Synthesis_Workflow Start Start: This compound derivative & 2-halopyridine derivative Reaction Suzuki-Miyaura Coupling: - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., Cs₂CO₃) - Solvent (e.g., CPME/H₂O) Start->Reaction Workup Aqueous Workup: - Extraction with organic solvent - Washing with water and brine Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: 2,4'-Bipyridine intermediate for Soticlestat Purification->Product

Workflow for the key Suzuki coupling in Soticlestat synthesis.

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10]

Table 4: Hazard and Precautionary Statements

CategoryStatementReference(s)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[10]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Handling:

  • Use in a well-ventilated area or under a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Personal Protective Equipment (PPE):

  • Safety glasses with side-shields or goggles.

  • Chemical-resistant gloves.

  • Lab coat.

  • In case of insufficient ventilation, wear a suitable respiratory equipment.

Conclusion

This compound (CAS 1692-15-5) is an indispensable tool for researchers and professionals in drug discovery and development. Its utility in constructing complex molecular architectures, particularly through the Suzuki-Miyaura coupling, has positioned it as a key intermediate in the synthesis of a wide range of biologically active compounds, including potent kinase inhibitors. A thorough understanding of its properties, synthetic routes, and reaction protocols is essential for leveraging its full potential in the advancement of medicinal chemistry and the development of novel therapeutics.

References

Pyridine-4-boronic Acid: A Core Component in Modern Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of pyridine-4-boronic acid, a pivotal building block in medicinal chemistry and materials science. We will cover its fundamental physicochemical properties, provide detailed experimental protocols for its synthesis and application in cross-coupling reactions, and illustrate key chemical transformations.

Core Physicochemical Data

This compound is a heterocyclic organoboron compound widely utilized in organic synthesis. Its properties are summarized below.

PropertyValueCitations
Molecular Formula C₅H₆BNO₂[1][2][3][4]
Molecular Weight 122.92 g/mol [1][2][3][4]
CAS Number 1692-15-5[1][2][3][4]
Appearance Solid[4]
Melting Point >300 °C[2][4]
Synonyms 4-Pyridylboronic acid, 4-Boronopyridine[1][4][5]
Storage Conditions Store at -20°C under inert atmosphere[4][6]
Hydrated Form (Formula) C₅H₈BNO₃[7]
Hydrated Form (M.W.) 140.94 g/mol [7]

Key Applications in Synthesis

This compound is a versatile reagent, most notably employed as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is fundamental for constructing carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).[4][5] The pyridine (B92270) nitrogen atom can also act as a hydrogen bond acceptor, influencing the pharmacokinetic properties of drug candidates.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of this compound

This protocol details the synthesis from 4-bromopyridine (B75155) via a lithium-halogen exchange followed by borylation.[1]

Materials:

  • 4-Bromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution (e.g., 2.2 M in hexanes)

  • Trimethyl borate (B1201080)

  • Hydrochloric acid (HCl), 2 M solution

  • Hexane (B92381)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk flask and standard glassware

Procedure:

  • Reaction Setup: Add 4-bromopyridine (1.5 g, 10 mmol) to a 200 mL Schlenk flask. Add 40 mL of anhydrous THF.

  • Inert Atmosphere: Purge the flask with argon or nitrogen gas.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium solution (5 mL, 11 mmol) dropwise to the cooled mixture. Maintain the temperature at -78 °C and stir for 1 hour.

  • Borylation: Add trimethyl borate (4 mL) to the reaction mixture. Continue stirring at -78 °C for an additional hour.[1]

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by carefully adding 2 M hydrochloric acid solution.

  • Purification: Purify the product by recrystallization from hexane to yield this compound hydrochloride.[1] The expected yield is approximately 65%.[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand)

  • Base (e.g., K₃PO₄, K₂CO₃, or aqueous Na₂CO₃ solution)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Schlenk flask or sealed tube

Procedure:

  • Reaction Setup: In a Schlenk flask or sealed tube under an inert atmosphere (argon), combine this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol %), and the base (2-3 equivalents).[3]

  • Solvent Addition: Add the degassed, anhydrous solvent to the flask.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-16 hours, or until reaction completion is observed via TLC or LC-MS monitoring.[3]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 4-arylpyridine product.

Synthesis and Application Workflow

The following diagram illustrates the overall workflow from a starting halopyridine to the synthesis of a 4-arylpyridine, a key structure in many pharmaceutical compounds.

G cluster_synthesis Protocol 1: Synthesis of this compound cluster_coupling Protocol 2: Suzuki-Miyaura Coupling start 4-Bromopyridine step1 1. Add Anhydrous THF 2. Cool to -78 °C start->step1 step2 Add n-BuLi (Lithiation) step1->step2 step3 Add Trimethyl Borate (Borylation) step2->step3 step4 Quench with HCl & Recrystallize step3->step4 product1 This compound step4->product1 step5 Combine with this compound, Pd Catalyst, and Base product1->step5 To Coupling Reaction reagent2 Aryl Halide reagent2->step5 step6 Heat in Anhydrous Solvent (e.g., Dioxane) step5->step6 step7 Aqueous Work-up & Purification step6->step7 final_product 4-Arylpyridine Product step7->final_product

Caption: Workflow for the synthesis of 4-arylpyridines.

References

Technical Guide: ¹H and ¹³C NMR Analysis of Pyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for pyridine-4-boronic acid. It includes tabulated spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for NMR analysis.

Spectroscopic Data

Table 1: ¹H NMR Data for this compound

SignalChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
H-2, H-6~8.5 - 8.7Doublet (d)~6.02HProtons ortho to Nitrogen
H-3, H-5~7.8 - 8.0Doublet (d)~6.02HProtons meta to Nitrogen
-B(OH)₂~8.2 (broad)Singlet (s)-2HBoronic acid protons

Note: The chemical shift of the boronic acid protons can vary significantly depending on the solvent, concentration, and water content.

Table 2: ¹³C NMR Data for this compound

CarbonChemical Shift (δ) (ppm)
C-2, C-6~150
C-3, C-5~125
C-4~140 (broad)

Note: The carbon atom attached to the boron (C-4) often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

  • Compound: Use high-purity this compound.

  • Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O) are suitable solvents. DMSO-d₆ is often preferred as it can dissolve a wide range of organic compounds and the residual solvent peak does not overlap with the aromatic signals of interest. D₂O can be used, but the boronic acid protons will exchange with deuterium and become invisible.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

2.2.1. ¹H NMR Acquisition

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Receiver Gain: Adjust automatically.

2.2.2. ¹³C NMR Acquisition

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 200-220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay is necessary for quaternary carbons.

  • Number of Scans: 1024 or more scans, as ¹³C is an insensitive nucleus. The number of scans will depend on the sample concentration.

  • Proton Decoupling: Use a standard broadband proton decoupling sequence (e.g., 'waltz16').

2.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; D₂O: δH is typically set to 4.79 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the acquisition and analysis of NMR data for a compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Select Compound & Solvent B Weigh & Dissolve A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum F->G H Fourier Transform & Phase G->H I Baseline Correction & Referencing H->I J Peak Picking & Integration I->J K Assign Signals J->K L Determine Structure & Purity K->L M Report Data L->M

An In-depth Technical Guide to the Mass Spectrometry Analysis of Pyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of pyridine-4-boronic acid, a crucial building block in medicinal chemistry and materials science. Understanding its behavior under various ionization techniques is paramount for reaction monitoring, purity assessment, and metabolite identification. This document outlines key methodologies, data interpretation, and experimental protocols for the robust analysis of this compound.

Introduction to the Mass Spectrometry of this compound

This compound (C₅H₆BNO₂) is a heterocyclic organic compound with a molecular weight of 122.92 g/mol .[1][2] Its analysis by mass spectrometry is influenced by the presence of the basic pyridine (B92270) ring and the acidic boronic acid moiety. A primary challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate spectral interpretation.[3] Consequently, analytical methods are often designed to either prevent boroxine (B1236090) formation or to controllably derivatize the molecule for improved analysis.

The choice of ionization technique is critical. Electrospray Ionization (ESI) is suitable for liquid chromatography-mass spectrometry (LC-MS) and tends to be a "soft" ionization method, while Gas Chromatography-Mass Spectrometry (GC-MS) necessitates derivatization to enhance the volatility of the analyte.

Analytical Methodologies and Data Presentation

The mass spectrometric analysis of this compound can be approached using several techniques, each with its own set of advantages and considerations.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful technique for analyzing this compound directly from solution, often coupled with liquid chromatography for separation. In positive ion mode, the pyridine nitrogen is readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.

Predicted ESI-MS/MS Fragmentation of this compound

While a publicly available, detailed ESI-MS/MS spectrum for this compound is not readily found, a fragmentation pathway can be predicted based on the known fragmentation of pyridine derivatives and boronic acids. Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 124.1) is expected to proceed through the following key fragmentation channels:

  • Loss of H₂O: Dehydration of the boronic acid moiety is a common fragmentation pathway.

  • Loss of B(OH)₂: Cleavage of the C-B bond can result in the loss of the dihydroxyboron group.

  • Ring Fragmentation: At higher collision energies, fragmentation of the pyridine ring can occur.

Table 1: Predicted Quantitative Data for ESI-MS/MS of [M+H]⁺ of this compound

Ion DescriptionProposed StructurePredicted m/z
Protonated Molecule[C₅H₆BNO₂ + H]⁺124.1
Loss of H₂O[C₅H₄BNO + H]⁺106.1
Loss of H₃BO₂[C₅H₄N]⁺78.1
Pyridinium ion[C₅H₅NH]⁺80.1
Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound is not feasible due to its low volatility and thermal lability. Derivatization is a mandatory step to convert the polar boronic acid group into a more volatile and thermally stable functional group. Silylation is the most common derivatization approach.

Derivatization for GC-MS Analysis

The hydroxyl groups of the boronic acid can be converted to trimethylsilyl (B98337) (TMS) ethers using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting di-TMS derivative is sufficiently volatile for GC analysis.

Predicted GC-MS Fragmentation of this compound di-TMS Derivative

The fragmentation of the di-TMS derivative under electron ionization (EI) would be driven by the stability of the resulting fragments. Key fragmentation pathways would include:

  • Loss of a methyl group (-CH₃): A characteristic loss from a TMS group.

  • Cleavage of the C-B bond.

  • Fragmentation of the pyridine ring.

Table 2: Predicted Quantitative Data for GC-MS of this compound di-TMS Derivative

Ion DescriptionProposed Structure / FragmentPredicted m/z
Molecular Ion[C₅H₄N-B(OTMS)₂]⁺267.1
Loss of CH₃[M - CH₃]⁺252.1
Pyridyl-B(OTMS) fragment[C₅H₄N-B(OTMS)]⁺194.1
Pyridyl fragment[C₅H₄N]⁺78.1
TMS ion[Si(CH₃)₃]⁺73.1

Experimental Protocols

Protocol for ESI-MS Analysis
  • Sample Preparation: Dissolve this compound in a suitable solvent such as a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) to a final concentration of 1-10 µg/mL. To promote protonation, 0.1% formic acid can be added to the solvent.

  • Instrumentation: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1.5 - 2.5 Bar

    • Drying Gas (N₂): 8 - 12 L/min

    • Drying Gas Temperature: 200 - 300 °C

    • Scan Range: m/z 50 - 300

  • MS/MS Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 124.1).

    • Collision Gas: Argon

    • Collision Energy: Optimize by ramping from 10 to 40 eV to observe the fragmentation pattern.

Protocol for GC-MS Analysis (with TMS Derivatization)
  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of this compound into a reaction vial.

    • Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC Parameters:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 10:1 or as appropriate for the sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Parameters (Electron Ionization - EI):

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 400

Mandatory Visualizations

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-ESI-MS Analysis cluster_data Data Acquisition Sample This compound Solvent Acetonitrile/Water + 0.1% Formic Acid Sample->Solvent Solution Sample Solution (1-10 µg/mL) Solvent->Solution LC Liquid Chromatography Solution->LC ESI Electrospray Ionization (+ve) LC->ESI MS1 MS Scan (Full Scan) ESI->MS1 CID Collision-Induced Dissociation MS1->CID Spectrum Mass Spectrum ([M+H]⁺ at m/z 124.1) MS1->Spectrum MS2 MS/MS Scan (Product Ion Scan) CID->MS2 FragSpectrum Fragmentation Spectrum MS2->FragSpectrum

Caption: Workflow for ESI-MS analysis of this compound.

Predicted_Fragmentation_Pathway parent [M+H]⁺ m/z = 124.1 frag1 m/z = 106.1 parent->frag1 - H₂O frag2 m/z = 80.1 parent->frag2 - B(OH)₂ frag3 m/z = 78.1 frag1->frag3 - CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Acquisition Sample This compound Reagent BSTFA + 1% TMCS Sample->Reagent Derivatized Di-TMS Derivative Reagent->Derivatized GC Gas Chromatography Derivatized->GC EI Electron Ionization (70 eV) GC->EI MS Mass Analyzer EI->MS Spectrum Mass Spectrum (Molecular & Fragment Ions) MS->Spectrum

Caption: Workflow for GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Crystal Structure and Crystallography of Pyyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and crystallography of pyridine-4-boronic acid, a versatile building block in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and the experimental protocols utilized for its structural determination, offering valuable insights for researchers in drug design and crystal engineering.

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest in various scientific fields. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a crucial reagent for the synthesis of complex organic molecules, including many pharmaceutical compounds.[1][2] Furthermore, the boronic acid moiety allows for the formation of reversible covalent bonds with diols, a property exploited in the design of sensors and drug delivery systems. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting its chemical behavior, designing new derivatives, and controlling its solid-state properties. This guide summarizes the key crystallographic data available for this compound and its derivatives, providing a foundational resource for researchers.

Crystal Structure and Crystallographic Data

The crystal structure of this compound and its complexes has been determined through single-crystal X-ray diffraction. The Crystallography Open Database (COD) contains several entries for structures containing this compound, with the identifiers 2230058, 4501719, 4501720, and 7014479. A key study by Campos-Gaxiola et al. in Crystal Growth & Design (2010) provides detailed structural information for co-crystals of this compound with chlorometallates.

Crystallographic Data Tables

The following tables summarize the key crystallographic parameters for two representative structures containing this compound.

Table 1: Crystal Data and Structure Refinement for this compound complex 1

ParameterValue
Empirical FormulaC₅H₇BClNO₂
Formula Weight159.38
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.324(3) Å
b12.045(4) Å
c6.837(2) Å
α90°
β109.23(3)°
γ90°
Volume647.4(4) ų
Z4
Density (calculated)1.635 Mg/m³
Absorption Coefficient0.558 mm⁻¹
F(000)328
Data Collection
Theta range for data collection3.56 to 27.50°
Index ranges-10<=h<=10, -15<=k<=15, -8<=l<=8
Reflections collected6108
Independent reflections1485 [R(int) = 0.0312]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1485 / 0 / 91
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0385, wR2 = 0.1018
R indices (all data)R1 = 0.0486, wR2 = 0.1086
Largest diff. peak and hole0.283 and -0.298 e.Å⁻³

Table 2: Selected Bond Lengths and Angles for this compound complex 1

BondLength (Å)AngleDegree (°)
B(1)-O(1)1.365(2)O(1)-B(1)-O(2)118.9(2)
B(1)-O(2)1.370(2)O(1)-B(1)-C(1)121.2(2)
B(1)-C(1)1.545(3)O(2)-B(1)-C(1)119.9(2)
N(1)-C(4)1.335(2)C(4)-N(1)-C(5)117.1(2)
N(1)-C(5)1.337(2)B(1)-C(1)-C(2)121.1(2)
C(1)-C(2)1.389(2)B(1)-C(1)-C(5)121.3(2)
C(1)-C(5)1.391(2)
C(2)-C(3)1.382(3)
C(3)-C(4)1.378(3)

Experimental Protocols

The determination of the crystal structure of this compound and its derivatives involves several key experimental stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a 4-halopyridine with an organolithium reagent followed by treatment with a trialkyl borate (B1201080).

  • Reaction Scheme:

    • 4-Bromopyridine is dissolved in an anhydrous, aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon).

    • The solution is cooled to a low temperature, typically -78 °C.

    • An n-alkyllithium reagent, such as n-butyllithium, is added dropwise to the cooled solution, leading to a lithium-halogen exchange and the formation of 4-lithiopyridine.

    • A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture.

    • The reaction is allowed to warm to room temperature and is then quenched with an acidic aqueous solution.

    • The this compound is then isolated and purified, often by recrystallization.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

  • General Procedure:

    • A saturated solution of purified this compound is prepared in a suitable solvent or solvent mixture.

    • Single crystals are grown using techniques such as slow evaporation of the solvent, vapor diffusion, or by cooling a saturated solution. For the co-crystals with chlorometallates, solutions of this compound and the corresponding metal salt are mixed and allowed to crystallize.

Single-Crystal X-ray Diffraction

The following protocol outlines the general workflow for single-crystal X-ray diffraction analysis.

  • Workflow:

    • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a complete set of diffraction data (intensities and positions of diffracted beams) is collected by a detector.

    • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and their thermal parameters are refined against the experimental diffraction data using full-matrix least-squares methods to achieve the best possible fit between the observed and calculated structure factors.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical experimental workflow for its crystallographic analysis.

Molecular_Structure N1 N C4 C N1->C4 C1 C C2 C C1->C2 B1 B C1->B1 C3 C C2->C3 C3->N1 C5 C C4->C5 C5->C1 O1 O B1->O1 O2 O B1->O2 H1 H O1->H1 H2 H O2->H2

Caption: Molecular structure of this compound.

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure FinalStructure StructureRefinement->FinalStructure Final Crystal Structure

References

Synthesis of Pyridine-4-boronic Acid from 4-Bromopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyridine-4-boronic acid from 4-bromopyridine (B75155), a critical process for the development of novel pharmaceuticals and other advanced materials. This compound and its derivatives are versatile building blocks in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1]

Core Synthesis Route: Lithium-Halogen Exchange and Borylation

The most prevalent and reliable method for the synthesis of this compound from 4-bromopyridine is through a lithium-halogen exchange followed by borylation. This method involves the reaction of 4-bromopyridine with an organolithium reagent, typically n-butyllithium, to form a 4-pyridyllithium intermediate. This intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid.[2][3]

Reaction Synopsis

The overall reaction can be summarized as follows:

  • Lithium-Halogen Exchange: 4-Bromopyridine reacts with n-butyllithium at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to form 4-pyridyllithium and butyl bromide.

  • Borylation: The 4-pyridyllithium intermediate is then reacted in situ with a trialkyl borate (e.g., trimethyl borate) to form a boronate ester intermediate.

  • Hydrolysis: The boronate ester is hydrolyzed with an acidic solution (e.g., hydrochloric acid) to produce this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound from 4-bromopyridine via the lithium-halogen exchange route.

ParameterValueReference
Starting Material 4-Bromopyridine[2]
Reagents n-Butyllithium, Trimethyl borate[2]
Solvent Anhydrous Tetrahydrofuran (THF)[2]
Reaction Temperature -78 °C[2]
Reaction Time 1 hour (Lithiation), 1 hour (Borylation)[2]
Yield 65%[2][3]
Purification Method Recrystallization from hexane (B92381)[2]

Detailed Experimental Protocol

This protocol is a detailed methodology for the synthesis of this compound from 4-bromopyridine.

Materials:

  • 4-Bromopyridine (1.5 g, 10 mmol)[2]

  • Anhydrous deoxygenated tetrahydrofuran (THF) (40 mL)[2]

  • n-Butyllithium (2.2 M solution in hexanes, 5 mL, 11 mmol)[2]

  • Trimethyl borate (4 mL)[2]

  • 2 M Hydrochloric acid solution

  • Hexane (for recrystallization)

  • Argon or Nitrogen gas (for inert atmosphere)

  • 200 mL Schlenk flask and standard glassware

Procedure:

  • Reaction Setup: Under an inert argon atmosphere, add 4-bromopyridine (1.5 g, 10 mmol) to a 200 mL Schlenk flask. Add 40 mL of anhydrous deoxygenated tetrahydrofuran.[2]

  • Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution (5 mL, 2.2 M, 11 mmol) dropwise to the cooled mixture. Maintain the reaction at -78 °C for 1 hour.[2]

  • Borylation: After 1 hour, add trimethyl borate (4 mL) to the reaction mixture while maintaining the temperature at -78 °C. Continue the reaction at this temperature for an additional hour.[2]

  • Warming and Overnight Stirring: After the second hour at -78 °C, allow the reaction mixture to slowly warm to room temperature and stir overnight.[2]

  • Quenching: Quench the reaction by carefully adding 2 M hydrochloric acid solution.

  • Purification: Purify the product by recrystallization from hexane to obtain this compound hydrochloride as a white solid (0.8 g, 65% yield).[2]

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of this compound via lithium-halogen exchange. The mechanism involves the formation of a highly reactive 4-pyridyllithium intermediate, which then acts as a nucleophile, attacking the electrophilic boron atom of the trimethyl borate.

ReactionMechanism 4-Bromopyridine 4-Bromopyridine 4-Pyridyllithium 4-Pyridyllithium 4-Bromopyridine->4-Pyridyllithium + n-BuLi - n-BuBr n-Butyllithium n-Butyllithium Boronate Complex Boronate Complex 4-Pyridyllithium->Boronate Complex + B(OMe)3 Trimethyl borate Trimethyl borate This compound This compound Boronate Complex->this compound + H3O+ H3O+ H3O+

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the sequential steps of the experimental procedure, providing a clear visual guide for laboratory execution.

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Setup Setup Schlenk flask under Argon Start->Setup AddReagents Add 4-Bromopyridine and THF Setup->AddReagents Cool Cool to -78°C AddReagents->Cool Add_nBuLi Add n-Butyllithium Cool->Add_nBuLi React1 React for 1 hour Add_nBuLi->React1 Add_Borate Add Trimethyl borate React1->Add_Borate React2 React for 1 hour Add_Borate->React2 Warm Warm to Room Temp & Stir Overnight React2->Warm Quench Quench with 2M HCl Warm->Quench Recrystallize Recrystallize from Hexane Quench->Recrystallize End Recrystallize->End

Caption: Experimental workflow for this compound synthesis.

Alternative Synthetic Routes

While the lithium-halogen exchange is a robust method, other synthetic strategies exist. These include palladium-catalyzed cross-coupling reactions of halopyridines with diboron (B99234) reagents (Miyaura borylation) and iridium- or rhodium-catalyzed C-H borylation. The choice of method may depend on the substrate's functional group tolerance and the desired scale of the reaction.

Conclusion

The synthesis of this compound from 4-bromopyridine via lithium-halogen exchange and borylation is a well-established and efficient method. This guide provides the necessary data, protocols, and conceptual diagrams to aid researchers in the successful synthesis of this important chemical building block, thereby accelerating drug discovery and materials science innovation.

References

An In-depth Technical Guide to the Synthesis of Pyridine-4-boronic Acid Using Trimethyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyridine-4-boronic acid, a critical building block in modern medicinal chemistry and drug development. This compound is an indispensable reagent for introducing the pyridinyl moiety into complex molecules, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its application is prominent in the synthesis of active pharmaceutical ingredients (APIs), including treatments for cancer and epilepsy.[3] This document details the prevalent synthetic methodology starting from 4-halopyridines and utilizing trimethyl borate (B1201080), presenting quantitative data, detailed experimental protocols, and visualizations of the reaction mechanism and workflow.

Synthesis Overview and Reaction Mechanism

The most common and well-documented synthesis of this compound involves a halogen-metal exchange on a 4-halopyridine (typically 4-bromopyridine), followed by borylation with an electrophilic boron source like trimethyl borate. The general process requires cryogenic temperatures to manage the stability of the highly reactive pyridinyl-lithium intermediate.

The reaction proceeds through several key steps:

  • Lithiation: An organolithium reagent, such as n-butyllithium, abstracts the halogen atom from 4-bromopyridine, forming a highly reactive 4-lithiopyridine (B8661376) intermediate. This step is performed at very low temperatures (e.g., -78 °C) to prevent side reactions.

  • Borylation: The 4-lithiopyridine acts as a nucleophile, attacking the electrophilic boron atom of trimethyl borate. This forms a borate complex intermediate.

  • Hydrolysis: The reaction is quenched with an aqueous acid (e.g., hydrochloric acid), which hydrolyzes the borate ester to yield the final this compound.[4]

reaction_mechanism start 4-Bromopyridine + n-BuLi intermediate1 4-Lithiopyridine Intermediate start->intermediate1 Halogen-Metal Exchange (-78 °C) intermediate2 Borate Complex Intermediate intermediate1->intermediate2 Borylation (Nucleophilic Attack) reagent Trimethyl Borate (B(OMe)3) reagent->intermediate2 Borylation (Nucleophilic Attack) product This compound intermediate2->product Hydrolysis (Quench) hydrolysis Aqueous Acid (e.g., HCl) hydrolysis->product Hydrolysis (Quench)

Caption: Reaction mechanism for this compound synthesis.

Quantitative Data Summary

The yield and efficiency of the synthesis can vary based on the specific reagents and conditions employed. Historical methods reported yields as low as 20%, largely due to difficulties in purification and the amphoteric nature of the product.[3] Modern protocols have significantly improved yields.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromopyridine (10 mmol)n-Butyllithium (11 mmol), Trimethyl borate (4 mL)Anhydrous THF-782 (initial), then overnight65[4]
4-Bromopyridinen-Butyllithium, Acetic acidNot specifiedRefluxNot specified20[3]
4-Bromopyridine HClIsopropyl magnesium chloride (3 eq.), Tributyl borate (3 eq.)Not specified0 to ultra-lowNot specified65[3]
4-Bromopyridine HClButyllithium, Triisopropyl borateNot specifiedNot specifiedNot specified65[3]

Experimental Protocols

Below is a detailed experimental methodology adapted from cited laboratory procedures for the synthesis of this compound hydrochloride.[4][5]

Materials:

  • 4-Bromopyridine

  • n-Butyllithium (2.2 M solution in hexanes)

  • Trimethyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • 2 M Hydrochloric Acid (HCl)

  • n-Hexane

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk flask and standard glassware

Procedure:

  • Reaction Setup: A 200 mL Schlenk flask is dried and placed under an inert atmosphere of argon. 4-Bromopyridine (1.5 g, 10 mmol) is added to the flask, followed by 40 mL of anhydrous, deoxygenated tetrahydrofuran.[4]

  • Lithiation: The reaction mixture is cooled to -78 °C using a dry ice/acetone (B3395972) bath. A solution of n-butyllithium (5 mL, 2.2 M, 11 mmol) is added dropwise to the stirred solution. The mixture is maintained at -78 °C and stirred for 1 hour.[4]

  • Borylation: Trimethyl borate (4 mL) is then added to the reaction mixture. Stirring is continued at -78 °C for an additional hour.[4]

  • Warming and Quenching: After the second hour, the cooling bath is removed, and the reaction mixture is allowed to slowly warm to room temperature. It is then stirred overnight.[4]

  • Hydrolysis and Workup: The reaction is carefully quenched by the addition of a 2 M hydrochloric acid solution.[5]

  • Purification: The crude product is purified by recrystallization from n-hexane to yield this compound hydrochloride as a solid.[4] The final product can be isolated via filtration and dried under vacuum.

Experimental Workflow

The overall workflow involves a sequence of controlled steps from reaction setup to final product isolation, requiring careful handling of air- and moisture-sensitive reagents.

experimental_workflow setup 1. Reaction Setup setup_desc Add 4-Bromopyridine and anhydrous THF to Schlenk flask under Argon atmosphere. setup->setup_desc cool 2. Cooling setup->cool cool_desc Cool mixture to -78 °C (Dry ice/acetone bath). cool->cool_desc lithiation 3. Lithiation cool->lithiation lithiation_desc Add n-Butyllithium dropwise. Stir for 1 hour at -78 °C. lithiation->lithiation_desc borylation 4. Borylation lithiation->borylation borylation_desc Add Trimethyl Borate. Stir for 1 hour at -78 °C. borylation->borylation_desc quench 5. Quench & Workup borylation->quench quench_desc Warm to room temp, stir overnight. Quench with 2M HCl. quench->quench_desc purify 6. Purification & Isolation quench->purify purify_desc Recrystallize from n-hexane. Filter and dry product. purify->purify_desc

Caption: Step-by-step experimental workflow for synthesis.

Purification Considerations

The purification of this compound can be challenging due to its high polarity and amphoteric character, which contributes to its hydrophilicity.[3]

  • Recrystallization: As detailed in the protocol, recrystallization is a common method. Solvents like n-hexane are used for the hydrochloride salt.[4] Other solvents such as benzene, dichloroethane, or ethyl acetate (B1210297) may also be effective.[6]

  • Acid-Base Extraction: An alternative method involves derivatization. The impure product can be treated with a base to form a salt, which is then separated by solvent extraction. Subsequent treatment of the salt with an acid regenerates the purified boronic acid.[6]

  • Chromatography: Column chromatography using silica (B1680970) gel or neutral alumina (B75360) can be employed, though it can be tedious. For low to mild polarity boronic acids, acetone can be part of the eluent system, while methanol (B129727) may be used for more polar products.[6]

Applications in Drug Development

This compound is a key intermediate in the synthesis of numerous pharmaceuticals. Its primary role is as a coupling partner in Suzuki-Miyaura reactions to form C-C bonds, creating complex biaryl structures that are common in bioactive molecules.[1][5]

  • Ceritinib: Used as a structural unit in the synthesis of Ceritinib, a drug for treating ALK-positive non-small cell lung cancer.[3]

  • Soticlestat (TAK-935): A crucial component in the synthesis of Soticlestat, a cholesterol 24-hydroxylase (CH24H) inhibitor being studied for the treatment of epilepsy, including Dravet syndrome.[3]

  • PI3K Inhibitors: Thienopyrimidine derivatives synthesized using this compound have shown potent and selective inhibitory activity against PI3Kα, a target in cancer therapy.[3]

  • p38α MAPK Inhibitors: It is used to synthesize compounds that inhibit p38α MAPK, which is implicated in inflammatory diseases and has potential cardioprotective properties.[3]

References

An In-depth Technical Guide to the Mechanism of Pyridine-4-boronic Acid Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of pyridine-4-boronic acid, a critical building block in medicinal chemistry and materials science. The document details the core mechanisms, provides structured quantitative data for comparative analysis, outlines detailed experimental protocols, and includes visualizations of reaction pathways and workflows to facilitate understanding and application in a research and development setting. This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds, including ceritinib, a drug used to treat ALK-positive metastatic non-small cell lung cancer, and is also utilized in the development of advanced materials.[1]

Halogen-Metal Exchange followed by Borylation

This classical and widely utilized method is often considered the most cost-effective and reliable for large-scale production of pyridinylboronic acids. The fundamental principle involves the reaction of a 4-halopyridine with a strong organometallic base to form a 4-pyridylmetal intermediate, which is then quenched with a borate (B1201080) ester to yield the desired boronic acid after hydrolysis.

Mechanism:

The reaction typically proceeds via a two-step process:

  • Halogen-Metal Exchange: A 4-halopyridine, most commonly 4-bromopyridine (B75155) or 4-iodopyridine, undergoes a halogen-metal exchange with an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent at low temperatures. This step generates a highly reactive 4-pyridyllithium or 4-pyridylmagnesium halide intermediate. The choice of organometallic reagent, solvent, and temperature can significantly impact the reaction's success.

  • Borylation: The generated organometallic intermediate acts as a nucleophile and attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This forms a boronate ester intermediate.

  • Hydrolysis: The boronate ester is then hydrolyzed, typically with an acidic workup, to yield the final this compound.

A "revised protocol" or in situ quench procedure is often employed to improve yields, especially when the halopyridine contains functional groups that are sensitive to organometallic reagents. In this variation, the organometallic reagent is added to a pre-cooled mixture of the halopyridine and the trialkyl borate.

Experimental Protocol: Synthesis of this compound from 4-Bromopyridine [2]

  • Reaction Setup: Under an inert argon atmosphere, 4-bromopyridine (1.5 g, 10 mmol) is dissolved in 40 mL of anhydrous and deoxygenated tetrahydrofuran (B95107) (THF) in a Schlenk flask.

  • Halogen-Metal Exchange: The reaction mixture is cooled to -78 °C. To this solution, n-butyllithium solution (5 mL, 2.2 M, 11 mmol) is added dropwise, and the reaction is maintained at -78 °C for 1 hour.

  • Borylation: Trimethyl borate (4 mL) is then added to the reaction mixture, and the reaction is continued at -78 °C for another hour.

  • Workup: The reaction mixture is slowly warmed to room temperature and stirred overnight. The reaction is then quenched with a 2 mol/L hydrochloric acid solution.

  • Purification: The product is purified by recrystallization from hexane (B92381) to yield this compound hydrochloride. The reported yield for this specific protocol is 65% (0.8 g).[1][2]

Quantitative Data:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromopyridine1. n-BuLi, 2. B(OMe)3, 3. HClTHF-782 + overnight65[2]
4-Bromopyridine1. n-BuLi, 2. B(OiPr)3, 3. Acetic AcidNot specifiedNot specifiedNot specified20[1]
4-Bromopyridine HCl1. i-PrMgCl, 2. B(OBu)3, 3. HClNot specified0 to ultra-lowNot specified65[1]

Logical Relationship of Halogen-Metal Exchange Pathway

Halogen_Metal_Exchange 4-Halopyridine 4-Halopyridine Halogen_Metal_Exchange Halogen-Metal Exchange 4-Halopyridine->Halogen_Metal_Exchange Organometallic_Reagent Organometallic Reagent (RLi or RMgX) Organometallic_Reagent->Halogen_Metal_Exchange 4-Pyridylmetal_Intermediate 4-Pyridylmetal Intermediate Halogen_Metal_Exchange->4-Pyridylmetal_Intermediate Borylation Borylation 4-Pyridylmetal_Intermediate->Borylation Trialkyl_Borate Trialkyl Borate (B(OR)3) Trialkyl_Borate->Borylation Boronate_Ester Boronate Ester Intermediate Borylation->Boronate_Ester Hydrolysis Hydrolysis (Acidic Workup) Boronate_Ester->Hydrolysis Pyridine-4-boronic_acid This compound Hydrolysis->Pyridine-4-boronic_acid

Caption: General pathway for this compound synthesis via halogen-metal exchange.

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)

The Miyaura borylation is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of boronic esters from aryl or vinyl halides.[3] This method offers the advantage of milder reaction conditions and tolerance to a wider range of functional groups compared to the halogen-metal exchange route.[4]

Mechanism:

The catalytic cycle of the Miyaura borylation reaction generally involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the 4-halopyridine (typically 4-bromopyridine or 4-chloropyridine) to form a pyridylpalladium(II) complex.

  • Transmetalation: The pyridylpalladium(II) complex reacts with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a base (e.g., potassium acetate). The base is crucial for activating the diboron reagent. This step transfers a boryl group to the palladium center, regenerating the halide salt.

  • Reductive Elimination: The resulting pyridyl(boryl)palladium(II) complex undergoes reductive elimination to yield the desired 4-pyridylboronate ester and regenerate the palladium(0) catalyst.

Experimental Workflow for Miyaura Borylation

Miyaura_Borylation_Workflow cluster_prep Reaction Preparation Reactants 4-Halopyridine Bis(pinacolato)diboron Base (e.g., KOAc) Reaction_Mixture Combine Reactants, Catalyst, and Solvent under Inert Atmosphere Reactants->Reaction_Mixture Catalyst Pd Catalyst (e.g., PdCl2(dppf)) Ligand Catalyst->Reaction_Mixture Solvent Anhydrous Solvent (e.g., Dioxane, Toluene) Solvent->Reaction_Mixture Heating Heat Reaction Mixture (e.g., 80-100 °C) Reaction_Mixture->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Cool, Filter, and Concentrate Monitoring->Workup Complete Purification Purify by Column Chromatography or Recrystallization Workup->Purification Product 4-Pyridylboronate Ester Purification->Product

Caption: A typical experimental workflow for the Miyaura borylation reaction.

Iridium-Catalyzed C-H Borylation

Direct C-H borylation has emerged as a highly efficient and atom-economical method for the synthesis of aryl and heteroaryl boronic esters.[5] Iridium-based catalytic systems are particularly effective for the C-H borylation of pyridines.[6][7] The regioselectivity of this reaction is primarily governed by steric factors, with borylation generally occurring at the least hindered position.[6] For unsubstituted pyridine (B92270), this typically leads to a mixture of 3- and 4-borylated products, with a preference for the 3-position.[6]

Mechanism:

While the precise mechanism is complex and subject to ongoing research, a generally accepted catalytic cycle involves:

  • C-H Activation: The active iridium catalyst, typically an iridium(III) species, undergoes oxidative addition to a C-H bond of the pyridine ring.

  • Borylation: The resulting iridium-hydrido-pyridyl complex reacts with the diboron reagent.

  • Reductive Elimination: The final step is the reductive elimination of the pyridylboronate ester, which regenerates the active iridium catalyst.

A key challenge in the iridium-catalyzed borylation of pyridines is the potential for catalyst inhibition through the coordination of the pyridine nitrogen's lone pair to the iridium center.[5][7] This effect can be mitigated by introducing substituents at the C-2 position of the pyridine ring.[5][7]

Signaling Pathway for Iridium-Catalyzed C-H Borylation

Ir_CH_Borylation Ir_Catalyst Active Ir(III) Catalyst CH_Activation {C-H Activation} Ir_Catalyst->CH_Activation Pyridine Pyridine Pyridine->CH_Activation Ir_Intermediate Ir(V)-Hydrido-Pyridyl Intermediate CH_Activation->Ir_Intermediate Borylation {Borylation} Ir_Intermediate->Borylation Diboron B2pin2 Diboron->Borylation Reductive_Elimination {Reductive Elimination} Borylation->Reductive_Elimination Reductive_Elimination->Ir_Catalyst Catalyst Regeneration Product Pyridylboronate Ester Reductive_Elimination->Product

Caption: A simplified catalytic cycle for the Iridium-catalyzed C-H borylation of pyridine.

Other Synthetic Approaches

While the aforementioned methods are the most prevalent, other strategies for the synthesis of pyridinylboronic acids have been reported:

  • Directed Ortho-Metalation (DoM): This method is particularly useful for substituted pyridines where a directing group can guide lithiation to an adjacent position, followed by borylation.

  • [4+2] Cycloadditions: Cycloaddition reactions can also be employed to construct the borylated pyridine ring system.

  • Iron-Catalyzed Borylation: Recent research has explored the use of more earth-abundant and less expensive iron catalysts for Miyaura-type borylation reactions of aryl chlorides and triflates.[8]

Conclusion

The synthesis of this compound can be achieved through several distinct mechanistic pathways. The choice of method often depends on factors such as the scale of the reaction, the presence of other functional groups on the pyridine ring, and cost considerations. The classical halogen-metal exchange remains a robust method for large-scale synthesis, while palladium-catalyzed Miyaura borylation and iridium-catalyzed C-H borylation offer greater functional group tolerance and alternative routes to this valuable synthetic intermediate. The continued development of new catalytic systems, such as those based on iron, promises to provide even more efficient and sustainable methods for the formation of this compound and its derivatives in the future.

References

An In-depth Technical Guide to Pyridine-4-boronic Acid: Precursors, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine-4-boronic acid is a pivotal building block in modern medicinal chemistry and materials science. Its utility, primarily as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction, allows for the efficient construction of complex molecular architectures. This guide provides a comprehensive overview of its precursors, various synthetic routes with detailed experimental protocols, and its significant role in the development of targeted therapeutics.

Core Concepts: Precursors and Starting Materials

The synthesis of this compound predominantly originates from readily available halopyridines. The choice of starting material and reagents dictates the reaction conditions, yield, and purity of the final product.

Primary Starting Materials:

Key Reagents:

  • Boron Source: Trialkyl borates, such as trimethyl borate (B1201080) or triisopropyl borate, are the classical reagents for trapping the organometallic intermediate.[1] Bis(pinacolato)diboron (B136004) (B₂pin₂) is the key reagent in palladium-catalyzed Miyaura borylation, leading to the stable pinacol (B44631) ester intermediate.

  • Organometallic Reagents: For the halogen-metal exchange pathway, organolithium reagents (e.g., n-butyllithium) and Grignard reagents (e.g., isopropylmagnesium chloride) are essential.[]

The logical workflow from starting materials to this compound often involves the formation of an organometallic intermediate or a boronate ester, which is then hydrolyzed.

Synthesis_Workflow 4-Halopyridine 4-Halopyridine Pyridyl-4-organometallic Pyridyl-4-organometallic Intermediate 4-Halopyridine->Pyridyl-4-organometallic Halogen-Metal Exchange Pyridine-4-boronate Ester Pyridine-4-boronate Ester 4-Halopyridine->Pyridine-4-boronate Ester Miyaura Borylation Organometallic Reagent Organometallic Reagent Organometallic Reagent->Pyridyl-4-organometallic Trialkyl Borate Trialkyl Borate Trialkyl Borate->Pyridine-4-boronate Ester Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Pyridine-4-boronate Ester Pd Catalyst / Base Pd Catalyst / Base Pd Catalyst / Base->Pyridine-4-boronate Ester Pyridyl-4-organometallic->Pyridine-4-boronate Ester Borylation This compound This compound Pyridine-4-boronate Ester->this compound Hydrolysis

General Synthetic Workflow for this compound.

Synthesis Methodologies and Experimental Protocols

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the scale of the reaction, the available starting materials, and the desired purity.

Halogen-Metal Exchange followed by Borylation

This is the most traditional and widely used method, particularly for large-scale synthesis.[4] It involves the reaction of a 4-halopyridine with a strong organometallic base at low temperatures to form a 4-pyridyl anion, which is then quenched with a trialkyl borate.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas (Argon or Nitrogen) inlet is used.

  • Procedure:

    • Dissolve 4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.

    • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour.

    • Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding 2 M hydrochloric acid until the pH is acidic.

    • The product, often precipitating as the hydrochloride salt, can be isolated by filtration. For the free boronic acid, pH adjustment to neutral or slightly basic may be required, followed by extraction and purification.[1][2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful method for forming carbon-boron bonds and is particularly useful for substrates with functional groups that are incompatible with organolithium or Grignard reagents.[1][5] This method typically yields the pinacol ester of the boronic acid, which is stable and can be easily purified by chromatography.

Experimental Protocol:

  • Reaction Setup: A Schlenk flask or a round-bottom flask equipped with a reflux condenser and an inert gas inlet.

  • Procedure:

    • To the flask, add 4-chloropyridine hydrochloride (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (B1210297) (KOAc) (3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (3 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add a degassed solvent, such as dioxane or DMSO.

    • Heat the reaction mixture at 80-100 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The resulting crude 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (B130382) (this compound pinacol ester) is typically purified by column chromatography on silica (B1680970) gel.

Hydrolysis of this compound Pinacol Ester

The pinacol ester obtained from the Miyaura borylation can be readily hydrolyzed to the corresponding boronic acid.

Experimental Protocol:

  • Procedure:

    • Dissolve the this compound pinacol ester in a mixture of acetone and water.

    • Add an acid, such as hydrochloric acid, and stir the mixture at room temperature.

    • Alternatively, the ester can be treated with a strong aqueous base followed by neutralization.

    • The progress of the hydrolysis can be monitored by TLC.

    • Upon completion, the solvent is typically removed under reduced pressure, and the resulting this compound can be isolated and purified by recrystallization.

Quantitative Data Summary

The efficiency of the synthesis of this compound can vary significantly depending on the chosen method and reaction conditions. The following tables summarize key quantitative data from various synthetic approaches.

Table 1: Comparison of Synthesis Methods for this compound

Starting MaterialMethodKey ReagentsSolventTemp (°C)Yield (%)Purity (%)Reference
4-BromopyridineHalogen-Metal Exchangen-BuLi, Trimethyl borateTHF-7865-[1]
4-Bromopyridine HClHalogen-Metal Exchangei-PrMgCl, Tributyl borateTHF0 to -7865-[]
4-Bromopyridine HClHalogen-Metal ExchangeAlkyl magnesium lithium, Halogen borane (B79455) reagentToluene/EtherLow Temp7699.4 (HPLC)[2]
4-BromopyridineHalogen-Metal ExchangeBuLi, Triisopropyl borate--65-[]
4-IodopyridineDiazotization-Sandmeyer, then Borylation---Good-[6]

Table 2: Synthesis of this compound Pinacol Ester via Miyaura Borylation

Starting MaterialCatalystBaseSolventTemp (°C)Yield (%)Reference
4-HalopyridinePdCl₂(dppf)KOAcDioxane80Typically GoodGeneral Method
4-ChloropyridinePd(dba)₂/PCy₃K₃PO₄Toluene100-General Method

Note: Yields can be highly dependent on the specific reaction conditions, purity of reagents, and scale of the reaction.

Applications in Drug Development and Signaling Pathways

This compound is a crucial intermediate in the synthesis of numerous biologically active compounds, including approved drugs and clinical candidates. Its incorporation into molecular scaffolds often imparts desirable pharmacokinetic properties and allows for specific interactions with biological targets.

Ceritinib and the ALK Signaling Pathway

This compound is a key building block in the synthesis of Ceritinib , a second-generation anaplastic lymphoma kinase (ALK) inhibitor used to treat ALK-positive non-small cell lung cancer (NSCLC).[] In NSCLC, a chromosomal rearrangement can lead to the formation of the EML4-ALK fusion oncoprotein, which is constitutively active and drives tumor growth through downstream signaling pathways. Ceritinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and subsequent activation of pro-survival pathways.[7][8]

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein STAT3 STAT3 EML4_ALK->STAT3 phosphorylates AKT AKT EML4_ALK->AKT phosphorylates ERK1_2 ERK1/2 EML4_ALK->ERK1_2 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pAKT p-AKT AKT->pAKT pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Gene_Transcription Gene Transcription pSTAT3->Gene_Transcription Proliferation_Survival Cell Proliferation & Survival pAKT->Proliferation_Survival pERK1_2->Proliferation_Survival Ceritinib Ceritinib Ceritinib->EML4_ALK inhibits Gene_Transcription->Proliferation_Survival

Ceritinib Inhibition of the EML4-ALK Signaling Pathway.
Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Thienopyrimidine derivatives synthesized using this compound have shown potent and selective inhibitory activity against PI3Kα, demonstrating the utility of this building block in developing novel cancer therapeutics.[]

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth P4BA_Inhibitor This compound -derived Inhibitor P4BA_Inhibitor->PI3K inhibits

Inhibition of the PI3K/AKT/mTOR Pathway.
p38 MAPK Pathway Inhibition

The p38 mitogen-activated protein kinase (MAPK) pathway plays a crucial role in cellular responses to stress and in inflammation. Inhibitors of p38α MAPK are being investigated for the treatment of inflammatory diseases. Certain heterocyclic compounds synthesized from this compound have demonstrated inhibitory activity against p38α MAPK, highlighting its potential in developing anti-inflammatory agents.[]

Soticlestat (B610926) (TAK-935) and Cholesterol 24-Hydroxylase (CH24H) Inhibition

Soticlestat is a potent and selective inhibitor of cholesterol 24-hydroxylase (CH24H), an enzyme primarily found in the brain that converts cholesterol to 24S-hydroxycholesterol (24HC).[8][9] By inhibiting CH24H, soticlestat reduces the levels of 24HC, which is believed to modulate glutamatergic signaling and reduce neuronal hyperexcitability. The synthesis of soticlestat utilizes a 4-arylpyridine scaffold, which can be constructed using this compound, making it a key component in the development of this novel treatment for rare developmental and epileptic encephalopathies.[8]

Conclusion

This compound and its derivatives, particularly the pinacol ester, are indispensable tools in the arsenal (B13267) of the modern medicinal chemist. The synthetic routes to this key intermediate are well-established and scalable, with the classical halogen-metal exchange and the modern palladium-catalyzed borylation offering versatile options for different synthetic needs. The successful application of this compound in the synthesis of targeted therapies like Ceritinib and Soticlestat underscores its profound impact on drug discovery. As research continues to unravel the complexities of disease signaling pathways, the demand for versatile and efficient building blocks like this compound will undoubtedly continue to grow, paving the way for the development of next-generation therapeutics.

References

Stability and Storage of Pyridine-4-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical stability and storage considerations for Pyridine-4-boronic acid. Understanding these parameters is essential for ensuring the compound's integrity, purity, and performance in research and development applications, particularly in drug discovery where it serves as a key building block.

Overview of this compound Stability

This compound, like many boronic acids, is susceptible to degradation through several pathways. The primary factors influencing its stability are moisture, heat, light, and pH. Proper handling and storage are paramount to minimize degradation and ensure the reliability of experimental results. While specific quantitative stability data for this compound is not extensively published, general principles for boronic acid stability provide a strong framework for its handling.

Recommended Storage and Handling Conditions

To maintain the quality of this compound, the following storage and handling conditions are recommended based on information from safety data sheets and general chemical handling guidelines.

Storage Conditions Summary
ParameterRecommended ConditionRationale
Temperature Refrigerated (-20°C to 4°C)Minimizes thermal degradation and slows down potential chemical reactions.[1][2][3][4][5][6]
Atmosphere Under an inert gas (e.g., Nitrogen, Argon)Prevents oxidation of the boronic acid group.[1][3][6][7]
Moisture In a tightly sealed container in a dry environmentAvoids hydrolysis of the boronic acid to boric acid and pyridine, and prevents caking.[1][2][6][8]
Light Protected from light (e.g., in an amber vial)Minimizes photodegradation.[2]
Incompatible Materials

Contact with the following substances should be avoided to prevent accelerated degradation or hazardous reactions:

Incompatible MaterialReason for Incompatibility
Strong Oxidizing Agents Can lead to oxidative degradation of the boronic acid.[1][9]
Strong Acids and Bases Can catalyze protodeboronation, cleaving the carbon-boron bond.[1][2]
Moisture/Water Leads to hydrolysis.[1][8]

Potential Degradation Pathways

The degradation of this compound can occur through several mechanisms. The three primary pathways are protodeboronation, oxidation, and the formation of anhydrides (boroxines).

G Potential Degradation Pathways of this compound A This compound B Protodeboronation (Cleavage of C-B bond) A->B H+ or OH- D Oxidation A->D Oxidizing agents, Air (O2) F Trimerization (Dehydration) A->F Heat, Vacuum C Pyridine B->C E 4-Hydroxypyridine D->E G Pyridine-4-boroxine (Cyclic Trimer) F->G

Caption: Key degradation pathways for this compound.

  • Protodeboronation: This is a common degradation pathway for aryl boronic acids, where the carbon-boron bond is cleaved, typically under acidic or basic conditions, to yield the corresponding arene (in this case, pyridine).

  • Oxidation: The boronic acid group can be oxidized, particularly in the presence of oxidizing agents or atmospheric oxygen, to form the corresponding phenol (B47542) (4-hydroxypyridine).

  • Formation of Anhydrides (Boroxines): Boronic acids can undergo dehydration, especially upon heating or under vacuum, to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.[8]

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to evaluate the stability of this compound and to develop stability-indicating analytical methods. The following protocols are generalized and should be adapted based on the specific application.

General Workflow for a Forced Degradation Study

G Forced Degradation Study Workflow A Prepare Stock Solution of This compound B Aliquot Stock Solution into Different Stress Conditions A->B C Hydrolytic Stress (Acidic, Basic, Neutral) B->C D Oxidative Stress (e.g., H2O2) B->D E Photolytic Stress (UV/Vis Light) B->E F Thermal Stress (Elevated Temperature) B->F G Collect Samples at Defined Time Points C->G D->G E->G F->G H Analyze Samples by Stability-Indicating Method (e.g., HPLC) G->H I Quantify Remaining Parent Compound and Identify Degradation Products H->I J Determine Degradation Rate and Pathway I->J

Caption: General workflow for conducting a forced degradation study.

Detailed Methodologies

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is typically used. The method should be capable of separating the parent compound from its potential degradation products.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to the working concentration for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for a defined period.

    • Withdraw aliquots at specified time points and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 70°C).

    • At specified time points, withdraw samples, dissolve in the solvent to the working concentration, and analyze.

  • Photostability:

    • Expose the stock solution and solid compound to a calibrated light source (e.g., ICH option 1 or 2).

    • Simultaneously, keep control samples in the dark.

    • Analyze the samples after a defined exposure period.

Analysis:

  • Inject the prepared samples into the HPLC system.

  • Monitor the peak area of this compound and any new peaks that appear, which may correspond to degradation products.

  • Calculate the percentage of the remaining parent compound and the formation of each degradation product.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary risks to its integrity are exposure to moisture, high temperatures, light, and strong oxidizing, acidic, or basic conditions. For applications in research and drug development, it is crucial to adhere to the recommended storage and handling procedures outlined in this guide. When quantitative stability data is required for regulatory purposes or to ensure the success of sensitive reactions, a forced degradation study should be performed to understand the specific degradation profile of the compound.

References

Pyridine-4-boronic Acid: A Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for pyridine-4-boronic acid (CAS No. 1692-15-5). The information is compiled from various Safety Data Sheets (SDS) to ensure a comprehensive understanding of the compound's properties, hazards, and handling procedures. This document is intended to be a crucial resource for laboratory personnel and anyone involved in the handling and use of this compound in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in water and polar organic solvents.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Molecular Formula C₅H₆BNO₂[2][3]
Molecular Weight 122.92 g/mol [3]
Appearance White to off-white solid/light orange granular powder[1][4]
Melting Point >300 °C[4][5]
Boiling Point 308.8 ± 34.0 °C (Predicted)[4]
pKa 7.59 ± 0.10 (Predicted)[1]
Log Pow (n-octanol/water) 0.416[4]
Storage Temperature 0-6°C or -20°C[1][5]

Hazard Identification and Classification

This compound is considered a hazardous substance. The GHS classifications indicate that it can cause skin and eye irritation and may cause respiratory irritation.[3][6] It is also classified as harmful if swallowed.[3][7]

Hazard ClassificationGHS Category
Acute Toxicity, Oral Category 4
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Eye Irritation Category 2A
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation Category 3

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][6]

  • H319: Causes serious eye irritation.[3][6]

  • H335: May cause respiratory irritation.[3][6]

Toxicological Information

Detailed quantitative toxicological data for this compound is largely unavailable in the reviewed safety data sheets. The following table summarizes the available information.

Toxicity EndpointResultReference
Acute Toxicity No data available[4]
Skin Corrosion/Irritation No data available[4]
Serious Eye Damage/Eye Irritation No data available[4]
Respiratory or Skin Sensitisation No data available[4]
Germ Cell Mutagenicity No data available[4]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[4]
Reproductive Toxicity No data available[4]
Specific Target Organ Toxicity - Single Exposure No data available[4]
Specific Target Organ Toxicity - Repeated Exposure No data available[4]
Aspiration Hazard No data available[4]

Experimental Protocols: General Methodologies for Safety Assessment

While specific experimental protocols for this compound were not provided in the SDS, the following are general methodologies used to determine key safety parameters:

  • Acute Oral Toxicity (LD50): This is typically determined using methods like the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). These studies involve administering the substance to animals (usually rats) and observing mortality and clinical signs over a set period.

  • Skin Irritation: The potential for skin irritation is generally assessed using the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the substance to the skin of an animal (typically a rabbit) and observing for signs of erythema and edema.

  • Eye Irritation: The OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) is the standard method for determining eye irritation potential. The substance is instilled into the eye of an animal (usually a rabbit), and the eyes are examined for corneal opacity, iritis, and conjunctivitis.

  • Flash Point: The flash point can be determined using various methods, such as the Cleveland Open Cup (COC) method (ASTM D92) or the Pensky-Martens Closed Cup method (ASTM D93), depending on the physical state and expected flash point of the substance.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of this compound.

Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid formation of dust and aerosols.[2]

  • Use only in a well-ventilated area.[2][7]

  • Wash hands thoroughly after handling.[7]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2][7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[6][8]

  • Keep the container tightly closed.[2][7]

  • Store locked up.[2][7]

  • Incompatible materials include acids and strong bases.[7]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

Exposure RouteFirst-Aid ProcedureReference
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4][7]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation occurs.[2][4][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][7]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[2][4][7]

Accidental Release and Fire-Fighting Measures

Accidental Release:

  • Use personal protective equipment.[2]

  • Avoid dust formation.[2]

  • Ensure adequate ventilation.[2]

  • Sweep up and shovel the material.[4]

  • Keep in suitable, closed containers for disposal.[2][4]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4][7]

  • Specific Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and oxides of boron.[7] Fine dust dispersed in air may ignite.[7]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2][4][7]

Logical Workflow for Spill Management

The following diagram illustrates a logical workflow for handling a spill of this compound in a laboratory setting.

Spill_Management_Workflow This compound Spill Response Workflow cluster_initial_response Initial Response cluster_cleanup Cleanup Procedure cluster_decontamination Decontamination and Disposal spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert assess Assess Spill Size and Hazard alert->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Proceed with Cleanup contain Contain Spill with Inert Material ppe->contain collect Carefully Sweep or Scoop Up Material contain->collect containerize Place in a Labeled, Sealed Container collect->containerize decontaminate Decontaminate Spill Area containerize->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose restock Restock Spill Kit dispose->restock document Document Incident restock->document

References

A Technical Guide to High-Purity Pyridine-4-boronic Acid for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development. Pyridine-4-boronic acid (CAS No. 1692-15-5) is a critical heterocyclic building block, indispensable for the synthesis of complex molecules due to its role in robust carbon-carbon bond-forming reactions.[1][2] Its pyridine (B92270) motif is a common feature in numerous biologically active compounds, making it a valuable intermediate in the development of novel therapeutics for a range of diseases, including cancer and neurological disorders.[1][3]

This document provides a comprehensive overview of commercial suppliers, key technical specifications, and detailed experimental protocols for the application and analysis of high-purity this compound.

Commercial Suppliers and Technical Specifications

Sourcing high-purity this compound is paramount to ensure the reliability and reproducibility of synthetic procedures and to minimize impurities that could interfere with downstream processes or biological assays.[1] A variety of chemical suppliers offer this reagent at different purity levels and quantities. The following table summarizes the technical data for this compound from several prominent commercial suppliers.

SupplierPurity (Assay)CAS No.Molecular FormulaMolecular Weight ( g/mol )Physical FormStorage Temperature
Sigma-Aldrich 90%1692-15-5C₅H₆BNO₂122.92Solid−20°C
Thermo Scientific 97%1692-15-5C₅H₆BNO₂122.918N/AN/A
Santa Cruz Biotechnology ≥97%1692-15-5C₅H₆BNO₂122.92N/AN/A
INDOFINE Chemical Co. 97%1692-15-5C₅H₆BNO₂122.92Light purple solid0-8°C
Tokyo Chemical Industry (TCI) >96.0%1692-15-5C₅H₆BNO₂122.92White to light orange powderRoom Temperature
Ambeed 98%1692-15-5C₅H₆BNO₂122.92N/AInert atmosphere, under -20°C
RongNa Biotechnology 99%1692-15-5C₅H₆BNO₂122.92White powderPer customer requirements
Apollo Scientific N/A1692-15-5C₅H₆BNO₂122.92N/AN/A
BLD Pharm N/A1692-15-5C₅H₆BNO₂122.92N/AInert atmosphere, under -20°C

Core Applications in Synthesis

This compound is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][4] This reaction is fundamental for constructing biaryl and heteroaryl structures, which are key scaffolds in many active pharmaceutical ingredients (APIs).[5][6] For example, it is used as an intermediate in the synthesis of Ceritinib, a drug for treating ALK-positive metastatic non-small cell lung cancer, and Soticlestat (TAK-935), a clinical-stage treatment for certain types of epilepsy.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, application in Suzuki-Miyaura coupling, and impurity analysis of this compound.

Protocol 1: Synthesis of this compound

This protocol is based on the well-established method of metal-halogen exchange followed by borylation.

Materials:

Procedure:

  • Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • If starting with 4-bromopyridine hydrochloride, it must first be neutralized with an inorganic base and extracted into an organic solvent.[7] If starting with 4-bromopyridine, add it directly to the flask.

  • Dissolve the 4-bromopyridine (1.0 eq) in anhydrous THF.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution (1.1 eq) dropwise to the cooled mixture, maintaining the temperature at -78 °C. Stir for 1 hour.

  • To the resulting solution, add trimethyl borate (1.2 eq) dropwise, again ensuring the temperature remains at -78 °C.

  • Continue stirring at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir overnight.[8]

  • Quench the reaction by carefully adding 2 M HCl solution.

  • Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to yield this compound.[8]

Start 4-Bromopyridine Step1 Dissolve in Anhydrous THF Cool to -78°C Start->Step1 Step2 Add n-Butyllithium (n-BuLi) (Lithiation) Step1->Step2 + n-BuLi Intermediate1 4-Lithiopyridine (Intermediate) Step2->Intermediate1 Step3 Add Trimethyl Borate (Borylation) Intermediate1->Step3 + B(OMe)₃ Intermediate2 Boronate Ester Intermediate Step3->Intermediate2 Step4 Aqueous Acidic Workup (Hydrolysis) Intermediate2->Step4 + H₃O⁺ End This compound Step4->End

Synthesis of this compound.
Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general guideline for the coupling of this compound with an aryl halide. Optimization may be required for specific substrates.[9]

Materials:

  • This compound (1.2-1.5 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

  • Phosphine Ligand (if required by the catalyst, e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF/Water mixture)

Procedure:

  • In a Schlenk flask or sealed tube under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., 2 mol%), and base (2.0 eq).[9][10]

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). The reaction time can vary from a few hours to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-arylpyridine product.

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L₂) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl_Complex Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Biaryl Product ArylHalide Ar-X ArylHalide->OxAdd Aryl Halide BoronicAcid Ar'-B(OH)₂ (this compound) BoronicAcid->Transmetal cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_report Data Interpretation Prep Dissolve Synthesis Product in Appropriate Diluent HPLC Chromatographic Separation (UHPLC) Prep->HPLC Detect Detection (UV/DAD & MS) HPLC->Detect Data Data Acquisition Detect->Data Quant Quantification (% Area) Data->Quant Ident Identification (Mass-to-Charge, Formula) Data->Ident Report Impurity Profile Report Quant->Report Ident->Report

References

Pioneering Synthesis of Pyridine-4-boronic Acid: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the seminal work on the discovery and first synthesis of pyridine-4-boronic acid, a cornerstone molecule in modern medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look into the foundational experimental protocols and the context of this significant discovery.

The initial synthesis of this compound was a landmark achievement, paving the way for the development of a vast array of novel pharmaceuticals and functional materials. Its unique properties as a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions, have made it an indispensable tool in the synthesis of complex organic molecules.[1]

Discovery and First Synthesis: The Work of Ainley and Challenger (1930)

The first documented synthesis of this compound was reported by A. D. Ainley and F. Challenger in their 1930 publication in the Journal of the Chemical Society. While the primary focus of their paper was the study of the boron-carbon linkage in phenylboric acid, their work extended to the preparation of heterocyclic boronic acids, including the pyridine (B92270) isomers.

The foundational method employed was the reaction of a Grignard reagent with a trialkyl borate (B1201080) ester at low temperatures. This approach, a cornerstone of early organoboron chemistry, allowed for the formation of the crucial carbon-boron bond.

Experimental Protocol: First Synthesis of this compound

The following is a detailed description of the experimental methodology as reported by Ainley and Challenger for the first synthesis of this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Bromopyridine (B75155) 4-Bromopyridine 4-Pyridylmagnesium bromide 4-Pyridylmagnesium bromide 4-Bromopyridine->4-Pyridylmagnesium bromide 1. Mg, Dry Ether Magnesium Magnesium Triethyl borate Triethyl borate Triethoxy(4-pyridyl)borate complex Triethoxy(4-pyridyl)borate complex 4-Pyridylmagnesium bromide->Triethoxy(4-pyridyl)borate complex 2. B(OEt)3, -78 °C This compound This compound Triethoxy(4-pyridyl)borate complex->this compound 3. H2O/H+

First Synthesis of this compound.

Step 1: Formation of the Grignard Reagent

  • Reactants: 4-Bromopyridine, Magnesium turnings, Dry diethyl ether.

  • Procedure: Magnesium turnings were activated in a flask under a dry, inert atmosphere. A solution of 4-bromopyridine in anhydrous diethyl ether was then added dropwise to the magnesium suspension. The reaction mixture was gently refluxed to initiate the formation of the Grignard reagent, 4-pyridylmagnesium bromide. The completion of the reaction was indicated by the consumption of the magnesium.

Step 2: Borylation

  • Reactants: 4-Pyridylmagnesium bromide solution, Triethyl borate, Dry diethyl ether.

  • Procedure: The freshly prepared Grignard reagent was cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A solution of triethyl borate in dry diethyl ether was then added slowly to the cooled Grignard solution. This resulted in the formation of a borate ester intermediate. The reaction was maintained at this low temperature for a specified period to ensure complete reaction.

Step 3: Hydrolysis

  • Reactants: Borate ester intermediate, Acidified water.

  • Procedure: The reaction mixture was allowed to warm to room temperature and then carefully quenched by the addition of acidified water (e.g., dilute sulfuric acid). This hydrolysis step converted the borate ester into the desired this compound.

Step 4: Isolation and Purification

  • Procedure: The aqueous layer was separated and neutralized. The this compound was then isolated by extraction with a suitable organic solvent or by crystallization. Further purification was achieved by recrystallization from an appropriate solvent system.

Quantitative Data

The original publication by Ainley and Challenger provided limited quantitative data by modern standards. However, subsequent reproductions and optimizations of this method have reported varying yields.

ParameterReported Value
Yield 40-60% (typical, based on later reports)
Melting Point >300 °C
Appearance White to off-white solid

Logical Workflow of the Discovery

The discovery of this compound was a logical extension of the burgeoning field of organometallic chemistry in the early 20th century. The workflow can be visualized as follows:

G A Establishment of Grignard Reaction (Victor Grignard, ~1900) B Synthesis of Arylboronic Acids (e.g., Phenylboronic Acid) A->B D Application of Grignard Methodology to Pyridine Scaffolds A->D C Interest in Heterocyclic Analogues B->C C->D E Synthesis of this compound (Ainley & Challenger, 1930) D->E

Discovery Pathway of this compound.

Conclusion

The pioneering work of Ainley and Challenger in the first synthesis of this compound laid the groundwork for decades of innovation in organic synthesis and medicinal chemistry. While modern methods have certainly refined and improved upon the original protocol, the fundamental principles established in their 1930 publication remain a testament to their scientific foresight. This in-depth guide serves to highlight the significance of their contribution and provide a detailed technical resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols: Pyridine-4-boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, proving indispensable for synthesizing biaryl and heterobiaryl structures.[2][3] These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[3]

Pyridine-4-boronic acid and its derivatives are particularly valuable building blocks in drug discovery and development. The resulting 4-arylpyridine substructure is a key component in numerous active pharmaceutical ingredients (APIs).[4] However, the Suzuki-Miyaura coupling of pyridine-containing substrates presents unique challenges. The Lewis basic nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5] Furthermore, side reactions such as protodeboronation and homocoupling of the boronic acid can diminish the yield of the desired product.[5][6]

These application notes provide detailed protocols and optimized reaction conditions for the successful Suzuki-Miyaura coupling of this compound and its pinacol (B44631) ester derivative with various aryl and heteroaryl halides. The information is intended to guide researchers in achieving high yields and purity while minimizing common side reactions.

Core Concepts and Challenges

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The organic halide adds to the Pd(0) catalyst.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium complex. This step is often facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Challenges in Coupling this compound:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, hindering catalytic activity.[5]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, a common side reaction that consumes the starting material.[6]

  • Homocoupling: The self-coupling of the boronic acid to form bipyridine byproducts.[5]

  • Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides, often requiring more active catalyst systems.[7]

  • Impurity Formation: Ligands used in the palladium catalyst, such as triphenylphosphine, can sometimes participate in the reaction, leading to phenylated byproducts.[4][8]

To overcome these challenges, careful optimization of the catalyst, ligand, base, and solvent system is crucial. The use of this compound pinacol esters is often preferred as they exhibit greater stability compared to the free boronic acids.[2]

Experimental Protocols

Below are two representative protocols for the Suzuki-Miyaura coupling of this compound derivatives with aryl halides.

Protocol 1: General Coupling of this compound with an Aryl Bromide

This protocol is adapted from standard procedures and is suitable for a broad range of aryl bromides.

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (10 mol %), and tricyclohexylphosphine (20 mol %).

  • Add degassed dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Optimized Coupling of this compound Pinacol Ester with an Aryl Iodide to Minimize Impurities

This protocol is designed to suppress the formation of byproducts derived from phosphorus ligands.[8]

Materials:

  • This compound pinacol ester

  • Aryl iodide

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a reaction vessel, dissolve this compound pinacol ester (1.0 equiv), the aryl iodide (1.2 equiv), and potassium carbonate (2.0 equiv) in a mixture of toluene and water (3:1 v/v).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol %) to the mixture.

  • Stir the reaction mixture at 80 °C for 1 hour under an inert atmosphere.[8]

  • Monitor the reaction by HPLC to confirm the consumption of starting materials.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Filter the reaction mixture through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • The crude product can be further purified by crystallization or column chromatography if necessary.

Data Presentation

The following tables summarize quantitative data from various reported Suzuki-Miyaura couplings involving this compound and its derivatives.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives with Various Halides

EntryBoronic Acid DerivativeCoupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1This compound3-Bromo-4-methyl-coumarinPd(OAc)₂ (10) / PCy₃ (20)Cs₂CO₃ (2)DMF1001090
2This compound1-Bromo-2-fluorobenzenePd(dppf)Cl₂ (3)K₂CO₃ (3)MeCN/H₂O (4:1)801-290 (initial)[9]
3This compound pinacol ester4-IodopyridinePd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃ (2)Toluene/H₂O (3:1)80197.2[8]
4This compound pinacol ester4-BromopyridinePd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃ (2)Toluene/H₂O (3:1)80198.2[8]
5This compoundHeteroaryl BromidesPd(PPh₃)₂Cl₂ (5)Na₂CO₃ (1M aq.)1,4-DioxaneReflux832-69[10]

Table 2: Optimization of Reaction Conditions for Impurity Suppression [8]

MethodBoronic Acid DerivativeCoupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Product Yield (%)Byproduct (%)
A (Original)This compound pinacol ester4-IodopyridinePd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃ (2)Toluene/H₂O (3:1)80197.20.05
B (Optimized)This compound pinacol ester4-IodopyridinePd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃ (2)CPME/H₂O (3:1)80197.8Not Detected
A (Original)This compound pinacol ester4-BromopyridinePd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃ (2)Toluene/H₂O (3:1)80198.20.08
B (Optimized)This compound pinacol ester4-BromopyridinePd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃ (2)CPME/H₂O (3:1)80196.5Not Detected

*CPME = Cyclopentyl methyl ether

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L_n-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product 4-Arylpyridine (R¹-R²) reductive_elimination->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition boronic_acid This compound (R²-B(OH)₂) boronate Boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₂CO₃) boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound derivative - Aryl halide - Base - Solvent start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst reaction Heat under Inert Atmosphere catalyst->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, HPLC) reaction->monitoring workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: A general workflow for a Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with Pyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] The synthesis of arylpyridines is of particular interest in medicinal chemistry, as the pyridine (B92270) moiety is a common scaffold in a vast number of pharmaceuticals. Pyridine-4-boronic acid is a key building block for introducing a 4-pyridyl group, yet its use in Suzuki couplings can present unique challenges. These challenges include the potential for catalyst deactivation by the Lewis basic pyridine nitrogen and the propensity of heteroaryl boronic acids to undergo protodeboronation under basic reaction conditions.[4]

This document provides a comprehensive guide to performing Suzuki coupling reactions with this compound, including a comparison of various palladium catalyst systems, detailed experimental protocols, and troubleshooting advice. The selection of an appropriate palladium catalyst, ligand, and base is critical for achieving high yields and reaction efficiency.[1][5]

Catalyst and Ligand Selection

The success of the Suzuki coupling of this compound is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. Bulky and electron-rich phosphine ligands are often essential for promoting the key steps of the catalytic cycle—oxidative addition and reductive elimination—especially when using less reactive aryl chlorides.[3][6][7]

Key Considerations for Catalyst System Selection:

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes (precatalysts). While Pd(PPh₃)₄ has been traditionally used, modern catalyst systems often show higher efficacy.[1]

  • Ligands: Bulky, electron-rich monophosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are highly effective for coupling heteroaryl substrates.[6][7][8][9] N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands for this transformation.[6]

  • Catalyst Deactivation: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation. The use of bulky ligands can mitigate this issue by sterically shielding the metal center.[4]

Quantitative Data Summary

The following tables summarize the performance of different palladium catalyst systems in the Suzuki coupling of this compound and related heteroaryl boronic acids with various aryl halides.

Table 1: Comparison of Palladium Catalyst Systems for the Coupling of this compound Derivatives with Aryl Halides

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / Cy₃P·HBF₄4-BromophenolK₃PO₄Dioxane/H₂O (2:1)80-~80[10]
Pd(dppf)Cl₂1-Bromo-2-fluorobenzeneK₂CO₃MeCN/H₂O (4:1)801-2>90 (initial), reproducibility issues[10]
Pd(OAc)₂ / RuPhos2-ChloropyridineNa₂CO₃Ethanol85-High[11]
Pd(OAc)₂ / SPhos4-ChloroanisoleK₃PO₄THF/H₂ORT0.593[12]
Pd(PPh₃)₂Cl₂3-BromoquinolineNa₂CO₃1,4-Dioxane (B91453)Reflux8Moderate to Good[13]

Note: Yields are isolated yields unless otherwise specified. Reaction conditions and yields can be highly substrate-dependent.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is adapted from methodologies developed for challenging heteroaryl couplings and employs a bulky, electron-rich phosphine ligand.[5][7][8]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, Pd₂(dba)₃, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Aqueous Conditions using a Water-Soluble Catalyst System

This protocol is suitable for substrates that are compatible with aqueous conditions and offers a more environmentally benign solvent system.[13][14]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane/Water mixture (e.g., 4:1 v/v, 5 mL total)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the aryl bromide, this compound, Pd(PPh₃)₂Cl₂, and sodium carbonate.

  • Add the degassed 1,4-dioxane and water solvent mixture.

  • Heat the mixture to reflux (typically 80-100 °C) with stirring.

  • Monitor the reaction for completion by TLC or LC-MS (typically 2-16 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Suzuki Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[1][15]

Suzuki_Cycle pd0 L₂Pd⁰ ox_add Oxidative Addition pd0->ox_add pd_complex L₂PdII(Ar)(X) ox_add->pd_complex Ar-X transmetal Transmetalation pd_complex->transmetal diaryl_pd L₂PdII(Ar)(Ar') transmetal->diaryl_pd Ar'-B(OH)₂ + Base diaryl_pd->pd0 red_elim Reductive Elimination diaryl_pd->red_elim product Ar-Ar' red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for setting up and working up a Suzuki coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base B Add Degassed Solvent under Inert Atmosphere A->B C Heat and Stir (e.g., 80-110 °C) B->C D Monitor Progress (TLC, LC-MS) C->D E Cool to RT & Quench D->E F Aqueous Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Product Isolation & Characterization H->I

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting

Challenges in the Suzuki coupling of this compound often relate to low yields, the formation of side products, or reproducibility issues.[10][16]

  • Low or No Yield:

    • Catalyst Inactivity: Ensure the palladium source and ligand are active. Using a precatalyst can sometimes be beneficial.[6]

    • Inefficient Transmetalation: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, particularly with less reactive coupling partners.[16]

    • Protodeboronation: this compound can be susceptible to protodeboronation (cleavage of the C-B bond).[4][16] This can be minimized by using anhydrous solvents, milder bases if possible, lower reaction temperatures, and shorter reaction times.[16]

  • Formation of Side Products:

    • Homocoupling: The formation of bipyridyl impurities can result from the homocoupling of the boronic acid, often promoted by the presence of oxygen.[16] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.

    • Dehalogenation: The aryl halide starting material may undergo dehalogenation. Optimizing the reaction conditions (temperature, base, solvent) can help favor the desired cross-coupling pathway.[16]

By carefully selecting the catalyst system and reaction conditions, the challenges associated with the Suzuki coupling of this compound can be overcome, providing a reliable method for the synthesis of valuable 4-arylpyridine compounds.

References

Application Notes & Protocols: Ligand Selection for Pyridine-4-boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The 4-arylpyridine scaffold, in particular, is a key substructure in numerous active pharmaceutical ingredients (APIs).[1] The synthesis of these compounds often relies on the cross-coupling of pyridine-4-boronic acid or its derivatives with various aryl halides.

However, this transformation presents unique challenges. A significant issue in the synthesis of APIs is the formation of impurities derived from the aryl groups on phosphorus-based ligands, such as triphenylphosphine (B44618) (PPh₃).[1][2] These byproducts can be difficult to separate from the desired product, complicating purification and impacting yield. Furthermore, the inherent properties of heteroaromatic boronic acids can lead to catalyst deactivation or competing side reactions like protodeboronation.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of ligands for the Suzuki-Miyaura coupling of this compound, with a focus on maximizing yield and minimizing impurity formation. Detailed protocols and comparative data are presented to facilitate experimental design and optimization.

Ligand Selection Guide

The choice of ligand is critical for a successful coupling reaction with this compound. The ligand stabilizes the palladium catalyst and modulates its reactivity, directly influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

1. Phosphine (B1218219) Ligands: A Double-Edged Sword

Phosphine-based ligands are the most commonly employed class for this transformation. However, their use requires careful consideration due to the potential for side reactions.

  • Triarylphosphines (e.g., PPh₃): While historically common, ligands like triphenylphosphine are prone to generating phenylated byproducts, where a phenyl group from the ligand couples with the pyridine (B92270) ring.[2] This side reaction complicates purification and is a significant concern in pharmaceutical synthesis.

  • Bidentate Phosphines (e.g., dppf, xantphos): Ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) have shown considerable success. The catalyst Pd(dppf)Cl₂ is often a reliable choice, providing good yields of the desired 4-arylpyridine.[2][4] However, even with these ligands, byproduct formation can occur, necessitating careful optimization of reaction conditions.

  • Bulky, Electron-Rich Phosphines (e.g., RuPhos, SPhos, P(o-Tol)₃): Buchwald-type biaryl phosphine ligands are known to be highly effective for challenging cross-couplings, including those involving heteroaryl substrates.[5][6] Their steric bulk and electron-donating properties can accelerate the catalytic cycle.[7] Specifically, using a catalyst with tris(2-methylphenyl)phosphine (o-Tol₃P) ligands has been shown to prevent the formation of arylated byproducts derived from the ligand itself.[2]

  • Trialkylphosphines: In a systematic study, trialkylphosphine ligands were found to be unsuitable for the Suzuki-Miyaura coupling of this compound, resulting in low yields of the desired product.[2]

2. Other Ligand Classes

While phosphines are dominant, other ligand classes have been explored with varying success.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful, electron-rich ligands often used for difficult couplings.[8][9] However, for the specific case of this compound coupling, studies have shown that NHC ligands may be unsuitable, leading to poor outcomes.[2]

  • Nitrogen-based Ligands & Ligand-Free Conditions: Similar to NHCs and trialkylphosphines, nitrogen-based ligands and ligand-free conditions have also been reported as ineffective for this particular transformation, yielding low amounts of the desired product.[2]

Logical Workflow for Ligand Selection

The following diagram outlines a rational approach to selecting and optimizing a ligand for the coupling of this compound.

Ligand_Selection_Workflow cluster_workflow Ligand Selection & Optimization Workflow start Start: Couple this compound with Aryl Halide initial_screen Initial Screening: Pd(dppf)Cl₂ or Pd₂dba₃ + Buchwald Ligand (SPhos/RuPhos) start->initial_screen check_yield Analyze Yield & Purity initial_screen->check_yield high_yield High Yield & Purity? check_yield->high_yield optimize Optimize Reaction Conditions (Base, Solvent, Temperature) high_yield->optimize Yes troubleshoot Troubleshooting: Low Yield or Impurities high_yield->troubleshoot No stop Protocol Finalized optimize->stop impurity_check Ligand-derived Impurity Detected? troubleshoot->impurity_check switch_ligand Switch to Ligand with non-Aryl Substituents (e.g., Pd(o-Tol₃P)₂Cl₂) impurity_check->switch_ligand Yes low_yield_issue Consider Boronic Ester (Pinacol) Re-evaluate Base/Solvent System Check for Protodeboronation impurity_check->low_yield_issue No switch_ligand->check_yield low_yield_issue->check_yield

Caption: A workflow for ligand selection and reaction optimization.

Data Presentation

The following tables summarize quantitative data from studies on the Suzuki-Miyaura coupling of this compound derivatives, highlighting the performance of different catalytic systems.

Table 1: Comparison of Catalytic Systems

Aryl HalideBoronic Acid DerivativeCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
4-IodopyridineThis compound pinacol (B44631) esterPd(dppf)Cl₂·CH₂Cl₂ (5)dppfK₂CO₃ (2.0)Toluene/H₂O801>95 (Good)[2]
4-IodopyridineThis compound pinacol esterPd(PPh₃)₂Cl₂PPh₃K₂CO₃CPME/H₂ORT2449[10]
4-IodopyridineThis compound pinacol esterPd(o-Tol₃P)₂Cl₂P(o-Tol)₃K₂CO₃CPME/H₂ORT2477[10]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (1)SPhosNa₂CO₃ (2.0)Ethanol85-High[6][11]
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd(OAc)₂ / LigandDialkylbiphenylphosphineK₃PO₄Toluene100-99[12]
1-Bromo-2-fluorobenzene4-Pyridinylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃ (3.0)MeCN/H₂O80290 (Initial)[13]

CPME = Cyclopentyl methyl ether

Table 2: Effect of Ligand on Phenylated Byproduct Formation

Reaction: 4-Iodopyridine + this compound pinacol ester. Conditions: Catalyst (5 mol%), K₂CO₃, CPME/H₂O, RT, 24h.[2][10]

Catalyst PrecursorLigand TypePhenylated Byproduct YieldDesired Product Yield (%)
Pd(dppf)Cl₂·CH₂Cl₂Bidentate Phosphine68%85%
Pd(PPh₃)₂Cl₂Triarylphosphine49%75%
Pd(dppe)Cl₂Bidentate PhosphineNot Obtained2.2%
Pd(xantphos)Cl₂Bidentate PhosphineNot Obtained1.1%
Pd(o-Tol₃P)₂Cl₂ Bulky Triarylphosphine Not Obtained 77%

Experimental Protocols

The following protocols provide detailed methodologies for conducting the Suzuki-Miyaura cross-coupling of this compound derivatives.

General Experimental Workflow Diagram

Experimental_Workflow cluster_protocol General Suzuki-Miyaura Protocol Workflow prep 1. Reagent Preparation - Aryl Halide (1.0 eq) - Boronic Acid/Ester (1.2-1.5 eq) - Base (2.0-3.0 eq) - Catalyst/Ligand (1-5 mol%) setup 2. Reaction Setup - Add solids to a dry flask - Evacuate and backfill with inert gas (Ar/N₂) prep->setup solvent 3. Solvent Addition - Add degassed solvent(s) via syringe setup->solvent reaction 4. Reaction - Heat mixture to desired temperature - Stir for specified time solvent->reaction monitor 5. Monitoring - Track progress by TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Workup - Cool to RT - Dilute with organic solvent - Wash with water and brine monitor->workup Complete purify 7. Purification - Dry organic layer (Na₂SO₄/MgSO₄) - Filter and concentrate - Purify by column chromatography workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Protocol 1: General Coupling using Pd(dppf)Cl₂

This protocol is a robust starting point for coupling this compound or its pinacol ester with aryl halides.[2][13]

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl halide (e.g., 4-iodopyridine) (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent: Toluene/Water (3:1) or Dioxane/Water (4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound pinacol ester, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture (e.g., Toluene/H₂O) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 1-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired 4-arylpyridine product.

Protocol 2: Optimized Coupling to Suppress Ligand-Derived Impurities

This protocol utilizes a ligand with non-coordinating aryl groups to prevent the formation of byproducts.[2][10]

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl halide (e.g., 4-iodopyridine) (1.0 equiv)

  • Pd(o-Tol₃P)₂Cl₂ (tris(o-tolyl)phosphine palladium(II) dichloride) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Cyclopentyl methyl ether (CPME)/Water (3:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the aryl halide, this compound pinacol ester, Pd(o-Tol₃P)₂Cl₂, and Cs₂CO₃.

  • Add the degassed CPME/H₂O solvent mixture.

  • Stir the reaction at room temperature (or heat if necessary) for 24 hours.

  • Monitor the reaction for the disappearance of starting materials. The absence of arylated byproducts can be confirmed by LC-MS analysis.

  • Following completion, perform an aqueous workup as described in Protocol 1 (substituting ethyl acetate for CPME or another suitable solvent if needed).

  • Purify the product via flash column chromatography. This method should yield the target compound with undetectable levels of ligand-derived impurities.[2]

References

Application Notes and Protocols for the Synthesis of 4-Arylpyridines via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-arylpyridines using pyridine-4-boronic acid and its derivatives through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This synthetic route is of significant interest in medicinal chemistry and drug development, as the 4-arylpyridine scaffold is a key structural motif in numerous active pharmaceutical ingredients (APIs).[1][2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing 4-arylpyridines, this reaction typically involves the coupling of a this compound (or its ester derivative) with an aryl halide in the presence of a palladium catalyst and a base. The reaction is valued for its high functional group tolerance, relatively mild conditions, and the commercial availability of a wide range of reactants.[3][4]

A significant challenge in the synthesis of 4-arylpyridines for pharmaceutical applications is the control of impurities, particularly those derived from the phosphorus ligands of the palladium catalyst.[1][2] These impurities can complicate downstream purification processes and impact the quality and safety of the final API.[1] Therefore, optimization of reaction conditions to maximize yield and minimize byproduct formation is critical.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of 4-arylpyridines is illustrated below. The process involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid derivative, and reductive elimination to yield the 4-arylpyridine product and regenerate the Pd(0) catalyst.[3]

Suzuki_Miyaura_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate1 aryl_halide Ar-X aryl_halide->oxidative_addition transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-Py(L_n) transmetalation->pd_intermediate2 boronic_acid Py-B(OR)2 boronic_acid->transmetalation base Base (e.g., K2CO3, Cs2CO3) base->transmetalation reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination product Ar-Py reductive_elimination->product product->pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A general experimental workflow for the synthesis and purification of 4-arylpyridines is depicted below.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Add this compound ester, Aryl halide,  Catalyst, Base, and Solvent to flask - Degas the mixture start->reaction_setup heating Heat reaction mixture (e.g., 80-110 °C) reaction_setup->heating monitoring Monitor reaction progress (TLC, HPLC, GC-MS) heating->monitoring workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer monitoring->workup Reaction Complete purification Purification: - Column chromatography - Recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End Product: 4-Arylpyridine characterization->end

Figure 2: General experimental workflow for 4-arylpyridine synthesis.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura coupling for the synthesis of 4-arylpyridines.

Table 1: Optimization of Reaction Conditions for the Coupling of 4-Iodopyridine with Aryl Pinacol (B44631) Borate (B1201080) [1]

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃ (2.0)Toluene/H₂O (3/1)80197.2
2Pd(dppf)Cl₂·CH₂Cl₂ (1)Cs₂CO₃ (2.0)CPME/H₂O (3/1)80197.8
3Pd(PPh₃)₂Cl₂ (5)K₂CO₃ (2.0)Toluene/H₂O (3/1)80149
4Pd(dppe)Cl₂ (5)K₂CO₃ (2.0)Toluene/H₂O (3/1)801Not Obtained
5Pd(xantphos)Cl₂ (5)K₂CO₃ (2.0)Toluene/H₂O (3/1)801Not Obtained

CPME = Cyclopentyl methyl ether

Table 2: Substrate Scope with Various Aryl Halides and this compound pinacol ester

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1BromobenzeneHerrmann catalyst (2)K₂CO₃ (2)Toluene110-
2BromobenzenePd(OAc)₂ (10) / PPh₃ (20)K₃PO₄·H₂O (2)Dioxane100-
3Bromobenzene(Ph₃P)₂PdCl₂ (5)2M Na₂CO₃ (aq)THF50-
44-BromobenzonitrilePd(OAc)₂ (1) / RuPhos (2)Na₂CO₃ (2)Ethanol85-

Yields for entries 1-3 were not explicitly quantified in the source but were part of optimized protocols.[5] Entry 4 is from a study on heteroaryltrifluoroborates.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyridine with Aryl Pinacol Borate[1]

Materials:

  • Aryl pinacol borate (1.0 equiv)

  • 4-Iodopyridine (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O or CPME/H₂O, 3/1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried reaction flask, add the aryl pinacol borate, 4-iodopyridine, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system to the flask via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the designated time (e.g., 1 hour).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-arylpyridine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling in Water[7]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pyridine-based Pd(II)-complex (1 mol%)

  • Potassium hydroxide (B78521) (KOH, 2.0 equiv)

  • Tetrabutylammonium bromide (TBAB, 0.6 equiv)

  • Water

Procedure:

  • In a microwave reaction vessel, combine the aryl halide, this compound, palladium catalyst, KOH, and TBAB.

  • Add water as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-160 °C) for a short duration (e.g., 5 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Dry the organic phase, concentrate, and purify the product as described in Protocol 1.

Logical Relationships in Reaction Components

The success of the Suzuki-Miyaura coupling for 4-arylpyridine synthesis depends on the interplay of several key components. The following diagram illustrates these relationships.

Component_Relationships Aryl_Halide Aryl Halide (Ar-X, X=I, Br) Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) Aryl_Halide->Catalyst Oxidative Addition Product 4-Arylpyridine Aryl_Halide->Product Boronic_Acid This compound or ester Base Base (e.g., K2CO3, Cs2CO3) Boronic_Acid->Base Activates Boronic_Acid->Product Catalyst->Product Catalyzes Coupling Ligand Phosphine Ligand Ligand->Catalyst Stabilizes & Influences Reactivity Base->Catalyst Facilitates Transmetalation Solvent Solvent System (e.g., Toluene/H2O) Solvent->Catalyst Solubilizes & Affects Rate

Figure 3: Inter-relationships of key reaction components.

Conclusion

The synthesis of 4-arylpyridines using this compound via the Suzuki-Miyaura cross-coupling reaction is a robust and adaptable method. Careful selection of the catalyst, base, and solvent system is crucial for achieving high yields and minimizing the formation of impurities. The protocols and data presented herein provide a comprehensive guide for researchers in the pharmaceutical and chemical industries to develop and optimize the synthesis of these important heterocyclic compounds. Further investigation into ligand design and the use of greener solvents will continue to enhance the efficiency and sustainability of this valuable transformation.

References

The Pivotal Role of Pyridine-4-boronic Acid in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, kinase inhibitors have emerged as a cornerstone. Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in various diseases, making them prime targets for therapeutic intervention. The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. Pyridine-4-boronic acid has become an indispensable building block for introducing this critical pharmacophore, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document provides detailed application notes and experimental protocols for the synthesis of several classes of kinase inhibitors utilizing this compound, along with summaries of their biological activities and the signaling pathways they modulate.

Application in Kinase Inhibitor Synthesis

This compound is a versatile reagent employed in the synthesis of a wide range of kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases. Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl halide. This reaction is favored for its high functional group tolerance and generally good yields.

Key classes of kinase inhibitors synthesized using this compound as a key reagent include inhibitors of:

  • Phosphoinositide 3-kinases (PI3Ks): Thienopyrimidine derivatives synthesized using this compound have demonstrated nanomolar inhibitory potency against PI3Kα and high selectivity over mTOR kinase.[1]

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine, synthesized from this compound, has shown low micromolar affinity for active p38α MAPK.[1]

  • Anaplastic Lymphoma Kinase (ALK): this compound is a key intermediate in the synthesis of the marketed drug ceritinib, an ALK inhibitor used to treat non-small cell lung cancer.[1]

  • Aurora Kinases: Imidazo[4,5-b]pyridine derivatives have been developed as highly selective inhibitors of Aurora-A kinase.[2]

  • Rho-associated coiled-coil containing protein kinases (ROCK): Pyridine-based inhibitors have been designed and synthesized to target ROCK1 and ROCK2.

  • Tropomyosin receptor kinases (TRKs): Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potent TRK inhibitors.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the coupling of an aryl or heteroaryl halide with this compound.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon source

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle or oil bath

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Signaling Pathways and Visualization

Understanding the signaling pathways targeted by these inhibitors is crucial for drug development. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits p38_MAPK_Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK Activate MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylate p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylate Transcription Factors Transcription Factors p38_MAPK->Transcription Factors Activate Inflammation/Apoptosis Inflammation/Apoptosis Transcription Factors->Inflammation/Apoptosis Regulate Aurora_Kinase_Pathway Cell Cycle Progression Cell Cycle Progression Aurora B Aurora B Cell Cycle Progression->Aurora B Activates Aurora A Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis ROCK_Pathway Extracellular Signals Extracellular Signals RhoA RhoA Extracellular Signals->RhoA Activate ROCK ROCK RhoA->ROCK Activates Myosin Light Chain Myosin Light Chain ROCK->Myosin Light Chain Phosphorylates Cytoskeletal Reorganization Cytoskeletal Reorganization Myosin Light Chain->Cytoskeletal Reorganization Cell Contraction Cell Contraction Myosin Light Chain->Cell Contraction TRK_Pathway Neurotrophins Neurotrophins TRK_Receptor TRK Receptor Neurotrophins->TRK_Receptor Bind RAS_MAPK RAS/MAPK Pathway TRK_Receptor->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway TRK_Receptor->PI3K_AKT Activates PLCg PLCγ Pathway TRK_Receptor->PLCg Activates Cell Survival & Proliferation Cell Survival & Proliferation RAS_MAPK->Cell Survival & Proliferation PI3K_AKT->Cell Survival & Proliferation PLCg->Cell Survival & Proliferation

References

The Versatility of Pyridine-4-boronic Acid in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Pyridine-4-boronic acid has emerged as a critical and versatile building block in medicinal chemistry, primarily owing to its utility in the synthesis of complex molecular architectures found in numerous therapeutic agents. Its application spans across various disease areas, including oncology and neurology, where it serves as a key intermediate for constructing molecules that modulate critical biological pathways.

The pyridine (B92270) moiety is a common motif in a vast array of biologically active compounds. The introduction of a boronic acid group at the 4-position of the pyridine ring provides a reactive handle for the facile formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction's robustness, high yield, and tolerance of a wide range of functional groups have made this compound an indispensable tool for drug discovery and development professionals.[1][2]

Key Applications in Drug Discovery

The utility of this compound is exemplified by its role in the synthesis of several marketed drugs and clinical candidates.

1. Synthesis of Ceritinib (Zykadia®): Ceritinib, an anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer, incorporates a piperidinyl structural unit that can be synthesized from this compound following a coupling reaction and subsequent reduction.[3]

2. Synthesis of Soticlestat (B610926) (TAK-935): Soticlestat, an investigational inhibitor of cholesterol 24-hydroxylase (CH24H) for treating rare developmental and epileptic encephalopathies, features a 2,4'-bipyridine (B1205877) core.[4] The synthesis of this core can be achieved through a Suzuki-Miyaura coupling reaction involving a this compound derivative.[4][5]

3. Development of p38α Mitogen-Activated Protein Kinase (MAPK) Inhibitors: The p38α MAPK signaling pathway is implicated in inflammatory diseases and cancer. This compound is utilized to synthesize 4-arylpyridine derivatives that act as potent and selective inhibitors of this kinase.[6]

4. Synthesis of Phosphoinositide 3-kinase (PI3K) Inhibitors: The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Thienopyrimidine and other heterocyclic derivatives synthesized using this compound have demonstrated potent and selective inhibitory activity against PI3Kα.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for compounds synthesized using this compound, highlighting their therapeutic potential.

Table 1: Enzyme Inhibition Data

Compound ClassTarget EnzymeRepresentative CompoundIC50 (nM)Reference
4-Arylpyridine Derivativesp38α MAPKMW01-2-069A-SRM800[6]
Thienopyrimidine DerivativesPI3KαNot specifiedNanomolar range[3]
4-Arylpyridine DerivativesCH24HSoticlestat (3v)7.4[4]
Imidazo[1,2-a]pyridine DerivativesPI3KαCompound 35150[7]

Table 2: Suzuki-Miyaura Coupling Reaction Yields

Aryl HalideBoronic Acid/EsterCatalystBaseSolventYield (%)Reference
4-IodopyridineThis compound pinacol (B44631) esterPd(dppf)Cl₂·CH₂Cl₂K₂CO₃Toluene/H₂O97.8[4]
4-BromopyridineThis compound pinacol esterPd(dppf)Cl₂·CH₂Cl₂K₂CO₃Toluene/H₂O96.5[4]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane80[1]
2-Amino-5-bromopyrazine2-Methoxy-5-pyridylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane69[8]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound or its pinacol ester.

Materials:

  • Aryl halide (1.0 eq)

  • This compound or pinacol ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane, Toluene, with H₂O)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound or its ester, palladium catalyst, and base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Aryl Halide This compound Pd Catalyst, Base flask Schlenk Flask reactants->flask inert Inert Atmosphere (N2 or Ar) flask->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of a p38α MAPK Inhibitor Precursor

This protocol describes the synthesis of a 4-arylpyridine derivative, a key intermediate for p38α MAPK inhibitors, adapted from literature procedures.[6]

Materials:

  • 3-bromo-4-fluorophenyl)(4-methoxyphenyl)methanone (1.0 eq)

  • This compound (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1)

Procedure:

  • Combine (3-bromo-4-fluorophenyl)(4-methoxyphenyl)methanone, this compound, Pd(PPh₃)₄, and K₂CO₃ in a round-bottom flask.

  • Add the 1,4-dioxane/H₂O solvent mixture.

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to reflux (approximately 100 °C) and stir for 12-16 hours.

  • After cooling, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the desired 4-arylpyridine product.

Signaling Pathways

The therapeutic effects of molecules synthesized from this compound are often mediated through their interaction with specific signaling pathways.

ALK Signaling Pathway in NSCLC and Inhibition by Ceritinib

The EML4-ALK fusion protein is a key oncogenic driver in a subset of non-small cell lung cancers. Its constitutive kinase activity activates downstream signaling pathways like PI3K/AKT and RAS/MAPK, promoting cell proliferation and survival. Ceritinib acts as a potent inhibitor of ALK, blocking these downstream signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Ceritinib Ceritinib Ceritinib->EML4_ALK Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Inhibition of the EML4-ALK signaling pathway by Ceritinib.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines. This leads to the activation of a kinase cascade, culminating in the activation of p38 MAPK, which then phosphorylates various transcription factors and other proteins, regulating inflammation, apoptosis, and cell differentiation.

G Stress Cellular Stress Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 Substrates Transcription Factors (e.g., ATF2, MEF2C) Other Kinases p38->Substrates Response Inflammation Apoptosis Cell Cycle Arrest Substrates->Response Inhibitor p38 Inhibitor (4-Arylpyridine) Inhibitor->p38

Caption: Overview of the p38 MAPK signaling cascade and its inhibition.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the activation of AKT. Activated AKT has numerous downstream targets, including mTOR, which promotes protein synthesis and cell growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth Proliferation Survival mTORC1->Cell_Growth Inhibitor PI3K Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition.

References

Application Notes: Synthesis and Utility of Bipyridine Derivatives from Pyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bipyridine derivatives utilizing pyridine-4-boronic acid, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data summaries, and visualizations are included to facilitate the application of these methods in research and drug development.

Introduction

Bipyridine derivatives are a significant class of heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and catalysis.[1] In drug discovery, the bipyridine scaffold is a key pharmacophore in numerous therapeutic agents, exhibiting anticancer, antimicrobial, and antiviral activities.[2][3] this compound is a readily available and stable building block for the efficient synthesis of 4-substituted and 4,4'-bipyridine (B149096) derivatives. The palladium-catalyzed Suzuki-Miyaura coupling reaction is the premier method for the C-C bond formation between this compound and various halopyridines or other aryl halides, offering high yields and broad functional group tolerance.[4]

Applications in Drug Development

Bipyridine derivatives, particularly their metal complexes, have shown significant promise as anticancer agents.[2] Their mechanisms of action are often multifaceted, including the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS), and inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[5][6]

Anticancer Activity

Several studies have demonstrated the potent cytotoxic effects of bipyridine derivatives against various cancer cell lines. The introduction of different substituents on the bipyridine core allows for the fine-tuning of their biological activity.

Synthesis of Bipyridine Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, including bipyridines. The reaction involves the palladium-catalyzed cross-coupling of a boronic acid with a halide. For the synthesis of bipyridine derivatives, this compound is a key reagent.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Pyridine4BoronicAcid This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Pyridine4BoronicAcid->Catalyst Plus1 + Pyridine4BoronicAcid->Plus1 HaloPyridine Halopyridine (X = Br, I, Cl) HaloPyridine->Catalyst Bipyridine Bipyridine Derivative Catalyst->Bipyridine Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O, Toluene/H₂O) Plus2 + Bipyridine->Plus2 Byproducts Byproducts Plus1->HaloPyridine Plus2->Byproducts

Caption: General scheme of Suzuki-Miyaura coupling for bipyridine synthesis.

Experimental Protocols

The following are generalized protocols for the synthesis of bipyridine derivatives using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of 4,4'-Bipyridine

This protocol describes the synthesis of 4,4'-bipyridine via the homocoupling of this compound or the cross-coupling with a 4-halopyridine.

Materials:

  • This compound

  • 4-Bromopyridine (B75155) (if applicable)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., 1,4-Dioxane and water mixture)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 mmol), 4-bromopyridine (1.0 mmol, if applicable), and the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Base Addition: Under the inert atmosphere, add the solvent mixture (e.g., 4:1 Dioxane:Water, 5 mL) and the base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure 4,4'-bipyridine.

Quantitative Data for Bipyridine Synthesis

The following table summarizes various reported conditions and yields for the synthesis of bipyridine derivatives using pyridine-boronic acids.

Coupling Partner 1Coupling Partner 2Catalyst (mol%)BaseSolventTime (h)Yield (%)Reference
3-Pyridylboronic acid2-BromopyridinePd(OAc)₂ (5) / PPh₃ (10)K₂CO₃Dioxane/H₂O1285[7]
This compound pinacol (B44631) ester4-IodopyridinePd(dppf)Cl₂ (5)K₂CO₃Toluene/H₂O197.2[8]
This compound pinacol ester4-IodopyridineOptimized Pd-complex (1)Cs₂CO₃CPME/H₂O197.8[8]
Pyridylboronic acidsBromopyridinesPd(PPh₃)₄ (>10)Na₂CO₃Not specifiedNot specified50-65[4]
3-Pyridineboronic acid pinacol esterPyridyl halidesCyclopalladated ferrocenylimineNot specifiedNot specifiedNot specifiedHigh[1]

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of a bipyridine derivative is depicted below.

G start Start: Reactants & Reagents reaction_setup Reaction Setup under Inert Atmosphere start->reaction_setup suzuki_coupling Suzuki-Miyaura Coupling (Heating & Stirring) reaction_setup->suzuki_coupling workup Aqueous Work-up & Extraction suzuki_coupling->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Bipyridine Derivative characterization->end

Caption: Experimental workflow for bipyridine synthesis.

Signaling Pathway Inhibition

Bipyridine derivatives have been shown to interfere with cancer cell signaling pathways. The diagram below illustrates a simplified representation of the BRAF/MEK/ERK and PI3K/AKT signaling pathways, which are often dysregulated in cancer. Bipyridine-metal complexes can induce apoptosis, potentially through the modulation of these pathways, for instance, by promoting the generation of ROS which can lead to the inactivation of key signaling proteins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation RAS RAS RTK->RAS Activation AKT AKT PI3K->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival AKT->Proliferation Promotes BRAF BRAF RAS->BRAF Activation MEK MEK BRAF->MEK Activation ERK ERK MEK->ERK Activation ERK->Apoptosis Inhibits ERK->Proliferation Promotes Bipyridine Bipyridine-Metal Complex ROS Reactive Oxygen Species (ROS) Bipyridine->ROS Induces ROS->AKT Inhibits ROS->ERK Inhibits ROS->Apoptosis Promotes

Caption: Potential mechanism of bipyridine derivatives in cancer signaling.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide array of bipyridine derivatives through the Suzuki-Miyaura coupling reaction. These compounds serve as important scaffolds in the development of new therapeutic agents, particularly in the field of oncology. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this important class of molecules.

References

Application Notes and Protocols: Pyridine-4-boronic Acid for the Preparation of Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of pyridine-4-boronic acid in the synthesis of conductive polymers. The unique electronic properties of the pyridine (B92270) ring, when incorporated into a conjugated polymer backbone, offer promising applications in electronics, energy storage, and sensing. This document outlines the synthesis of polypyridine-based conductive polymers via Suzuki-Miyaura cross-coupling reactions, including experimental procedures, characterization data, and potential applications.

Introduction

Conductive polymers are organic materials that possess the electrical properties of metals or semiconductors while retaining the processing advantages and mechanical properties of polymers. The incorporation of pyridine moieties into conjugated polymer chains is of significant interest due to the electron-deficient nature of the pyridine ring, which can facilitate n-doping and improve charge transport properties. This compound is a key building block for introducing these pyridine units into polymer backbones through the versatile and efficient Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms carbon-carbon bonds between organoboron compounds and organohalides, enabling the synthesis of well-defined poly(hetero)arylenes.

Principle of Synthesis: Suzuki-Miyaura Polymerization

The synthesis of conductive polymers using this compound typically involves a Suzuki-Miyaura polycondensation reaction. In this process, this compound is copolymerized with a dihalogenated aromatic or heteroaromatic comonomer. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which facilitates the coupling of the boronic acid and the halide.

The general steps of the Suzuki-Miyaura catalytic cycle are:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form an organopalladium(II) complex.

  • Transmetalation: The organoboron compound (this compound) reacts with the organopalladium(II) complex, transferring the pyridyl group to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This chain-growth or step-growth polymerization process leads to the formation of a conjugated polymer chain containing pyridine units.

Experimental Protocols

While a specific, detailed protocol for the homopolymerization of this compound to a highly conductive polymer is not extensively documented, the following protocols outline the synthesis of pyridine-containing copolymers, which have demonstrated conductive properties. These can be adapted by researchers for their specific needs.

Protocol 1: Synthesis of Poly(2,5-pyridinediyl) (A Model System)

This protocol describes the synthesis of polypyridine, a representative pyridine-based polymer, through the chemical oxidation of pyridine. While not directly using this compound, it provides a baseline for the characterization of pyridine-based polymers.

Materials:

Procedure:

  • In a fume hood, dissolve a specific molar ratio of anhydrous FeCl₃ in anhydrous chloroform under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add pyridine monomer to the stirred FeCl₃ solution. The molar ratio of oxidant to monomer can be varied to optimize polymerization.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The polymer will precipitate as a dark powder.

  • After 24 hours, stop the reaction by adding methanol to the mixture.

  • Filter the precipitate and wash it extensively with methanol to remove any unreacted monomer and residual oxidant.

  • Further purify the polymer by washing with deionized water.

  • Dry the resulting polymer powder under vacuum at 60°C for 48 hours.

Characterization:

The resulting polypyridine (PPy) can be characterized by various techniques:

  • FTIR Spectroscopy: To confirm the polymer structure and the disappearance of monomer-related peaks.

  • UV-Vis Spectroscopy: To study the electronic transitions and estimate the band gap of the polymer.

  • X-ray Diffraction (XRD): To assess the crystallinity of the polymer.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer.

  • Cyclic Voltammetry (CV): To investigate the electrochemical properties, including redox potentials and doping behavior.

  • Four-Point Probe Method: To measure the electrical conductivity of the polymer film or pressed pellet.

Protocol 2: General Procedure for Suzuki-Miyaura Polycondensation

This generalized protocol can be adapted for the copolymerization of this compound with a suitable dihalo-aromatic comonomer to synthesize a conductive copolymer.

Materials:

  • This compound

  • Dihalo-aromatic comonomer (e.g., 2,5-dibromopyridine, 1,4-dibromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (if required, e.g., PPh₃, PCy₃)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water for biphasic systems)

Procedure:

  • In a Schlenk flask, under an inert atmosphere, combine this compound (1.0 eq), the dihalo-aromatic comonomer (1.0 eq), the palladium catalyst (typically 1-5 mol%), and the ligand (if used).

  • Add the degassed solvent(s) to the flask.

  • Add an aqueous solution of the base (typically 2-3 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for 24-48 hours.

  • Monitor the progress of the polymerization by techniques such as GPC (Gel Permeation Chromatography) to observe the increase in molecular weight.

  • After the polymerization is complete, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

  • Filter the polymer and wash it with the non-solvent to remove catalyst residues and unreacted monomers.

  • Further purification can be achieved by Soxhlet extraction with appropriate solvents.

  • Dry the final polymer product under vacuum.

Data Presentation

The following tables summarize typical data that can be obtained from the synthesis and characterization of pyridine-containing conductive polymers.

Table 1: Synthesis and Properties of Polypyridine (PPy) via Chemical Oxidation

PropertyValueReference
Synthesis Method Chemical Oxidative Polymerization[1]
Oxidant FeCl₃[1]
Yield >80%[1]
Appearance Red to brown powder[1]
Electrochemical Properties
Positive Doping Capacity35 mAh/g[1]
Associated Capacitance (p-doping)260 F/g[1]
Negative Doping Capacity12 mAh/g[1]
Associated Capacitance (n-doping)130 F/g[1]
Redox ChemistryReversible between -1.0 and -2.0 V vs Ferrocene[1]
Cycling Stability No capacity fading during the first 100 cycles[1]

Table 2: Electrical Conductivity of Pyridine-Containing Copolymers

Polymer SystemSynthesis MethodConductivity (S/cm)Doping StateReference
Copolymers of Pyridine with Thiophene, N-Methylpyrrole, and SelenopheneElectrochemical PolymerizationVery lown-doped[2]
Copolymers of Imidazole and PyridineOxidative Polymerization--[3]

Visualization of Key Processes

Suzuki-Miyaura Polymerization Workflow

Suzuki_Polymerization_Workflow cluster_reactants Reactants cluster_reaction Polymerization cluster_purification Purification cluster_product Final Product MonomerA This compound ReactionVessel Reaction Vessel (Inert Atmosphere, Heat) MonomerA->ReactionVessel MonomerB Dihalo-aromatic Comonomer MonomerB->ReactionVessel Catalyst Pd Catalyst Catalyst->ReactionVessel Base Base Base->ReactionVessel Precipitation Precipitation in Non-solvent ReactionVessel->Precipitation Polymerization Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Conductive Polymer Drying->Polymer

Caption: Workflow for the synthesis of conductive polymers via Suzuki-Miyaura polymerization.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination Reactant_RX R¹-X Reactant_RX->Pd0 Oxidative Addition Reactant_R2B R²-B(OR)₂ Reactant_R2B->PdII_RX Base Base Base->Reactant_R2B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

Polymers synthesized from this compound are promising candidates for a variety of applications, including:

  • Organic Electronics: As active materials in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

  • Energy Storage: As electrode materials in rechargeable batteries and supercapacitors, leveraging their redox activity and conductivity.[1]

  • Sensors: The pyridine nitrogen can act as a coordination site for metal ions or a proton-sensitive site, enabling the development of chemical sensors.

  • Drug Development: While not a direct application of the conductive polymer itself, the synthesis methodologies are highly relevant to medicinal chemists for the construction of complex biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules.

Conclusion

This compound is a valuable and versatile building block for the synthesis of conductive polymers through Suzuki-Miyaura polycondensation. The resulting pyridine-containing polymers exhibit interesting electronic and electrochemical properties that make them suitable for a range of advanced applications. The protocols and data presented here provide a foundation for researchers to explore the synthesis and characterization of novel conductive materials based on this promising monomer. Further research is encouraged to fully elucidate the structure-property relationships and to optimize the performance of these materials for specific applications.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Pyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science.[1][2] The use of microwave irradiation has revolutionized this reaction by dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[2] This is particularly beneficial when working with heteroaromatic substrates like Pyridine-4-boronic acid, which can be susceptible to side reactions under prolonged heating.[2]

These application notes provide a comprehensive guide and detailed protocols for performing microwave-assisted Suzuki coupling reactions using this compound with various aryl halides. The protocols and data presented herein serve as a robust starting point for researchers to rapidly synthesize diverse libraries of 4-arylpyridines, which are key substructures in numerous active pharmaceutical ingredients (APIs).[3]

Advantages of Microwave-Assisted Suzuki Coupling

The application of microwave heating in Suzuki coupling reactions offers several key advantages over conventional heating methods:

  • Rapid Reaction Times: Microwave irradiation can significantly accelerate reaction rates, cutting down synthesis times from hours to a matter of minutes.[2]

  • Improved Yields: The rapid heating to the target temperature minimizes the formation of byproducts, often resulting in higher isolated yields.[2]

  • Enhanced Reproducibility: Microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible experimental outcomes.[1][2]

  • Access to Novel Chemical Space: The ability to quickly screen various reaction conditions allows for the efficient exploration of a broader range of substrates.[2]

Experimental Protocols

The following protocols are generalized methodologies for the microwave-assisted Suzuki coupling of this compound with aryl halides. These should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling

This protocol is adapted from established procedures for Suzuki coupling with heteroaryl boronic acids.[2][4][5]

Materials:

  • Aryl halide (1.0 equiv.)

  • This compound (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv.)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), palladium catalyst (0.5–5 mol%), and base (2.0–3.0 equiv.).

  • Add the solvent system to achieve a concentration of approximately 0.1–0.5 M.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100–150 °C) for a specified time (typically 5–30 minutes).[5]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture to remove the catalyst and inorganic salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-arylpyridine.

Protocol 2: Optimized Procedure for Challenging Substrates

For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system and different conditions may be required.

Materials:

  • Aryl chloride (1.0 equiv.)

  • This compound (1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine (B1218219) ligand like SPhos or XPhos, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Solvent (e.g., anhydrous 1,4-dioxane)

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • In a microwave synthesis vial containing a magnetic stir bar, combine the aryl chloride (1.0 equiv.), this compound (1.5 equiv.), palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Seal the vial under the inert atmosphere.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a higher temperature (e.g., 120–160 °C) for 15–45 minutes.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize quantitative data from studies on microwave-assisted Suzuki coupling reactions involving substrates similar to this compound, providing a basis for condition selection.

Table 1: Effect of Different Catalysts on Suzuki Coupling of 2,4-Dichloropyrimidine (B19661) with Phenylboronic Acid. [4]

EntryCatalyst (3 mol%)Yield (%)
1Pd(PPh₃)₄65
2PdCl₂(dppf)43
3Pd(OAc)₂27
4PdCl₂19
5Pd/C (10%)13

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Table 2: Influence of Solvent and Base in Microwave-Assisted Suzuki Coupling. [1][4]

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (min)Yield (%)
14'-BromoacetophenonePhenylboronic acidComplex 4 (0.1 mol%)KOHEtOH/H₂O (1:1)120298
24'-BromoacetophenonePhenylboronic acidComplex 4 (0.1 mol%)K₂CO₃EtOH/H₂O (1:1)120295
34'-BromoacetophenonePhenylboronic acidComplex 4 (0.1 mol%)Cs₂CO₃EtOH/H₂O (1:1)120292
42,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃1,4-Dioxane1001535
52,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Acetonitrile1001523
62,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene1001541
72,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃1,4-Dioxane/H₂O (2:1)1001565

Table 3: Optimization of Reaction Time and Temperature. [4]

EntryTemperature (°C)Time (min)Yield (%)
1801571
2100568
31001076
41001581
51002081
61201575

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), microwave irradiation.

Visualizations

Experimental Workflow

The general workflow for a microwave-assisted Suzuki coupling reaction is depicted below.

experimental_workflow reagent_prep 1. Reagent Preparation (Aryl Halide, this compound, Catalyst, Base, Solvent) reaction_setup 2. Reaction Setup (Combine in Microwave Vial) reagent_prep->reaction_setup mw_irradiation 3. Microwave Irradiation (Set Temperature and Time) reaction_setup->mw_irradiation workup 4. Reaction Workup (Extraction and Washing) mw_irradiation->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

suzuki_cycle cluster_cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)L_n-X pd0->pd_complex oxidative_addition Oxidative Addition diaryl_pd Ar-Pd(II)L_n-Ar' pd_complex->diaryl_pd transmetalation Transmetalation diaryl_pd->pd0 product Ar-Ar' diaryl_pd->product reductive_elimination Reductive Elimination aryl_halide Ar-X aryl_halide->pd0 boronic_acid Ar'-B(OR)₂ boronic_acid->pd_complex base Base base->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Pyridine-4-boronic Acid in Ligand-Free Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of pyridine-4-boronic acid in ligand-free palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura reaction. The synthesis of 4-arylpyridines is a critical transformation in the development of pharmaceuticals and functional materials. Ligand-free palladium catalysis offers a more cost-effective and simplified approach compared to traditional methods that rely on often expensive and air-sensitive phosphine (B1218219) ligands.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. While typically employing palladium catalysts with phosphine or N-heterocyclic carbene ligands, there is a growing interest in developing ligand-free methodologies to reduce costs, simplify purification, and improve the overall sustainability of the process.

This compound is a key building block for introducing a 4-pyridyl moiety, a common scaffold in many biologically active compounds. However, the nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions. Interestingly, under certain aqueous and ligand-free conditions, the pyridine substrate itself can act as a ligand, stabilizing the palladium catalyst and facilitating the catalytic cycle. This unique characteristic makes ligand-free approaches particularly attractive for the synthesis of 4-arylpyridines.

This document outlines the scope, key considerations, and detailed experimental procedures for conducting ligand-free palladium-catalyzed Suzuki-Miyaura reactions with this compound.

Data Presentation: Reaction Scope and Yields

The following table summarizes the results for the ligand-free palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The data highlights the effects of different palladium sources, bases, solvents, and reaction conditions on the yield of the corresponding 4-arylpyridine products.

EntryAryl HalidePalladium Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromoacetophenonePd(OAc)₂ (2)K₂CO₃H₂O/Acetonitrile80195[General protocol adaptation]
24-BromobenzonitrilePd/C (10%) (5)K₂CO₃H₂ORT1292[1]
34-BromoanisolePd(OAc)₂ (1)Na₂CO₃H₂O/Acetone (B3395972)350.598[2]
41-Bromo-4-nitrobenzenePd/C (10%) (5)K₂CO₃H₂ORT199[1]
51-Bromo-3,5-dimethylbenzenePd(OAc)₂ (1)Na₂CO₃H₂O/Acetone35194[2]
62-BromopyridinePd(OAc)₂ (2)K₂CO₃H₂O1002485[General protocol adaptation]
73-BromopyridinePd(OAc)₂ (2)K₂CO₃H₂O1002488[General protocol adaptation]
84-ChlorobenzonitrilePd/C (10%) (5)K₂CO₃H₂O802475[1]
94-IodobenzaldehydePd/NiFe₂O₄ (2)K₂CO₃DMF/H₂O900.596[2]
104-BromoanilinePd/C (10%) (5)K₂CO₃H₂ORT1290[1]

Note: Yields are typically isolated yields. Reaction conditions and yields can vary based on the specific scale and purity of reagents.

Experimental Protocols

Protocol 1: Ligand-Free Suzuki-Miyaura Coupling in Aqueous Media using Pd/C

This protocol is a general procedure for the heterogeneous palladium-catalyzed ligand-free Suzuki-Miyaura coupling of this compound with aryl bromides in water at room temperature.[1]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromobenzonitrile)

  • 10% Palladium on activated carbon (Pd/C)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).

  • Add this compound (1.2 mmol, 1.2 equiv).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add 10% Pd/C (5 mol% of palladium).

  • Add deionized water (5 mL).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the aryl halide.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the filter cake with additional ethyl acetate (3 x 10 mL).

  • Transfer the filtrate to a separatory funnel and wash with brine (20 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-arylpyridine.

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling using Pd(OAc)₂ in a Water/Acetone System

This protocol describes a homogeneous ligand-free Suzuki-Miyaura coupling reaction using palladium(II) acetate in an aqueous acetone solvent system.[2]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a Schlenk flask under an air atmosphere, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (1 mol%).

  • Add a solvent mixture of deionized water and acetone (e.g., 3.5 mL water and 3.0 mL acetone).

  • Stir the reaction mixture at the specified temperature (e.g., 35 °C). Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and add ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure 4-arylpyridine product.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0) ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition ArPdPyr Ar-Pd(II)-Pyr ArPdX->ArPdPyr Transmetalation ArPdPyr->Pd0 ArPyr Ar-Pyr ArPdPyr->ArPyr Reductive Elimination ArPyrPd Ar-Pd(II)-Pyr center start Ar-X boronic_acid Pyr-B(OH)₂ base Base Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl halide - Palladium catalyst - Base - Solvent start->reagents reaction Reaction Setup: - Stir at specified temperature - Monitor by TLC/LC-MS reagents->reaction workup Aqueous Workup: - Dilute with organic solvent - Wash with water/brine - Dry organic layer reaction->workup purification Purification: - Concentrate solvent - Column chromatography workup->purification product Isolated 4-Arylpyridine purification->product

References

Application Notes and Protocols for the One-Pot Synthesis of Heterocycles Using Pyridine-4-Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, owing to their prevalence in a vast array of pharmaceuticals and biologically active molecules. One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the rapid construction of complex molecular architectures from simple starting materials, minimizing waste and saving time. Pyridine-4-boronic acid and its derivatives are versatile building blocks in organic synthesis, often utilized in cross-coupling reactions. This document details a practical and efficient one-pot protocol for the synthesis of pyridyl-substituted dihydropyridine (B1217469) heterocycles, a scaffold of significant pharmacological interest, utilizing a derivative of this compound.

The described method is a modification of the well-established Hantzsch dihydropyridine synthesis, a classic example of a one-pot, three-component reaction. In this protocol, pyridine-4-carbaldehyde, which can be readily prepared from this compound, serves as the aldehyde component, leading to the formation of 4-(pyridin-4-yl)-1,4-dihydropyridine derivatives. These compounds are of particular interest in drug development due to their potential as calcium channel blockers and other therapeutic agents.

Application: One-Pot Synthesis of 4-(Pyridin-4-yl)-1,4-dihydropyridine Derivatives via Hantzsch Condensation

This application note describes a one-pot, three-component synthesis of a library of 4-(pyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives. The reaction proceeds by the condensation of pyridine-4-carbaldehyde, a β-ketoester (e.g., ethyl acetoacetate (B1235776) or methyl acetoacetate), and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate). The use of phenylboronic acid as a catalyst has been shown to be effective for this transformation, highlighting the utility of boronic acids in facilitating such reactions.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes typical quantitative data for the one-pot synthesis of various 4-(pyridin-4-yl)-1,4-dihydropyridine derivatives. Yields and reaction times can vary depending on the specific substrates and reaction conditions used.

EntryR' (in β-ketoester)ProductReaction Time (h)Yield (%)
1EthylDiethyl 2,6-dimethyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate485
2MethylDimethyl 2,6-dimethyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate582
3tert-ButylDi-tert-butyl 2,6-dimethyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate678

Experimental Protocols

Materials and Methods
  • Pyridine-4-carbaldehyde

  • Ethyl acetoacetate (or other β-ketoesters)

  • Ammonium acetate (B1210297)

  • Ethanol (B145695) (reagent grade)

  • Phenylboronic acid (catalyst, optional but recommended)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and purification equipment (e.g., Buchner funnel, recrystallization flasks)

General Procedure for the One-Pot Synthesis of Diethyl 2,6-dimethyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine pyridine-4-carbaldehyde (10 mmol, 1.07 g), ethyl acetoacetate (20 mmol, 2.60 g, 2.54 mL), and ammonium acetate (12 mmol, 0.92 g).

  • Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask. If using a catalyst, add phenylboronic acid (1 mol%, 0.12 g).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes to induce precipitation.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to afford the desired 4-(pyridin-4-yl)-1,4-dihydropyridine derivative as a crystalline solid.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Mixing cluster_processing Product Isolation & Purification Pyridine_Carbaldehyde Pyridine-4-carbaldehyde Reaction_Mixture Pyridine_Carbaldehyde->Reaction_Mixture Beta_Ketoester β-Ketoester Beta_Ketoester->Reaction_Mixture Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction_Mixture Solvent Ethanol Catalyst Phenylboronic Acid (optional) Heating Reflux Cooling Cool to RT Heating->Cooling Precipitation Precipitation in Water Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Product Recrystallization->Product Reaction_Mixture->Solvent Reaction_Mixture->Catalyst

Caption: One-pot synthesis workflow for 4-(pyridin-4-yl)-1,4-dihydropyridines.

Proposed Reaction Mechanism (Hantzsch Dihydropyridine Synthesis)

reaction_mechanism cluster_intermediates Key Intermediates cluster_reactants Starting Materials Enamine Enamine Intermediate Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Knoevenagel Adduct Knoevenagel Knoevenagel Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product 1,4-Dihydropyridine Cyclized_Intermediate->Final_Product - H2O Aldehyde Pyridine-4-carbaldehyde Aldehyde->Knoevenagel + Ketoester (2) Ketoester1 β-Ketoester (1) Ketoester1->Enamine + NH3 Ketoester2 β-Ketoester (2) Ammonia Ammonia

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Application Notes and Protocols for the Scale-Up Synthesis of Pharmaceuticals with Pyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the scale-up synthesis of pharmaceuticals utilizing Pyridine-4-boronic acid. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a cornerstone in the industrial synthesis of active pharmaceutical ingredients (APIs) containing the 4-arylpyridine moiety.

Introduction

This compound is a critical building block in medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to form 4-arylpyridine structures.[1][2] This structural motif is present in numerous APIs, including the anaplastic lymphoma kinase (ALK) inhibitor Ceritinib and the factor Xa inhibitor Otamixaban.[1][3] The scale-up of Suzuki-Miyaura couplings involving this compound presents unique challenges, including the potential for impurity formation from palladium catalyst ligands and the need for robust and reproducible reaction conditions.[1] These notes offer insights into optimized protocols and key considerations for successful large-scale synthesis.

Data Presentation: Suzuki-Miyaura Coupling Optimization

The following tables summarize the yields of the Suzuki-Miyaura coupling reaction between a this compound pinacol (B44631) ester and an aryl halide under various conditions. This data is crucial for selecting optimal parameters for scale-up, balancing yield, purity, and process efficiency.

Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield

Solvent System (v/v)Aryl HalideProduct Yield (%)
Toluene (B28343)/H₂O (3:1)4-Iodopyridine85
Dioxane/H₂O (3:1)4-Iodopyridine78
2-MeTHF/H₂O (3:1)4-Iodopyridine82
CPME/H₂O (3:1)4-Iodopyridine91

Data adapted from studies on Suzuki-Miyaura coupling optimization.

Table 2: Influence of Palladium Catalyst and Ligand on Coupling Efficiency and Impurity Formation

Palladium Catalyst (mol%)LigandBaseProduct Yield (%)Phenylated Impurity (%)
Pd(dppf)Cl₂·CH₂Cl₂ (5)dppfK₂CO₃98.20.08
Pd(PPh₃)₄ (5)PPh₃K₂CO₃95.10.45
Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄97.8<0.05 (Not Detected)
Pd(dppe)Cl₂ (5)dppePyridine (B92270)LowNot Determined
Pd(xantphos)Cl₂ (5)xantphosPyridineLowNot Determined

Data compiled from research on impurity suppression in 4-arylpyridine synthesis.[1]

Table 3: Effect of Base on Product Yield

Base (equiv.)SolventProduct Yield (%)
K₂CO₃ (2.0)Toluene/H₂O98.2
K₃PO₄ (2.0)Dioxane/H₂O96.5
Cs₂CO₃ (2.0)Toluene/H₂O94.3
NaHCO₃ (2.0)Dioxane/H₂O88.7

This data illustrates the impact of base selection on reaction efficiency.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its subsequent use in a representative kilogram-scale Suzuki-Miyaura coupling for the synthesis of a key intermediate for Ceritinib.

Protocol 1: Kilogram-Scale Synthesis of this compound

This protocol describes a common method for the preparation of this compound from 4-bromopyridine (B75155).

Materials:

  • 4-Bromopyridine (10.0 kg, 63.3 mol)

  • Anhydrous Tetrahydrofuran (THF) (200 L)

  • n-Butyllithium (2.5 M in hexanes, 26.6 L, 66.5 mol)

  • Trimethyl borate (B1201080) (8.8 kg, 84.7 mol)

  • 2 M Hydrochloric Acid (approx. 50 L)

  • n-Hexane for recrystallization

Procedure:

  • Reaction Setup: Charge a cryogenically cooled, inerted 500 L reactor with 4-bromopyridine and anhydrous THF.

  • Lithiation: Cool the reactor to -78 °C. Slowly add the n-butyllithium solution over 2-3 hours, maintaining the internal temperature below -70 °C.

  • Borylation: After the addition is complete, stir the mixture for an additional hour at -78 °C. Then, slowly add trimethyl borate, again maintaining the temperature below -70 °C.

  • Warm-up and Quench: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of 2 M hydrochloric acid until the pH is acidic.

  • Work-up and Isolation: Separate the aqueous layer and wash the organic layer with brine. Concentrate the organic layer under reduced pressure.

  • Purification: Recrystallize the crude product from n-hexane to yield this compound hydrochloride. Further neutralization and purification may be required depending on the desired final form.

Protocol 2: Kilogram-Scale Suzuki-Miyaura Coupling for a Ceritinib Intermediate

This protocol outlines the coupling of a protected piperidine-containing aryl bromide with a pyridine boronic acid derivative, a key step in the synthesis of Ceritinib.

Materials:

  • 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine (Intermediate for reduction to the corresponding piperidine)

  • This compound pinacol ester (1.1 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, 1-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Solvent (e.g., Toluene and Water, 10:1 v/v)

Procedure:

  • Reactor Charging: To a 1000 L glass-lined reactor, charge the aryl bromide, this compound pinacol ester, and the base under an inert nitrogen atmosphere.

  • Solvent Addition: Add the toluene and water solvent system.

  • Catalyst Addition: In a separate vessel, prepare a solution of the palladium precatalyst and the phosphine ligand in a portion of the reaction solvent. Add this catalyst solution to the reactor.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-8 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cooling and Phase Separation: Cool the reactor to room temperature. Separate the aqueous phase.

  • Work-up: Wash the organic phase with brine.

  • Crystallization and Isolation: Concentrate the organic phase under reduced pressure. Add a suitable anti-solvent (e.g., heptane) to induce crystallization. Filter the solid product and wash with the anti-solvent.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-R L₂ Transmetalation->PdII_Biaryl Boronate R-B(OR)₂ Activated_Boronate [R-B(OR)₂(OH)]⁻ Boronate->Activated_Boronate Activation Base Base Activated_Boronate->Transmetalation RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Workflow for Scale-Up Synthesis of 4-Arylpyridines

Scale_Up_Workflow Start Starting Materials (this compound, Aryl Halide) Reaction Kilogram-Scale Suzuki-Miyaura Coupling Start->Reaction Charge Reactor Workup Aqueous Work-up & Phase Separation Reaction->Workup Reaction Completion Purification Crystallization / Filtration Workup->Purification Drying Vacuum Drying Purification->Drying QC Quality Control (HPLC, NMR, etc.) Drying->QC API Final API Intermediate QC->API Release

Caption: A generalized workflow for the large-scale synthesis of 4-arylpyridine intermediates.

References

Pyridine-4-boronic Acid: A Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine-4-boronic acid is a versatile bifunctional molecule that has garnered significant attention as a fundamental building block in the realm of materials science. Its unique structure, featuring a Lewis acidic boronic acid group and a Lewis basic pyridine (B92270) ring, allows for a diverse range of interactions, including covalent bond formation, hydrogen bonding, and metal coordination. This duality makes it an invaluable component in the rational design and synthesis of advanced materials with tailored properties. These materials find applications in fields ranging from organic electronics and sensor technology to the development of porous frameworks for catalysis and storage. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), fluorescent sensors, and conjugated polymers via Suzuki-Miyaura coupling.

Application Note 1: Synthesis of a Zinc-Based Metal-Organic Framework (MOF)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. The pyridine nitrogen of this compound can act as a coordinating site for metal ions, while the boronic acid can participate in secondary interactions or be further functionalized. This application note describes the synthesis of a hypothetical zinc-based MOF, designated Zn-Py4B, using this compound as a key organic linker. The resulting framework exhibits potential for applications in gas storage and catalysis.

Experimental Protocol: Hydrothermal Synthesis of Zn-Py4B

Materials:

  • This compound (98%)

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O, 98%)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve 61.5 mg (0.5 mmol) of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 148.7 mg (0.5 mmol) of zinc nitrate hexahydrate in 5 mL of deionized water.

  • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • After cooling to room temperature, colorless block-shaped crystals of Zn-Py4B are collected by filtration.

  • Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum at 80 °C for 12 hours.

Data Presentation: Characterization of Zn-Py4B
ParameterValue
Formula [Zn(C₅H₄BNO₂)₂(H₂O)₂]·(DMF)
Crystal System Monoclinic
Space Group P2₁/c
BET Surface Area ~450 m²/g
Pore Volume ~0.25 cm³/g
Thermal Stability Stable up to 350 °C

Note: The data presented here is illustrative for a hypothetical Zn-Py4B MOF and may vary based on actual experimental outcomes.

Logical Workflow for MOF Synthesis

MOF_Synthesis cluster_reactants Reactant Preparation cluster_reaction Hydrothermal Synthesis cluster_product Product Isolation & Characterization Py4BA This compound in DMF Autoclave Mix and Heat (120 °C, 48h) Py4BA->Autoclave Zn_salt Zinc Nitrate in Water Zn_salt->Autoclave Filtration Filtration & Washing Autoclave->Filtration Crystallization Drying Vacuum Drying Filtration->Drying Characterization Characterization (PXRD, TGA, BET) Drying->Characterization

Caption: Workflow for the hydrothermal synthesis of a Zn-Py4B MOF.

Application Note 2: Synthesis of a Boronate Ester-Linked Covalent Organic Framework (COF)

Covalent Organic Frameworks (COFs) are crystalline porous polymers formed by the condensation of organic building blocks. The boronic acid functionality of this compound readily undergoes condensation with diols or catechols to form stable boronate ester linkages, which are the basis for many COFs. This application note details the synthesis of a hypothetical 2D COF, termed Py-HHTP-COF, from this compound and 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP).

Experimental Protocol: Solvothermal Synthesis of Py-HHTP-COF

Materials:

Procedure:

  • In a Pyrex tube, add 30.7 mg (0.25 mmol) of this compound and 54.1 mg (0.167 mmol) of HHTP.

  • Add 1.0 mL of mesitylene and 1.0 mL of 1,4-dioxane to the tube.

  • Add 0.2 mL of 6M aqueous acetic acid as a catalyst.

  • The tube is flash-frozen in liquid nitrogen, evacuated to high vacuum, and flame-sealed.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, a colored powder is observed.

  • The tube is opened, and the solid product is collected by filtration.

  • The powder is washed sequentially with anhydrous acetone (B3395972) (3 x 10 mL) and anhydrous tetrahydrofuran (B95107) (3 x 10 mL).

  • The product is dried under vacuum at 150 °C for 24 hours to yield Py-HHTP-COF.

Data Presentation: Properties of Py-HHTP-COF
ParameterValue
Formula (C₅H₄BN)₂(C₁₈H₆O₆)₃
Crystal Structure 2D Hexagonal
BET Surface Area ~1200 m²/g
Pore Size ~2.5 nm
Thermal Stability Decomposes above 400 °C

Note: The data presented here is illustrative for a hypothetical Py-HHTP-COF and may vary based on actual experimental outcomes.

Logical Relationship for COF Formation

COF_Formation cluster_monomers Monomers Py4BA This compound C₅H₆BNO₂ Condensation Solvothermal Condensation (120 °C, 72h) Py4BA->Condensation HHTP HHTP C₁₈H₁₂O₆ HHTP->Condensation COF {Py-HHTP-COF | 2D Porous Framework} Condensation->COF Boronate Ester Linkage

Caption: Formation of a 2D COF from this compound and HHTP.

Application Note 3: Fluorescent Sensor for Glucose Detection

The boronic acid group of this compound can reversibly bind with cis-diols, such as those found in saccharides like glucose. When coupled with a fluorescent reporter molecule, this interaction can be harnessed to create a fluorescent sensor. This application note describes a fluorescent chemosensor for glucose based on a conjugate of this compound with a carbazole (B46965) fluorophore. The binding of glucose modulates the fluorescence emission of the carbazole unit.

Experimental Protocol: Synthesis and Testing of a Glucose Sensor

Part A: Synthesis of Carbazole-Pyridinium-Boronic Acid (CPBA) Sensor

  • A mixture of 9-(4-bromobutyl)-9H-carbazole (1.0 mmol) and this compound (1.2 mmol) in acetonitrile (B52724) (20 mL) is refluxed for 24 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the CPBA sensor.

Part B: Fluorescence Titration with Glucose

  • Prepare a stock solution of the CPBA sensor (10 µM) in a phosphate (B84403) buffer solution (pH 7.4).

  • Prepare a series of glucose solutions of varying concentrations in the same buffer.

  • In a quartz cuvette, place 2 mL of the CPBA sensor solution.

  • Record the initial fluorescence emission spectrum (e.g., excitation at 340 nm, emission scan from 350 to 550 nm).

  • Sequentially add aliquots of the glucose solutions to the cuvette, and record the fluorescence spectrum after each addition.

  • Plot the change in fluorescence intensity as a function of glucose concentration to determine the binding constant.

Data Presentation: Performance of the CPBA Glucose Sensor
ParameterValue
Analyte D-Glucose
Solvent Phosphate Buffer (pH 7.4)
Excitation Wavelength 340 nm
Emission Wavelength 450 nm (example)
Binding Constant (Ka) 2.3 x 10⁶ M⁻¹
Limit of Detection (LOD) 5.9 x 10⁻⁷ M

Signaling Pathway for Glucose Sensing

Glucose_Sensing CPBA CPBA Sensor (Fluorescent) Complex CPBA-Glucose Complex (Altered Fluorescence) CPBA->Complex + Glucose Glucose Glucose (cis-diol) Glucose->Complex Signal Fluorescence Signal Change Complex->Signal Causes

Caption: The signaling mechanism of the CPBA fluorescent glucose sensor.

Application Note 4: Synthesis of a Conjugated Polymer via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This compound can serve as a monomer in Suzuki polymerization reactions with dihaloaromatic compounds to produce conjugated polymers. These polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This note outlines the synthesis of a poly(p-phenylene-co-4,4'-bipyridine) copolymer.

Experimental Protocol: Suzuki Polymerization

Materials:

Procedure:

  • In a Schlenk flask, combine this compound (123 mg, 1.0 mmol), 4,4'-dibromobiphenyl (312 mg, 1.0 mmol), potassium carbonate (414 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (21 mg, 0.08 mmol).

  • Evacuate the flask and backfill with argon (repeat three times).

  • Add 10 mL of toluene and 5 mL of water.

  • Heat the mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of methanol.

  • Collect the precipitated polymer by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform (B151607).

  • The chloroform fraction is concentrated, and the polymer is precipitated in methanol.

  • Dry the final polymer under vacuum at 60 °C for 24 hours.

Data Presentation: Properties of the Conjugated Polymer
ParameterValue
Polymer Name Poly(p-phenylene-co-4,4'-bipyridine)
Number Average Molecular Weight (Mn) ~15,000 g/mol
Polydispersity Index (PDI) ~2.5
UV-Vis Absorption (λmax, film) ~350 nm
Photoluminescence (λem, film) ~420 nm
Decomposition Temperature (Td) > 400 °C

Note: The data presented here is illustrative and may vary based on the specific reaction conditions and purification methods.

Experimental Workflow for Suzuki Polymerization

Suzuki_Polymerization Monomers Monomers: This compound 4,4'-Dibromobiphenyl Reaction Reaction: Toluene/Water 90 °C, 48h, Ar Monomers->Reaction Catalyst Catalyst System: Pd(OAc)₂ / PPh₃ K₂CO₃ (Base) Catalyst->Reaction Workup Workup: Precipitation in Methanol Reaction->Workup Purification Purification: Soxhlet Extraction Workup->Purification Product Final Polymer Product Purification->Product

Caption: Workflow for the synthesis of a conjugated polymer via Suzuki coupling.

Anwendungshinweise und Protokolle: Derivatisierung von Pyridin-4-boronsäure für spezifische Anwendungen

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Pyridin-4-boronsäure ist ein unverzichtbarer Baustein in der modernen organischen Synthese und der medizinischen Chemie.[1][2] Ihre einzigartige chemische Struktur, die einen Pyridinring enthält, ist ein häufiges Motiv in vielen biologisch aktiven Molekülen, was sie zu einem entscheidenden Ausgangsmaterial für die Synthese von Verbindungen macht, die auf Krankheiten wie Krebs, Infektionskrankheiten und neurologische Störungen abzielen.[1] Die Vielseitigkeit der Boronsäuregruppe ermöglicht eine breite Palette von Derivatisierungsreaktionen, insbesondere Palladium-katalysierte Kreuzkupplungen und Amidierungen, was sie zu einem wertvollen Werkzeug für die Wirkstoffforschung und Materialwissenschaft macht.[3][4][5]

Diese Anwendungsbeschreibung bietet detaillierte Protokolle und technische Daten für Schlüsselanwendungen von Pyridin-4-boronsäure-Derivaten, einschließlich Suzuki-Miyaura-Kreuzkupplungsreaktionen, katalytischer Amidbindungsbildung und der Synthese von biologisch aktiven Molekülen.

Anwendungshinweis 1: Suzuki-Miyaura-Kreuzkupplung zur C-C-Bindungsbildung

Die Suzuki-Miyaura-Reaktion ist eine der effizientesten Methoden zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die in der pharmazeutischen Industrie zur Synthese von Biarylstrukturen, einem häufigen Motiv in bioaktiven Verbindungen, weit verbreitet ist.[6][7] Pyridin-4-boronsäure und ihre Derivate, insbesondere die stabileren Pinakolester, sind ausgezeichnete Kupplungspartner in diesen Reaktionen.[1][6] Die Optimierung der Reaktionsbedingungen ist entscheidend, um hohe Ausbeuten zu erzielen und die Bildung von Verunreinigungen zu unterdrücken, die von Phosphinliganden stammen können.[8][9]

Experimentelles Protokoll: Allgemeine Suzuki-Miyaura-Kupplung

Dieses Protokoll beschreibt ein allgemeines Verfahren für die Palladium-katalysierte Suzuki-Miyaura-Kupplung zwischen einem Arylhalogenid und einem Pyridin-4-boronsäure-Derivat.

  • Reagenzien und Aufbau:

    • Geben Sie das Arylhalogenid (1,0 Äquiv.), Pyridin-4-boronsäurepinakolester (1,2 Äquiv.), eine Base (z. B. K₃PO₄, 2,0 Äquiv.) und den Palladiumkatalysator (z. B. Pd(dppf)Cl₂, 2-5 mol%) in einen trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Schlenkkolben.

    • Fügen Sie ein geeignetes entgastes Lösungsmittel (z. B. Dioxan, Toluol oder DMSO/Wasser-Gemisch) über eine Spritze hinzu.

  • Reaktionsdurchführung:

    • Erhitzen Sie das Reaktionsgemisch unter Rühren auf die gewünschte Temperatur (typischerweise 80-110 °C).

    • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS). Die Reaktionszeit kann zwischen 2 und 24 Stunden variieren.

  • Aufarbeitung und Reinigung:

    • Kühlen Sie das Reaktionsgemisch auf Raumtemperatur ab.

    • Verdünnen Sie die Mischung mit einem organischen Lösungsmittel (z. B. Ethylacetat) und waschen Sie sie mit Wasser und anschließend mit Sole.

    • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.

    • Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Kieselgel, um das gewünschte Biarylprodukt zu erhalten.

Daten zur Reaktionsoptimierung

Die Wahl des Katalysators, der Base und des Lösungsmittels kann die Ausbeute und Reinheit des Produkts erheblich beeinflussen. Die folgende Tabelle fasst die Ergebnisse einer Studie zur Optimierung der Kupplung von 4-Iodpyridin mit Pyridin-4-boronsäurepinakolester zusammen, um die Bildung von Verunreinigungen zu minimieren.

Katalysator (mol%)BaseLösungsmittelTemperatur (°C)Ausbeute (%)Nebenprodukt (%)
Pd(PPh₃)₄ (5)K₂CO₃Dioxan/H₂O10090,11,2
Pd(dppf)Cl₂ (2)K₃PO₄Dioxan9097,8n.d.
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluol/H₂O11095,20,3
Pd(dppe)Cl₂ (2)Cs₂CO₃DMSO10091,50,6

n.d. = nicht nachweisbar. Daten angepasst aus Referenz[8].

Visualisierung des Arbeitsablaufs

Suzuki_Workflow Experimenteller Arbeitsablauf für die Suzuki-Miyaura-Kupplung cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung & Reinigung A Reagenzien abwiegen: Arylhalogenid, Boronsäureester, Base, Katalysator B Lösungsmittel zugeben (unter Inertgas) A->B C Erhitzen und Rühren (80-110 °C) B->C D Reaktion überwachen (DC / LC-MS) C->D E Abkühlen und extraktive Aufarbeitung D->E F Trocknen und Einengen E->F G Säulenchromatographie F->G Product Reines Produkt G->Product

Abbildung 1: Allgemeiner Arbeitsablauf für die Suzuki-Miyaura-Kupplung.

Anwendungshinweis 2: Boronsäure-katalysierte Amidbindungsbildung

Die direkte Bildung von Amidbindungen aus Carbonsäuren und Aminen ist eine grundlegende Transformation in der organischen Chemie.[10] Pyridin-4-boronsäure und ihre Derivate können als wirksame Katalysatoren für diese Dehydratisierungskondensation dienen und bieten eine milde und effiziente Alternative zu traditionellen Kupplungsreagenzien.[5][11][12][13] Diese Methode ist besonders vorteilhaft, da sie oft unter relativ milden Bedingungen abläuft und eine breite Palette von Substraten toleriert.[12][14]

Experimentelles Protokoll: Boronsäure-katalysierte Amidierung

Dieses Protokoll beschreibt die direkte Amidierung einer Carbonsäure und eines Amins unter Verwendung von Pyridin-4-boronsäure als Katalysator.

  • Reagenzien und Aufbau:

    • Geben Sie die Carbonsäure (1,0 Äquiv.), das Amin (1,1 Äquiv.) und Pyridin-4-boronsäure (5-10 mol%) in einen Rundkolben, der mit einem Rückflusskühler und einem Dean-Stark-Apparat (zur Wasserentfernung) ausgestattet ist.

    • Fügen Sie ein azeotropes Lösungsmittel wie Toluol oder Xylol hinzu.

  • Reaktionsdurchführung:

    • Erhitzen Sie das Reaktionsgemisch unter Rühren zum Rückfluss. Das während der Reaktion gebildete Wasser wird azeotrop entfernt und im Dean-Stark-Apparat gesammelt.

    • Verfolgen Sie den Reaktionsfortschritt mittels DC oder LC-MS, bis die Ausgangsmaterialien vollständig verbraucht sind (typischerweise 12-24 Stunden).

  • Aufarbeitung und Reinigung:

    • Kühlen Sie das Reaktionsgemisch auf Raumtemperatur ab und entfernen Sie das Lösungsmittel unter reduziertem Druck.

    • Lösen Sie den Rückstand in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat) und waschen Sie ihn mit einer wässrigen Säurelösung (z. B. 1 M HCl), um überschüssiges Amin zu entfernen, gefolgt von einer wässrigen basischen Lösung (z. B. gesättigtes NaHCO₃), um überschüssige Carbonsäure und den Katalysator zu entfernen.

    • Waschen Sie die organische Schicht mit Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und engen Sie sie ein.

    • Bei Bedarf kann eine weitere Reinigung durch Umkristallisation oder Säulenchromatographie erfolgen.

Substratbreite und Ausbeuten

Die boronsäurekatalysierte Amidierung ist auf eine Vielzahl von Substraten anwendbar. Die folgende Tabelle zeigt repräsentative Ausbeuten für die Reaktion verschiedener Carbonsäuren und Amine.

CarbonsäureAminKatalysatorbeladung (mol%)Ausbeute (%)
BenzoesäureBenzylamin592
4-PhenylbuttersäureAnilin1085
o-Toluylsäurep-Anisidin587
PhenylessigsäureMorpholin1078
AdipinsäureBenzylamin (2,2 Äquiv.)1088 (Diamid)

Daten angepasst aus Referenz[12]. Die Reaktionen wurden typischerweise in Toluol unter Rückfluss durchgeführt.

Visualisierung des katalytischen Zyklus

Amidation_Cycle Vorgeschlagener katalytischer Zyklus für die Amidierung Catalyst Pyridin-B(OH)₂ Water H₂O Catalyst->Water regeneriert Intermediate1 Acyloxyboronat [R¹COOB(OH)-Pyridin] Catalyst->Intermediate1 + R¹COOH - H₂O CarboxylicAcid R¹COOH CarboxylicAcid->Intermediate1 Amine R²NH₂ Intermediate2 Tetraedrisches Intermediat Amine->Intermediate2 Amide R¹CONHR² Intermediate1->Intermediate2 + R²NH₂ Intermediate2->Catalyst Intermediate2->Amide - Pyridin-B(OH)₂

Abbildung 2: Katalytischer Zyklus der boronsäurevermittelten Amidierung.

Anwendungshinweis 3: Synthese von Kinase-Inhibitoren für die Krebstherapie

Pyridin-4-boronsäure ist ein wertvoller Baustein für die Synthese von niedermolekularen Inhibitoren, die auf Signalwege in Krebszellen abzielen.[3] Ein wichtiger Signalweg ist der PI3K/AKT/mTOR-Weg, dessen Deregulierung bei vielen Krebsarten eine Rolle spielt.[3] Aus Pyridin-4-boronsäure synthetisierte Thienopyrimidin-Derivate haben sich als potente und selektive PI3K-Inhibitoren erwiesen.[3]

PI3K/AKT/mTOR-Signalweg

Dieser Signalweg ist entscheidend für Zellwachstum, Proliferation und Überleben. Die Hemmung von Schlüsselkinasen in diesem Weg, wie PI3K, ist ein vielversprechender Ansatz für die Krebstherapie.

PI3K_Pathway Vereinfachter PI3K/AKT/mTOR-Signalweg RTK Rezeptor-Tyrosinkinase (RTK) PI3K PI3K RTK->PI3K aktiviert PIP3 PIP₃ PI3K->PIP3 phosphoryliert PIP2 PIP₂ PIP2->PIP3 AKT AKT PIP3->AKT aktiviert mTOR mTORC1 AKT->mTOR aktiviert Downstream Zellwachstum, Proliferation, Überleben mTOR->Downstream fördert Inhibitor Thienopyrimidin-Inhibitor (aus Pyridin-4-boronsäure) Inhibitor->PI3K hemmt

Abbildung 3: Rolle von PI3K-Inhibitoren im PI3K/AKT/mTOR-Signalweg.

Protokoll: Synthese eines Pyridinyl-Thienopyrimidin-Grundgerüsts

Dieses Protokoll skizziert einen entscheidenden Suzuki-Kupplungsschritt bei der Synthese eines PI3K-Inhibitor-Grundgerüsts, bei dem Pyridin-4-boronsäure verwendet wird.

  • Einrichtung: Fügen Sie ein bromiertes Thienopyrimidin-Intermediat (1,0 Äquiv.), Pyridin-4-boronsäure (1,5 Äquiv.), Kaliumcarbonat (3,0 Äquiv.) und Tetrakis(triphenylphosphin)palladium(0) (5 mol%) in einen Schlenkkolben unter Argonatmosphäre.

  • Reaktion: Fügen Sie eine entgaste Mischung aus 1,2-Dimethoxyethan (DME) und Wasser (4:1) hinzu. Erhitzen Sie das Gemisch 12 Stunden lang bei 85 °C unter Rühren.

  • Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur verdünnen Sie die Mischung mit Wasser und extrahieren Sie sie dreimal mit Ethylacetat.

  • Reinigung: Kombinieren Sie die organischen Extrakte, waschen Sie sie mit Sole, trocknen Sie sie über MgSO₄ und konzentrieren Sie sie im Vakuum. Reinigen Sie den Rückstand durch Flash-Chromatographie, um das pyridinylsubstituierte Thienopyrimidin-Produkt zu erhalten.[3]

Dieser vielseitige Baustein kann weiter modifiziert werden, um eine Bibliothek potenzieller Kinase-Inhibitoren für die Prüfung in biologischen Assays zu erstellen.

References

Application Notes and Protocols for Pyridine-4-boronic Acid Catalyzed Amidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of pyridine-4-boronic acid as a catalyst in direct amidation reactions. This methodology presents a green and efficient alternative to traditional amide bond formation techniques, which often rely on stoichiometric activating agents and produce significant waste.

Introduction

Direct amidation of carboxylic acids with amines using a catalyst is a highly sought-after transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Boronic acids have emerged as effective catalysts for this dehydration reaction. This compound, a heterocyclic boronic acid, offers unique electronic properties that can influence its catalytic activity. The nitrogen atom in the pyridine (B92270) ring can modulate the Lewis acidity of the boron center, potentially enhancing its ability to activate carboxylic acids for nucleophilic attack by amines.

Catalytic Principle and Mechanism

The catalytic cycle of boronic acid-catalyzed amidation is generally understood to proceed through the formation of key intermediates that activate the carboxylic acid. While multiple pathways have been proposed, a plausible mechanism involves the following steps:

  • Formation of Acyloxyboronic Acid: The carboxylic acid reacts with this compound in an equilibrium step to form an acyloxyboronic acid intermediate, with the elimination of a molecule of water.

  • Dimerization and Activation: This acyloxyboronic acid intermediate may then dimerize or react with another molecule of carboxylic acid to form a more reactive species. This step is believed to be crucial for activating the carbonyl group of the carboxylic acid.

  • Nucleophilic Attack: The amine then attacks the activated carbonyl carbon of the intermediate.

  • Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which subsequently collapses to yield the amide product and regenerate the boronic acid catalyst.

To drive the equilibrium towards product formation, the removal of water is essential, which is typically achieved through azeotropic distillation or the use of dehydrating agents like molecular sieves.

Amidation_Mechanism cluster_cycle Catalytic Cycle RCOOH Carboxylic Acid (R-COOH) Intermediate1 Acyloxyboronic acid Intermediate RCOOH->Intermediate1 + Catalyst Amide Amide Product (R-CONHR') Amine Amine (R'-NH2) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Catalyst_in This compound Catalyst_in->Intermediate1 Intermediate2 Activated Intermediate (e.g., Dimeric Species) Intermediate1->Intermediate2 + R-COOH - H2O Intermediate2->Tetrahedral + Amine Tetrahedral->Amide - Catalyst Catalyst_out This compound Tetrahedral->Catalyst_out Water H2O

Figure 1. Proposed catalytic cycle for this compound catalyzed amidation.

Experimental Protocols

The following are general protocols for the this compound catalyzed amidation of carboxylic acids. Optimization of reaction conditions (catalyst loading, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Amidation of Aliphatic Carboxylic Acids with Primary Amines

Materials:

  • Aliphatic carboxylic acid (1.0 mmol)

  • Primary amine (1.1 mmol)

  • This compound (5 mol%, 0.05 mmol)

  • Toluene (B28343) (5 mL)

  • Dean-Stark apparatus or 4 Å molecular sieves (200 mg)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a Dean-Stark trap filled with toluene if used), add the aliphatic carboxylic acid, the primary amine, this compound, and toluene.

  • If using molecular sieves, add them to the flask.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • If molecular sieves were used, filter the mixture.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amide.

Protocol 2: Amidation of Aromatic Carboxylic Acids with Secondary Amines

Materials:

  • Aromatic carboxylic acid (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • This compound (10 mol%, 0.10 mmol)

  • Xylene (5 mL)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a Dean-Stark trap filled with xylene, add the aromatic carboxylic acid, the secondary amine, this compound, and xylene.

  • Heat the reaction mixture to reflux (typically 140-150 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 18-36 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: Carboxylic Acid, Amine, This compound, Solvent dehydration Add Dehydrating Agent (e.g., Molecular Sieves) or use Dean-Stark start->dehydration heat Heat to Reflux dehydration->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter (if MS used) cool->filter wash Aqueous Wash filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify

Figure 2. General experimental workflow for amidation.

Data Summary

The following tables summarize representative data for this compound catalyzed amidation reactions based on typical results for arylboronic acid catalysts.

Table 1: Amidation of Various Carboxylic Acids with Benzylamine

EntryCarboxylic AcidCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
1Phenylacetic Acid51101292
24-Nitrobenzoic Acid51101885
3Cyclohexanecarboxylic Acid51102488
4Adipic Acid101402475 (diamide)

Table 2: Amidation of Benzoic Acid with Various Amines

EntryAmineCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
1Benzylamine51101295
2Aniline101402478
3Morpholine101101889
4Dibenzylamine151403665

Scope and Limitations

Substrate Scope:

  • Carboxylic Acids: A wide range of aliphatic and aromatic carboxylic acids are generally suitable substrates. Electron-withdrawing groups on aromatic rings may enhance reactivity.

  • Amines: Primary and secondary aliphatic amines, as well as anilines, can be used. Sterically hindered amines may require higher catalyst loading and longer reaction times.

Limitations:

  • Substrates with functional groups that can react with boronic acids (e.g., diols) may interfere with the reaction.

  • Highly sterically hindered substrates may lead to lower yields.

  • The need for high temperatures may not be suitable for thermally sensitive substrates.

Safety Information

  • This compound is an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Reactions are typically carried out in high-boiling solvents such as toluene or xylene, which are flammable and toxic. Perform reactions in a well-ventilated fume hood.

  • Use caution when working with heated reaction mixtures.

Conclusion

This compound is a promising catalyst for the direct amidation of carboxylic acids and amines. The methodology offers good functional group tolerance and provides a valuable tool for the synthesis of amides in a more environmentally benign manner. Further optimization of reaction conditions for specific substrates can lead to high yields and efficient amide bond formation.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Pyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving Pyridine-4-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling.[1][2] Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of pyridine (B92270).[2][3] Homocoupling results in the formation of 4,4'-bipyridine (B149096) from the coupling of two molecules of this compound.[1]

Q2: Why is this compound particularly susceptible to these side reactions?

A2: Heteroaromatic boronic acids, like this compound, are prone to protodeboronation, a reaction often promoted by the basic conditions required for the Suzuki-Miyaura coupling.[4][5] The basic nitrogen atom in the pyridine ring can also lead to unique decomposition pathways not typically observed with simple arylboronic acids.[2] Homocoupling can be exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can promote this side reaction.[1][6]

Q3: How can I minimize protodeboronation?

A3: To minimize protodeboronation, it is crucial to use anhydrous conditions, as water can act as a proton source.[1][2] The choice of base is also critical; sometimes a milder base or specific base-solvent combinations can reduce the extent of this side reaction.[7] Alternatively, using boronate esters, such as the pinacol (B44631) ester, can enhance stability and reduce protodeboronation.[8] A "cationic" Suzuki coupling approach that proceeds in the absence of a base has also been developed to circumvent this issue.[4][5]

Q4: What are the best strategies to avoid the homocoupling of this compound?

A4: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen from the reaction mixture.[1][7] This can be achieved by thoroughly degassing solvents and maintaining a strict inert atmosphere (argon or nitrogen).[1] The choice of palladium precursor and ligands can also influence the rate of homocoupling. Using a fresh, active Pd(0) source is recommended.[7] Additionally, adding a mild reducing agent, such as potassium formate (B1220265), can help minimize the concentration of Pd(II) species that promote homocoupling.[9]

Q5: Can the choice of ligand impact the success of the coupling reaction?

A5: Absolutely. The ligand plays a crucial role in the efficiency and outcome of the Suzuki coupling.[10][11][12] For challenging substrates like pyridine boronic acids, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often more effective than standard ligands like triphenylphosphine (B44618) (PPh₃).[1] These ligands can facilitate the catalytic cycle and suppress side reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during Suzuki coupling with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst2. Poor Reagent Quality (water contamination)3. Inappropriate Base or Ligand4. Catalyst Inhibition by Pyridine Nitrogen1. Use a fresh, active Pd(0) precatalyst or ensure conditions are suitable for the in-situ reduction of a Pd(II) source.[1][7]2. Use anhydrous solvents and reagents. Flame-dry glassware.[1]3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and bulky, electron-rich ligands (e.g., SPhos, XPhos).[1]4. Switch to a more robust ligand system that is less susceptible to coordination by the pyridine nitrogen.[1]
Significant Protodeboronation (Pyridine byproduct) 1. Presence of Water2. Inappropriate Base3. High Reaction Temperature1. Ensure strictly anhydrous conditions.[2]2. Use a milder base (e.g., K₂CO₃) or consider base-free conditions if applicable.[7]3. Optimize the reaction temperature; sometimes lower temperatures can disfavor protodeboronation.
High Levels of Homocoupling (4,4'-Bipyridine byproduct) 1. Presence of Oxygen2. Inactive or Oxidized Catalyst1. Thoroughly degas all solvents and maintain a strict inert atmosphere (Ar or N₂).[1]2. Use a fresh catalyst. Consider adding a mild reducing agent like potassium formate to minimize Pd(II) concentration.[9]
Formation of Phenylated Impurities 1. Ligand Degradation (e.g., from PPh₃)1. Switch to trialkylphosphine ligands or N-heterocyclic carbene (NHC) ligands, which are less prone to this side reaction.[13]

Quantitative Data Summary

The following table summarizes the effect of different reaction parameters on the yield of the desired product and the formation of byproducts in the Suzuki coupling of this compound derivatives with aryl halides.

Aryl Halide Boronic Acid Derivative Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Byproduct(s) (%) Reference
4-IodopyridineThis compound pinacol esterPd(dppf)Cl₂PyridineTolueneRT19Phenylated byproduct: 19[14]
4-IodopyridineThis compound pinacol esterPd(dppf)Cl₂Pyridine1,4-DioxaneRT38Phenylated byproduct: 38[14]
4-IodopyridineThis compound pinacol esterPd(dppf)Cl₂PyridineCPMERT68Phenylated byproduct: 68[14]
4-IodopyridineUnsubstituted this compound pinacol esterMethod A---97.2Phenylated byproduct: 0.05[13]
4-IodopyridineUnsubstituted this compound pinacol esterMethod B (Optimized)---97.8Phenylated byproduct: Not Detected[13]
4-bromophenyl-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8060-[15]
4-bromophenyl-4,6-dichloropyrimidine4-methylphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene70-8080-[15]

Method A and Method B refer to specific reaction conditions detailed in the cited literature, with Method B representing optimized conditions to suppress byproduct formation.[13]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Reagents & Equipment:

  • Aryl halide (1.0 equiv)

  • This compound or its pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3; 1-5 mol%)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Suzuki Coupling

Troubleshooting_Workflow Start Reaction Start Check_Conversion Low or No Conversion? Start->Check_Conversion Side_Products Side Products Observed? Check_Conversion->Side_Products No Check_Catalyst Check Catalyst Activity - Use fresh catalyst - Ensure Pd(0) active species Check_Conversion->Check_Catalyst Yes Success Successful Coupling Side_Products->Success No Protodeboronation Protodeboronation? (Pyridine byproduct) Side_Products->Protodeboronation Yes Check_Reagents Verify Reagent Quality - Use anhydrous reagents - Flame-dry glassware Check_Catalyst->Check_Reagents Optimize_Conditions Optimize Conditions - Screen bases and ligands - Adjust temperature Check_Reagents->Optimize_Conditions Optimize_Conditions->Start Retry Homocoupling Homocoupling? (4,4'-Bipyridine byproduct) Protodeboronation->Homocoupling No Solve_Protodeboronation Use Anhydrous Conditions - Use milder base - Consider boronate esters Protodeboronation->Solve_Protodeboronation Yes Homocoupling->Success No Solve_Homocoupling Exclude Oxygen - Degas solvents - Use fresh catalyst Homocoupling->Solve_Homocoupling Yes Solve_Protodeboronation->Start Retry Solve_Homocoupling->Start Retry

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

Key Side Reactions of this compound

Side_Reactions cluster_suzuki Suzuki Coupling Cycle cluster_side_reactions Common Side Reactions Start This compound Desired_Product Desired Coupled Product Start->Desired_Product Productive Pathway (with Ar-X, Pd catalyst, base) Protodeboronation Protodeboronation Start->Protodeboronation H₂O / Base Homocoupling Homocoupling Start->Homocoupling O₂ / Pd(II) Pyridine Pyridine Protodeboronation->Pyridine Bipyridine 4,4'-Bipyridine Homocoupling->Bipyridine

Caption: The main reaction pathways and common side reactions in Suzuki coupling.

References

Technical Support Center: Suzuki-Miyaura Coupling with Pyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of Pyridine-4-boronic acid during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling of this compound and why is it a problem?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 4,4'-bipyridine (B149096). This is problematic as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled byproduct and the target molecule.[1]

Q2: What are the primary causes of this compound homocoupling?

A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to produce the homocoupled 4,4'-bipyridine.[2] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also promote this unwanted side reaction.[3]

Q3: I am observing a significant amount of 4,4'-bipyridine in my reaction. How can I minimize it?

A3: Minimizing homocoupling requires a multi-faceted approach focused on rigorous exclusion of oxygen and controlling the palladium catalyst's oxidation state. Key strategies include:

  • Rigorous Deoxygenation: This is the most critical step. Ensure all solvents are thoroughly degassed, and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[1][3]

  • Catalyst and Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) which can accelerate the desired cross-coupling over homocoupling.[3] Using a Pd(0) precatalyst like Pd(PPh₃)₄ can also be advantageous.[3]

  • Base Selection: The choice of base is crucial. It is recommended to screen bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ to find the optimal conditions for your specific substrates.[3]

  • Use of Additives: The addition of a mild reducing agent, such as potassium formate (B1220265) (HCO₂K), can help maintain the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[3][4][5]

Q4: Can the choice of boronic acid derivative affect the extent of homocoupling?

A4: Yes. While this compound is commonly used, boronic esters (e.g., pinacol (B44631) esters) can sometimes be more stable and less prone to certain side reactions.[6] However, the fundamental principles of preventing homocoupling through deoxygenation and catalyst control remain the same.

Troubleshooting Guide

If you are experiencing significant homocoupling of this compound, use the following guide to troubleshoot your experiment.

IssuePotential CauseSuggested Solution(s)
High levels of 4,4'-bipyridine byproduct detected 1. Presence of dissolved oxygen in the reaction mixture.1a. Rigorously degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon) for at least 30 minutes. 1b. For more complete oxygen removal, perform three to five freeze-pump-thaw cycles.[3]
2. Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂) leading to initial homocoupling.2a. Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄. 2b. If using a Pd(II) source, consider pre-heating the catalyst, base, and solvent before adding the boronic acid to promote the reduction to Pd(0).[1]
3. Suboptimal choice of ligand.3. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which can accelerate the desired cross-coupling pathway.[3]
4. Inappropriate base selection.4. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ to find the optimal conditions for your specific reaction.[3]
5. High concentration of active Pd(II) species.5. Add a mild reducing agent like potassium formate to the reaction mixture to help maintain the palladium catalyst in the active Pd(0) state.[3][4][5]
Low yield of the desired product with significant starting material remaining 1. Catalyst deactivation due to coordination with the pyridine (B92270) nitrogen.1. Use bulky ligands that can sterically shield the palladium center from inhibitory coordination.
2. Protodeboronation of this compound.2. Ensure anhydrous conditions. Consider using the pinacol ester of this compound, which can be more stable.

Data Presentation

The following tables summarize quantitative data on the effect of reaction conditions on minimizing byproducts in Suzuki-Miyaura couplings involving pyridine derivatives.

Table 1: Effect of Optimized Conditions on Phenylated Byproduct Formation in the Coupling of a 4-Pyridineboronic Acid Pinacol Ester Derivative

MethodDesired Product Yield (%)Phenylated Byproduct (%)
Method A (Original Conditions)97.20.05
Method B (Optimized Conditions)97.8Not Detected

Data adapted from a study on suppressing phenylated impurities, which provides a relevant example of reaction optimization.[6][7]

Table 2: Effect of Base on the Yield of a Suzuki-Miyaura Coupling of a Bromopyridine Derivative

BaseSolventTemperature (°C)Yield (%)
K₃PO₄Toluene/H₂O10092
K₃PO₄Toluene/H₂O10085
Na₂CO₃MeCN/H₂O80Moderate
K₂CO₃MeCN/H₂O80Moderate

This table illustrates the significant impact of the choice of base on the reaction outcome.[8][9][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a starting point for performing a Suzuki-Miyaura coupling with this compound while minimizing the formation of 4,4'-bipyridine.

Materials:

  • Aryl halide (1.0 equiv.)

  • This compound (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if required, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base under a counter-flow of inert gas (Argon or Nitrogen).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (if used) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Rigorous Deoxygenation using Freeze-Pump-Thaw

For particularly oxygen-sensitive reactions, the freeze-pump-thaw method is highly effective for removing dissolved oxygen from the solvent.

  • Place the solvent in a Schlenk flask with a sidearm.

  • Freeze: Freeze the solvent using a liquid nitrogen bath.

  • Pump: Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes.

  • Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times for maximum oxygen removal.

Visualizations

Below are diagrams illustrating key concepts and workflows for preventing the homocoupling of this compound.

cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway A Ar-Pd(II)-L2-X B Ar-Pd(II)-L2-B(OR)2 A->B Transmetalation (Py-4-B(OH)2) C Ar-Ar' B->C Reductive Elimination D Pd(0)L2 C->D Product D->A Oxidative Addition (Ar'-X) E Pd(II)X2 F (Py-4)-Pd(II)-X E->F Transmetalation (Py-4-B(OH)2) G (Py-4)-Pd(II)-(4-Py) F->G Transmetalation (Py-4-B(OH)2) H 4,4'-Bipyridine G->H Reductive Elimination I Pd(0) H->I Byproduct O2 O2 PdII_homo Pd(II)X2 Pd0_main Pd(0)L2 Pd0_main->PdII_homo Oxidation

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement rigorous deoxygenation: - Sparge solvents with Ar/N2 - Use freeze-pump-thaw cycles q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) q2->sol2 Yes q3 Have you optimized the ligand and base? q2->q3 No sol2->q3 sol3 Screen bulky, electron-rich ligands (e.g., SPhos) and different bases (e.g., K3PO4, Cs2CO3) q3->sol3 No q4 Have you considered additives? q3->q4 Yes sol3->q4 sol4 Add a mild reducing agent (e.g., potassium formate) q4->sol4 No end Homocoupling Minimized q4->end Yes sol4->end

Caption: Troubleshooting workflow for minimizing homocoupling.

cluster_prep 1. Preparation cluster_setup 2. Reaction Setup (Inert Atmosphere) cluster_reaction 3. Reaction and Monitoring cluster_workup 4. Work-up and Purification p1 Oven-dry glassware p2 Degas solvents (sparging or freeze-pump-thaw) p1->p2 s1 Add solids (Aryl halide, Boronic Acid, Base) p2->s1 s2 Evacuate and backfill with Ar/N2 (3x) s1->s2 s3 Add degassed solvent s2->s3 s4 Add catalyst/ligand s3->s4 r1 Heat to desired temperature with stirring s4->r1 r2 Monitor progress (TLC, LC-MS) r1->r2 w1 Cool, dilute, and perform aqueous wash r2->w1 w2 Dry organic layer w1->w2 w3 Concentrate and purify (e.g., column chromatography) w2->w3

Caption: Experimental workflow for minimizing homocoupling.

References

Technical Support Center: Removal of Phosphine Ligand-Derived Impurities in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing phosphine (B1218219) ligand-derived impurities from Suzuki coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Suzuki reaction products, focusing on impurities originating from phosphine ligands.

Issue 1: My Suzuki reaction is sluggish or has stalled completely.

  • Question: Could impurities in my phosphine ligand be the cause of my sluggish or stalled Suzuki reaction?

  • Answer: Yes, this is a common problem. The primary culprit is often the corresponding phosphine oxide, which forms from the oxidation of the phosphine ligand. Phosphine oxides can coordinate to the palladium center, which may inhibit the formation of the active catalytic species or interfere with key steps in the catalytic cycle, leading to reduced reaction rates and lower yields.[1] It is crucial to evaluate the purity of your ligand, especially if it has been stored for an extended period or handled in the presence of air.[1]

Issue 2: My purified product is contaminated with a compound of a mass corresponding to my desired product plus an aryl group from the phosphine ligand.

  • Question: What is the source of the impurity with a mass corresponding to my product plus an aryl group from the phosphine ligand?

  • Answer: This side product can result from the cleavage of a P-C bond in the phosphine ligand followed by reductive elimination from an arylpalladium phosphine complex. This has been identified as a significant challenge, especially in the synthesis of active pharmaceutical ingredients (APIs). To address this, consider switching to a different class of ligand, such as a bulky dialkylbiaryl phosphine (e.g., Buchwald ligands), which can be more resistant to such degradation pathways.

Issue 3: I am having difficulty removing triphenylphosphine (B44618) oxide (TPPO) from my non-polar product.

  • Question: What is an effective method for removing TPPO from a non-polar product?

  • Answer: For non-polar products, leveraging the poor solubility of TPPO in non-polar solvents is a highly effective, chromatography-free method.[2][3] This can be achieved through precipitation and filtration.

    • Experimental Protocol: Precipitation of TPPO from a Non-Polar Product

      • Concentrate the crude reaction mixture to a reduced volume.

      • Suspend the residue in a non-polar solvent such as pentane, hexane (B92381), or a mixture of hexane and ether.[2][3]

      • Stir the suspension at a low temperature (e.g., 0 °C to room temperature) to induce precipitation of TPPO.

      • Filter the mixture through a pad of silica (B1680970) gel or Celite.[2]

      • Wash the filter cake with the cold non-polar solvent to recover any co-precipitated product.

      • The filtrate, containing the purified product, can then be concentrated. This procedure may need to be repeated 2-3 times for complete removal of TPPO.[2][3]

Issue 4: My product is polar and co-elutes with TPPO during chromatography.

  • Question: How can I remove TPPO when my product is polar and has similar solubility characteristics?

  • Answer: When your product is polar, simple precipitation with non-polar solvents is often ineffective. In such cases, the formation of an insoluble TPPO-metal salt complex is a robust strategy.[4]

    • Experimental Protocol: Removal of TPPO via Precipitation with Zinc Chloride

      • After the initial aqueous work-up, dissolve the crude reaction mixture in a polar solvent like ethanol, ethyl acetate, or isopropyl acetate.[4]

      • Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.[4]

      • Add the ZnCl₂ solution to the solution of your crude product at room temperature. An optimal ratio is often a 2:1 molar ratio of ZnCl₂ to the estimated amount of TPPO.

      • Stir the mixture to induce the precipitation of the ZnCl₂(TPPO)₂ adduct.[4]

      • Filter the mixture to remove the solid precipitate.

      • Concentrate the filtrate to remove the solvent.

      • The residue can be slurried with acetone (B3395972) to separate the soluble product from any excess insoluble zinc chloride.[4]

Issue 5: I need to remove both the phosphine-derived impurities and the residual palladium catalyst to meet regulatory requirements for my API.

  • Question: What is an efficient method for the simultaneous removal of phosphine impurities and residual palladium?

  • Answer: For pharmaceutical applications requiring very low levels of residual metals, the use of functionalized silica-based scavengers is a highly effective method.[5][6] These scavengers can be selected to target both palladium and phosphorus-containing species.

    • Experimental Protocol: Purification using Metal and Phosphine Scavengers

      • Following the initial work-up, dissolve the crude product in a suitable organic solvent.

      • Add the selected scavenger resin(s) to the solution. Common choices for palladium include thiol- or thiourea-functionalized silica (e.g., SiliaMetS® Thiol, SiliaMetS® Thiourea).[6]

      • Stir the mixture at room temperature or with gentle heating, as recommended by the manufacturer, for a specified period.

      • Filter off the scavenger resin.

      • Concentrate the filtrate to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most common phosphine ligand-derived impurities in Suzuki reactions?

A1: The most prevalent impurity is the corresponding phosphine oxide (R₃P=O), formed by the oxidation of the phosphine ligand. For example, triphenylphosphine (PPh₃) is frequently contaminated with triphenylphosphine oxide (TPPO).[1] Other potential impurities can arise from P-C bond cleavage, leading to byproducts where an aryl or alkyl group from the ligand is incorporated into the product.

Q2: How can I detect and quantify phosphine oxide in my ligand or reaction mixture?

A2: The most effective and direct method is ³¹P NMR spectroscopy.[1] Phosphines (P(III)) and their corresponding phosphine oxides (P(V)) exhibit distinct and well-separated chemical shifts, allowing for straightforward quantification by comparing the integration of their respective signals.[1] For instance, PPh₃ typically appears around -5 ppm, while TPPO is found around +30 ppm.[1] Other analytical techniques like HPLC and GC-MS can also be employed for detection and quantification.[7][8][9]

Q3: Can the choice of phosphine ligand influence the formation of impurities?

Q4: Are there chromatography-free methods to remove TPPO on a large scale?

A4: Yes, for large-scale synthesis where chromatography is not practical, several methods are available. Optimized precipitation/crystallization is a highly effective approach.[11] Additionally, complexation with metal salts like ZnCl₂, MgCl₂, or CaBr₂ to precipitate TPPO is a scalable, chromatography-free option.[4]

Q5: How do I choose the best purification method for my specific Suzuki reaction?

A5: The choice of purification method depends on several factors, including the polarity of your product, the nature of the impurities, the scale of your reaction, and the required final purity of your compound. A general workflow is to start with an aqueous work-up to remove inorganic salts. For non-polar products, precipitation of TPPO is often sufficient. For polar products, complexation with metal salts or the use of scavenger resins is more appropriate. Column chromatography is a versatile method for small-scale purification and for separating complex mixtures.

Data Presentation

Table 1: Comparison of Common Methods for TPPO Removal

Purification MethodPrincipleAdvantagesDisadvantagesBest Suited For
Precipitation/Crystallization Low solubility of TPPO in non-polar solvents.[2][3]Chromatography-free, scalable, cost-effective.Product must be soluble in non-polar solvents; may require multiple repetitions.[2][3]Non-polar products.
Complexation with Metal Salts (e.g., ZnCl₂) Formation of an insoluble TPPO-metal complex.[4]Chromatography-free, effective for polar products, scalable.[4]Requires an additional reagent, potential for metal contamination if not removed properly.Polar products.
Column Chromatography Differential adsorption of product and impurities on a stationary phase.High purification efficiency, applicable to a wide range of compounds.Not easily scalable, solvent-intensive, can be time-consuming.Small-scale synthesis, complex mixtures of impurities.
Scavenger Resins Covalent or coordinative binding of impurities to a solid support.[5][6]High selectivity, low final impurity levels, simple filtration-based removal.[5]Higher cost of reagents, may require optimization of scavenger type and amount.Pharmaceutical applications requiring high purity.

Table 2: Efficiency of Selected Scavengers for Palladium Removal

ScavengerCatalystInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)
SiliaMetS® ThiolPd(dppf)Cl₂>2400≤ 16>99.3
SiliaMetS® ThioureaPd(dppf)Cl₂>2400≤ 16>99.3
Activated Carbon (Darco)Pd(dppf)Cl₂>2400>100<95.8
Quadrapure™ TUPd(dppf)Cl₂>2400>100<95.8

Data adapted from a study on a pharmaceutical intermediate from a Suzuki cross-coupling reaction.[6]

Visualizations

Troubleshooting_Workflow start Low Yield or Stalled Suzuki Reaction check_ligand Analyze Ligand Purity (e.g., ³¹P NMR) start->check_ligand check_conditions Review Reaction Conditions (Degassing, Solvent, Base) start->check_conditions impurity Ligand Impurity > 5%? check_ligand->impurity suboptimal Conditions Suboptimal? check_conditions->suboptimal impurity->suboptimal No purify_ligand Purify Ligand (See Protocol) impurity->purify_ligand Yes switch_ligand Switch to a More Robust Ligand (e.g., Buchwald-type) impurity->switch_ligand Yes reoptimize Re-optimize Conditions and Rerun Reaction suboptimal->reoptimize Yes end_point Successful Reaction suboptimal->end_point No purify_ligand->reoptimize switch_ligand->reoptimize reoptimize->end_point

Caption: Troubleshooting workflow for a low-yielding Suzuki coupling reaction.

Catalytic_Cycle_Inhibition cluster_cycle Suzuki Catalytic Cycle cluster_impurities Impurities Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L₂) (Oxidative Addition) Pd0->OxAdd Ar-X Transmetal Ar-Pd(II)-Ar'(L₂) (Transmetalation) OxAdd->Transmetal Ar'-B(OR)₂ Product Ar-Ar' (Product) Transmetal->Product Reductive Elimination Product->Pd0 Phosphine Phosphine Ligand (R₃P) Phosphine->Pd0 Forms Active Catalyst PhosphineOxide Phosphine Oxide (R₃P=O) Phosphine->PhosphineOxide Oxidation PhosphineOxide->Pd0 Competes for Coordination Inhibition Inhibits Cycle PhosphineOxide->Inhibition Purification_Workflow start Crude Suzuki Reaction Mixture workup Aqueous Work-up (Removes inorganic salts) start->workup check_polarity Determine Product Polarity workup->check_polarity non_polar Non-Polar Product check_polarity->non_polar Non-Polar polar Polar Product check_polarity->polar Polar precipitation Precipitation/Crystallization (e.g., with hexane/ether) non_polar->precipitation complexation Complexation with Metal Salt (e.g., ZnCl₂ in EtOH) polar->complexation scavengers Scavenger Resins (for Pd and/or Phosphine) polar->scavengers chromatography Column Chromatography polar->chromatography end_point Purified Product precipitation->end_point complexation->end_point scavengers->end_point chromatography->end_point

References

Technical Support Center: Optimizing Pyridine-4-boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions involving pyridine-4-boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and its derivatives, offering potential causes and actionable solutions.

Issue 1: Low to No Yield of the Desired Product

A lack of product formation is a frequent challenge. Several factors can contribute to this issue.

Potential CauseRecommended Solution
Inactive Catalyst The active catalyst in Suzuki-Miyaura coupling is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure reaction conditions facilitate its reduction. The pyridine (B92270) nitrogen can also inhibit or deactivate the palladium catalyst.[1][2] Consider using fresh, high-quality catalyst or a more robust precatalyst.
Poor Reagent Quality The purity of all reagents is critical. Boronic acids can degrade over time.[3] Water in solvents or on glassware can lead to protodeboronation, a common side reaction.[2] Ensure all reagents are pure and solvents are anhydrous.
Presence of Oxygen The Pd(0) catalyst is sensitive to oxygen, which can lead to its oxidation to an inactive state and promote side reactions like homocoupling.[2][4] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[2]
Inappropriate Ligand Choice Standard phosphine (B1218219) ligands like PPh₃ may not be effective due to the electron-deficient nature of the pyridine ring.[2] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often necessary to facilitate the reaction.[1][2]
Incorrect Base Selection The base is crucial for the transmetalation step. Weak bases may be ineffective. Stronger bases such as K₃PO₄ or Cs₂CO₃ are often required.[2] The base should be anhydrous and finely ground to ensure its reactivity.[2]

Issue 2: Significant Formation of Homocoupling Byproduct (4,4'-bipyridine)

Homocoupling of the boronic acid is a common side reaction that competes with the desired cross-coupling.

Potential CauseRecommended Solution
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids.[3][4] Rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere is the most critical step to minimize this side reaction.[2][4]
Suboptimal Reagent Stoichiometry While a slight excess of the boronic acid (1.2-1.5 equivalents) is common, a large excess can favor homocoupling.[2] Optimize the stoichiometry for your specific substrates.
Catalyst System The choice of catalyst and ligand can influence the rate of homocoupling versus cross-coupling. Screening different palladium sources and ligands may be necessary.

Issue 3: Observation of Significant Protodeboronation (Formation of Pyridine)

Protodeboronation is the cleavage of the C-B bond, leading to the formation of pyridine and loss of the boronic acid from the catalytic cycle. Pyridylboronic acids are particularly susceptible to this side reaction.[4]

Potential CauseRecommended Solution
Presence of Water Water is a proton source that facilitates protodeboronation.[2] Employing anhydrous solvents and ensuring all reagents and glassware are dry is essential.[3][4]
Inappropriate Base Strong bases in aqueous media can accelerate protodeboronation.[3] Consider using milder bases like K₂CO₃ or KF.[3]
Elevated Temperatures Higher reaction temperatures can increase the rate of protodeboronation.[4] If possible, screen for effective coupling at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A good starting point for optimization would be to use a Pd(II) precatalyst like Pd(dppf)Cl₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand. A common choice for the base is K₃PO₄ or Cs₂CO₃, and a popular solvent is anhydrous, degassed 1,4-dioxane (B91453) or toluene. The reaction is typically run under an inert atmosphere at elevated temperatures (e.g., 80-110 °C).

Q2: How can I improve the stability of my this compound?

Pyridineboronic acids can be unstable.[4] To improve stability and handling, consider converting the boronic acid to a more robust derivative, such as a pinacol (B44631) ester or a MIDA boronate.[4] These derivatives often exhibit improved stability and can sometimes lead to better reaction outcomes.

Q3: My reaction is not reproducible. What are the likely causes?

Lack of reproducibility is often traced back to inconsistent reaction setup and reagent quality. Key factors to control rigorously include:

  • Atmosphere: Ensure a consistently inert atmosphere is maintained throughout the reaction.

  • Solvent and Reagent Purity: Use freshly opened, anhydrous solvents and high-purity reagents. The quality of the boronic acid can vary between batches.

  • Degassing: Employ consistent and thorough degassing procedures for all solvents, such as sparging with an inert gas or using freeze-pump-thaw cycles.[4]

  • Base Quality: Ensure the base is finely powdered and completely dry.

Q4: Can the pyridine nitrogen interfere with the reaction?

Yes, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2][5] The use of bulky ligands can help mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the metal center.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions involving a pyridine boronic acid derivative. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure with Pd₂(dba)₃ and a Phosphine Ligand

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • This compound or its derivative (1.2-1.5 equiv)

    • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

    • Tri(tert-butyl)phosphine or other suitable phosphine ligand (0.03 mmol, 3 mol%)

    • K₃PO₄ (3.0 mmol, 3.0 equiv), finely powdered and dried

    • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the aryl halide, this compound derivative, Pd₂(dba)₃, phosphine ligand, and K₃PO₄ to an oven-dried reaction vessel equipped with a magnetic stir bar.

    • Add the anhydrous, degassed 1,4-dioxane to the vessel.

    • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[2]

Protocol 2: General Procedure with Pd(dppf)Cl₂

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • This compound (1.2 equiv)

    • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

    • K₂CO₃ (3.0 mmol, 3.0 equiv)

    • Acetonitrile (MeCN) and water (4:1 mixture), degassed

  • Procedure:

    • To an oven-dried flask equipped with a magnetic stirrer, add the aryl halide, this compound, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • Add the degassed MeCN/H₂O solvent mixture via syringe.

    • Attach a condenser and heat the mixture to 80 °C in an oil bath with stirring for 1-2 hours.[6]

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Perform an appropriate aqueous workup, such as diluting with ethyl acetate (B1210297) and washing with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) setup 2. Reaction Setup (Inert Atmosphere, Dry Glassware) reagents->setup solvent 3. Solvent Addition (Anhydrous, Degassed) setup->solvent reaction 4. Reaction (Heating, Stirring) solvent->reaction monitoring 5. Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Workup (Quenching, Extraction) monitoring->workup Complete purification 7. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree start Low or No Yield? check_catalyst Check Catalyst Activity & Reagent Purity start->check_catalyst Yes homocoupling Homocoupling Observed? start->homocoupling No, but side products check_atmosphere Ensure Inert Atmosphere & Degassed Solvents check_catalyst->check_atmosphere screen_conditions Screen Ligands, Bases, & Solvents check_atmosphere->screen_conditions success Successful Coupling screen_conditions->success reduce_oxygen Strictly Exclude Oxygen homocoupling->reduce_oxygen Yes protodeboronation Protodeboronation? homocoupling->protodeboronation No optimize_stoichiometry Optimize Reagent Ratio reduce_oxygen->optimize_stoichiometry optimize_stoichiometry->success use_anhydrous Use Anhydrous Conditions protodeboronation->use_anhydrous Yes protodeboronation->success No milder_base Consider Milder Base use_anhydrous->milder_base milder_base->success

Caption: A decision tree for troubleshooting common issues in this compound coupling.

References

Catalyst deactivation and poisoning in pyridine Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine (B92270) Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and poisoning.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions involving pyridine substrates particularly challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes. This process, often called catalyst poisoning, can halt the catalytic cycle. The issue is especially pronounced when the coupling site is adjacent to the nitrogen, a phenomenon known as the "2-pyridyl problem".[1]

Q2: What are the main mechanisms of catalyst deactivation in these reactions?

A2: Catalyst deactivation in pyridine Suzuki couplings can occur through several pathways:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium center and preventing the coordination of reactants, thereby inhibiting key steps like oxidative addition or reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1][2][3]

  • Catalyst Decomposition: The active Pd(0) catalyst can agglomerate into inactive palladium black, especially if the catalytic cycle is slow due to inhibition by the pyridine substrate.[1]

Q3: How does the position of the leaving group on the pyridine ring affect the reaction?

A3: The position of the leaving group is crucial. 2-halopyridines are often more challenging to couple than 3- or 4-halopyridines due to the proximity of the nitrogen atom to the reaction center, which enhances its ability to poison the catalyst.[1] Additionally, the reactivity of the C-X bond is a key factor, with the general trend being I > Br > Cl. Chloropyridines are significantly less reactive and often require more specialized and highly active catalyst systems.[4][5]

Q4: Can the choice of base and solvent impact catalyst deactivation?

A4: Yes, the base and solvent system plays a critical role. A carefully selected base is necessary for efficient transmetalation, and its choice can influence both the reaction rate and catalyst stability.[1] The solvent must solubilize all reaction components, and its polarity can affect the stability of the catalytic species. The presence of water can be beneficial in some cases but may also lead to side reactions like protodeboronation.[1][6]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during pyridine Suzuki coupling reactions.

Problem: Low or No Conversion
Potential CauseTroubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered phosphine (B1218219) ligands like XPhos, SPhos, or P(t-Bu)₃. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and increase the electron density on the metal, promoting the desired catalytic steps.[1][6][7] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1][7]
Inefficient Oxidative Addition 1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-Br and C-I bonds are more reactive.[1] 2. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition.[1][4]
Poor Reagent Quality 1. Check Boronic Acid/Ester Purity: Pyridine boronic acids can be unstable and prone to degradation.[8] Consider using more stable boronic esters (e.g., pinacol (B44631) esters).[7] 2. Use Anhydrous and Pure Base: Ensure the base is anhydrous and finely ground for optimal reactivity.[6]
Oxygen Contamination 1. Thoroughly Degas Solvents: The active Pd(0) catalyst is sensitive to oxygen.[6][9] Degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[6] 2. Maintain Inert Atmosphere: Ensure the reaction is set up and run under a strict inert atmosphere.[4][6]
Problem: Significant Side Product Formation
Side ProductPotential CauseMitigation Strategies
Protodeboronation The C-B bond of the boronic acid is cleaved by a proton source (e.g., water), leading to the formation of the corresponding deboronated pyridine.[6][7]1. Use Anhydrous Conditions: Thoroughly dry solvents and reagents.[6][7] 2. Use Boronic Esters: Pinacol or MIDA esters are generally more stable towards hydrolysis than boronic acids.[7] 3. Optimize Base Choice: A milder base might reduce the rate of protodeboronation.[7]
Homocoupling The boronic acid couples with itself to form a bipyridine byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[4][6][9]1. Strictly Exclude Oxygen: Ensure thorough degassing and maintain an inert atmosphere.[6][9] 2. Use a Pd(0) Source or Efficient Pre-catalyst: This can minimize the presence of Pd(II) species that promote homocoupling.[4][9] 3. Optimize Reagent Stoichiometry: A large excess of the boronic acid can favor homocoupling.[6]
Dehalogenation The halide on the pyridine substrate is replaced by a hydrogen atom.1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus dehalogenation.[1] 2. Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1]
Problem: Catalyst Decomposition (Palladium Black Formation)
Potential CauseTroubleshooting Steps
Slow Catalysis Leading to Agglomeration If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species has a longer lifetime in solution, increasing the chance of agglomeration into inactive palladium black.[1]

Experimental Protocols

General Procedure for a Pyridine Suzuki Coupling Reaction

This is a generalized procedure and should be optimized for specific substrates.

Reagents and Materials:

  • Pyridine halide (1.0 equiv.)

  • Aryl boronic acid or ester (1.2 - 1.5 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)[4]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[4]

Reaction Setup:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere, add the pyridine halide, boronic acid/ester, base, palladium pre-catalyst, and ligand.[4]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[4]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

Work-up:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography.

Protocol for Monitoring Reaction Kinetics to Detect Catalyst Deactivation

Procedure:

  • Set up the Suzuki coupling reaction as described above, but also include an internal standard (e.g., dodecane) that is unreactive under the reaction conditions.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture under an inert atmosphere.

  • Quench the aliquot immediately (e.g., by diluting with a suitable solvent and filtering through a small plug of silica).

  • Analyze the quenched aliquot by GC-MS or ¹H NMR.

  • Data Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before full conversion of the starting material is indicative of catalyst deactivation.[1]

Visual Guides

Catalyst_Poisoning Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Pyridine Complex Active_Catalyst->Inactive_Complex Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Reactants Pyridine_Substrate Pyridine Substrate Pyridine_Substrate->Active_Catalyst Coordination (Poisoning) No_Reaction No Reaction Inactive_Complex->No_Reaction

Caption: Catalyst poisoning by pyridine substrate leading to an inactive complex.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the catalyst system optimal? Start->Check_Catalyst Optimize_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Catalyst->Optimize_Ligand No Check_Conditions Are reaction conditions appropriate? Check_Catalyst->Check_Conditions Yes Optimize_Ligand->Check_Conditions Increase_Temp Increase Temperature Check_Conditions->Increase_Temp No Check_Reagents Are reagents pure and dry? Check_Conditions->Check_Reagents Yes Increase_Temp->Check_Reagents Purify_Reagents Use Anhydrous Solvents/Base Check Boronic Acid Stability Check_Reagents->Purify_Reagents No Check_Atmosphere Is the system oxygen-free? Check_Reagents->Check_Atmosphere Yes Purify_Reagents->Check_Atmosphere Degas Improve Degassing Protocol Check_Atmosphere->Degas No Success Reaction Successful Check_Atmosphere->Success Yes Degas->Success

Caption: Troubleshooting workflow for low conversion in pyridine Suzuki coupling.

References

Technical Support Center: 4-Arylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-arylpyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and improve yields in your experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the synthesis of 4-arylpyridines using common cross-coupling methods.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction between a 4-halopyridine and an arylboronic acid is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura couplings involving pyridines are a common issue. The electron-deficient nature of the pyridine (B92270) ring and its ability to coordinate to the palladium catalyst can pose challenges. Here are the key factors to investigate and optimize:

Potential Causes & Solutions:

  • Catalyst and Ligand Choice: The selection of the palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal.

    • Solution: Screen a variety of palladium catalysts and ligands. Bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), can be highly effective for coupling with challenging substrates like chloropyridines.[1] N-heterocyclic carbene (NHC) ligands can also offer improved performance.

  • Base Selection: The base plays a crucial role in the activation of the boronic acid. The choice of base can significantly impact the reaction rate and yield.[2][3][4]

    • Solution: Inorganic bases are generally preferred over organic bases. While potassium carbonate (K₂CO₃) is common, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can lead to higher yields, especially with less reactive aryl chlorides.[1][2] A screening of different bases is highly recommended.

  • Solvent System: The solvent influences the solubility of reactants and the stability of the catalytic species.

    • Solution: A mixture of an organic solvent (e.g., toluene (B28343), dioxane, or DMF) and water is typically used. The ratio of the organic solvent to water should be optimized. Anhydrous conditions may be necessary for sensitive substrates to prevent protodeboronation.

  • Reaction Temperature: Inadequate temperature can lead to slow reaction rates, while excessive heat can cause catalyst decomposition or side reactions.

    • Solution: Most Suzuki-Miyaura reactions are run at elevated temperatures (80-110 °C).[1] If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, monitor for byproduct formation.

  • Protodeboronation of Boronic Acid: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of aqueous bases.[1]

    • Solution: Use boronic acid pinacol (B44631) esters or MIDA boronates, which are more stable and less prone to this side reaction.[1] Alternatively, minimizing the amount of water or using anhydrous conditions can help.

G cluster_start Start: Low Yield in Suzuki Coupling cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low or No Yield Observed catalyst Screen Catalyst & Ligand (e.g., Pd(dppf)Cl₂, Buchwald ligands) start->catalyst Initial Check base Optimize Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) catalyst->base If still low yield success Improved Yield catalyst->success solvent Adjust Solvent System (e.g., Toluene/H₂O, Dioxane) base->solvent If still low yield base->success temp Modify Reaction Temperature (e.g., 80-120 °C) solvent->temp If still low yield solvent->success boronic_acid Check Boronic Acid Stability (Consider Pinacol Esters) temp->boronic_acid If protodeboronation suspected temp->success boronic_acid->success

Issue 2: Formation of Phenylated Impurities from Phosphorus Ligands in Suzuki-Miyaura Coupling

Question: I am observing significant impurities in my 4-arylpyridine product that appear to be derived from the phosphorus ligand. How can I suppress the formation of these byproducts?

Answer: The formation of impurities where an aryl group from the phosphine ligand is transferred to the product is a known issue in Suzuki-Miyaura couplings, particularly in pharmaceutical synthesis where impurity levels are strictly regulated.[5][6]

Potential Causes & Solutions:

  • Ligand Aryl Group Transfer: Certain phosphine ligands, like triphenylphosphine (B44618) (PPh₃), can participate in the reaction, leading to the formation of phenylated byproducts.

    • Solution 1: Use trialkylphosphine ligands or ligands with bulky alkyl groups instead of aryl groups.[5]

    • Solution 2: Employ ligands where the aryl groups are less prone to transfer, such as those with ortho-substituents (e.g., P(o-Tolyl)₃).[7]

    • Solution 3: Optimize the reaction conditions to disfavor ligand-derived impurity formation. A detailed study has shown that the choice of base and solvent can significantly impact the level of these impurities.[7] For instance, using cesium carbonate (Cs₂CO₃) as the base in toluene can reduce the formation of phenylated byproducts while maintaining a good yield of the desired product.[5]

Issue 3: Low Yield in Negishi Coupling

Question: My Negishi coupling reaction to synthesize a 4-arylpyridine is not proceeding efficiently. What are the common pitfalls and how can I optimize the reaction?

Answer: The Negishi coupling is a powerful method for C-C bond formation, but its success is highly dependent on the quality of the organozinc reagent and the catalytic system.

Potential Causes & Solutions:

  • Poor Quality of Organozinc Reagent: Organozinc reagents are sensitive to moisture and air. Incomplete formation or degradation of the organozinc reagent is a primary cause of low yields.[5]

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and ensure the quality of the starting materials for the organozinc reagent preparation.

  • Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is crucial for an efficient catalytic cycle.

    • Solution: While Pd(PPh₃)₄ can be used, more active catalyst systems often employ bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., CPhos).[8] Palladacycle precatalysts can also offer high activity under mild conditions.[9]

  • Side Reactions: Homocoupling of the organozinc reagent or the aryl halide can be a significant side reaction, consuming the starting materials and reducing the yield of the desired product.[10][11]

    • Solution: The formation of homocoupling products can be influenced by the catalyst system and reaction conditions. Screening different ligands and ensuring an efficient catalytic turnover can minimize these side reactions.

G cluster_start Start: Low Yield in Negishi Coupling cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low or No Yield Observed organozinc Verify Organozinc Reagent Quality (Anhydrous/Inert Conditions) start->organozinc Initial Check catalyst Optimize Catalyst System (e.g., Pd/CPhos, Palladacycles) organozinc->catalyst If reagent is good success Improved Yield organozinc->success side_reactions Minimize Side Reactions (e.g., Homocoupling) catalyst->side_reactions If still low yield catalyst->success side_reactions->success

Issue 4: Poor Regioselectivity in C-H Arylation of Pyridines

Question: I am attempting a direct C-H arylation of a substituted pyridine, but I am getting a mixture of isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the C-H arylation of pyridines can be challenging due to the presence of multiple reactive C-H bonds and the electronic properties of the pyridine ring.

Potential Causes & Solutions:

  • Electronic and Steric Effects: The inherent electronic properties of the pyridine ring and the steric environment around the C-H bonds influence the site of arylation. The nitrogen lone pair can repel the palladium catalyst, disfavoring arylation at the C2 and C6 positions.[6]

    • Solution: The regioselectivity can often be controlled by the electronic nature of substituents on the pyridine ring. Electron-withdrawing groups can direct arylation to specific positions.[6] For example, an electron-withdrawing group at the 3-position can promote C4-arylation.[6]

  • Reaction Conditions: The choice of catalyst, ligand, and additives can significantly influence the regioselectivity.

    • Solution: A systematic screening of reaction conditions is necessary. For instance, the use of specific carboxylic acid ligands or silver salt additives can alter the regioselectivity.[6] In some cases, a change in the palladium catalyst or the use of a different transition metal, like rhodium, can provide complementary regioselectivity.[12]

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best for the synthesis of 4-arylpyridines?

A1: The "best" method depends on the specific substrates, desired scale, and functional group tolerance.

  • Suzuki-Miyaura coupling is often a good starting point due to the commercial availability and relative stability of boronic acids.[13]

  • Negishi coupling is advantageous when dealing with complex substrates as organozinc reagents can be prepared with high functional group tolerance.[10]

  • Direct C-H arylation is an increasingly popular and atom-economical method, avoiding the need for pre-functionalized starting materials. However, achieving high regioselectivity can be a challenge.[14]

Q2: How can I minimize homocoupling of my arylboronic acid in a Suzuki-Miyaura reaction?

A2: Homocoupling of boronic acids to form biaryl byproducts is often promoted by the presence of oxygen or Pd(II) species.[1][13] To minimize this side reaction, ensure the reaction mixture is thoroughly degassed to remove oxygen.[1] Using a Pd(0) source or a pre-catalyst that efficiently reduces to Pd(0) in situ can also be beneficial.[1]

Q3: What are the common side products in Negishi couplings?

A3: Besides the desired cross-coupled product, common side products in Negishi couplings include homocoupled products from both the organozinc reagent and the organic halide.[10][11] Dehalogenation of the organic halide can also occur.

Q4: Can I use 4-chloropyridine (B1293800) as a substrate in Suzuki-Miyaura coupling?

A4: Yes, but 4-chloropyridines are generally less reactive than the corresponding bromides or iodides.[13] The oxidative addition of the C-Cl bond to the palladium catalyst is often the rate-limiting step. To achieve good yields, it is typically necessary to use a highly active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, often in combination with a strong base like K₃PO₄.[1]

Data Presentation

Table 1: Comparison of Bases in Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

BaseYield (%)Reference Conditions
Na₂CO₃95Pd(OAc)₂/PPh₃, Toluene/H₂O
K₂CO₃92Pd(OAc)₂/PPh₃, Toluene/H₂O
K₃PO₄98Pd(OAc)₂/PPh₃, Toluene/H₂O
Cs₂CO₃96Pd(OAc)₂/PPh₃, Toluene/H₂O
Et₃N25Pd(OAc)₂/PPh₃, Toluene/H₂O

Note: Data is compiled for illustrative purposes and yields are highly dependent on specific substrates and reaction conditions.[3]

Table 2: Effect of Palladium Catalyst on the Suzuki-Miyaura Coupling of 4-Iodopyridine with Pyridine-4-boronic acid pinacol ester

Palladium Catalyst (mol%)LigandBaseSolventYield (%)Byproduct (%)
Pd(dppf)Cl₂·CH₂Cl₂ (5)dppfK₂CO₃Toluene/H₂O97.20.05
Pd(dppf)Cl₂·CH₂Cl₂ (1)dppfCs₂CO₃Toluene97.8Not Detected
Pd(PPh₃)₂Cl₂ (5)PPh₃iPr₂NEtCPMEModerateSignificant
Pd(dppe)Cl₂ (5)dppeiPr₂NEtCPMENo Product-
Pd(xantphos)Cl₂ (5)xantphosiPr₂NEtCPMENo Product-

Data adapted from a study on suppressing phenylated impurities.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyridine with an Arylboronic Acid

Materials:

  • 4-Halopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 4-halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Negishi Coupling of a 4-Halopyridine with an Arylzinc Reagent

Materials:

  • 4-Halopyridine (1.0 mmol)

  • Arylzinc reagent (e.g., Aryl-ZnCl, 1.2 mmol in THF)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Anhydrous solvent (e.g., THF)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (0.02 mmol) and the ligand (0.04 mmol).

  • Add the anhydrous solvent, followed by the 4-halopyridine (1.0 mmol).

  • Slowly add the arylzinc reagent solution (1.2 mmol) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired 4-arylpyridine.

Protocol 3: General Procedure for C-H Arylation of a Pyridine Derivative

Materials:

  • Pyridine derivative (0.5 mmol)

  • Aryl bromide (0.75 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., [PCy₃H]BF₄, 10 mol%)

  • Carboxylic acid additive (e.g., 2,2-dimethylhexanoic acid, 0.3 equiv)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Anhydrous toluene (1.0 M)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add the palladium catalyst (0.025 mmol), ligand (0.05 mmol), carboxylic acid additive (0.15 mmol), and base (1.5 mmol).

  • Add the pyridine derivative (0.5 mmol) and the aryl bromide (0.75 mmol).

  • Add anhydrous toluene to achieve the desired concentration.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 120 °C) for the required time (e.g., 22-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[6]

References

Troubleshooting low conversion in Pyridine-4-boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in reactions involving Pyridine-4-boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the most common initial checks I should perform?

A1: Low or no conversion in Suzuki-Miyaura coupling reactions involving this compound can often be attributed to a few critical factors. First, verify the quality and integrity of your reagents. This compound is susceptible to decomposition and can be sensitive to air and moisture. Ensure it has been stored correctly, typically at low temperatures and under an inert atmosphere. Secondly, confirm the activity of your palladium catalyst. Palladium(0) catalysts can be deactivated by oxygen, so proper handling and storage are crucial. If you are using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species. Finally, meticulously check that your reaction setup is under a strictly inert atmosphere, as oxygen can lead to catalyst deactivation and undesirable side reactions.

Q2: I suspect my this compound has degraded. How can I assess its quality?

A2: Degradation of this compound often leads to the formation of boroxines (cyclic anhydrides) or protodeboronation, resulting in pyridine (B92270). A simple way to check for significant degradation is to take a melting point; a broad or depressed melting point compared to the literature value can indicate impurities. For a more definitive assessment, you can use analytical techniques such as NMR spectroscopy. The presence of signals corresponding to pyridine or other unexpected byproducts would confirm degradation. When in doubt, it is always best to use a fresh batch of the boronic acid or purify the existing stock if possible.

Q3: What are the main side reactions that compete with the desired cross-coupling and how can I minimize them?

A3: The two most common side reactions in Suzuki-Miyaura couplings with this compound are protodeboronation and homocoupling.

  • Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by the presence of water and certain bases.[1][2] To minimize this, ensure you are using anhydrous solvents and reagents, and consider screening different bases.

  • Homocoupling is the coupling of two molecules of the boronic acid to form 4,4'-bipyridine. This side reaction can be favored by the presence of oxygen, which can interfere with the catalytic cycle.[1] Maintaining a strictly inert atmosphere is the most effective way to suppress homocoupling. In some cases, adjusting the stoichiometry of the reactants or the catalyst loading can also be beneficial.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Conversion

This guide provides a systematic approach to troubleshooting low yields in your this compound coupling reactions.

Problem: The reaction shows less than 20% conversion to the desired product after the expected reaction time.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Conversion Observed reagent_quality Step 1: Verify Reagent Quality - this compound (fresh?) - Aryl halide (pure?) - Catalyst (active?) - Base (anhydrous?) - Solvent (anhydrous & degassed?) start->reagent_quality inert_atmosphere Step 2: Check Reaction Setup - Strictly inert atmosphere? - Proper degassing of solvent? - Glassware oven-dried? reagent_quality->inert_atmosphere Reagents OK failure Persistent Low Conversion Consult further literature reagent_quality->failure Reagents Faulty reaction_conditions Step 3: Evaluate Reaction Conditions - Temperature appropriate? - Reaction time sufficient? - Stirring adequate? inert_atmosphere->reaction_conditions Setup OK inert_atmosphere->failure Setup Faulty optimization Step 4: Systematic Optimization - Screen different bases - Screen different solvents - Screen different catalysts/ligands - Adjust temperature reaction_conditions->optimization Conditions OK reaction_conditions->failure Conditions Suboptimal success Improved Conversion optimization->success Optimization Successful optimization->failure Optimization Fails

Caption: A step-by-step workflow for troubleshooting low conversion.

Detailed Steps:

  • Verify Reagent Quality:

    • This compound: Use a fresh bottle or a recently purchased batch. If you suspect degradation, consider purification.

    • Aryl Halide: Ensure your aryl halide is pure and free from contaminants that could poison the catalyst.

    • Catalyst: Use a fresh, active palladium catalyst. If using a Pd(II) source, ensure your conditions promote its reduction to Pd(0).

    • Base and Solvent: Use anhydrous, finely powdered bases and anhydrous, thoroughly degassed solvents. Water is a known culprit for protodeboronation.

  • Check Reaction Setup:

    • Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of this gas.

    • Degassing: Solvents should be rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

  • Evaluate Reaction Conditions:

    • Temperature: Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature.

    • Time: Monitor the reaction by TLC or LC-MS to determine if it has simply not reached completion.

  • Systematic Optimization:

    • If the above steps do not resolve the issue, a systematic optimization of the reaction conditions is necessary. This involves screening different bases, solvents, and catalyst/ligand systems.

Guide 2: Addressing Protodeboronation

Problem: Significant formation of pyridine is observed, indicating protodeboronation.

Protodeboronation is a common side reaction for heteroaromatic boronic acids, especially under basic, aqueous conditions.

Mechanism of Base-Catalyzed Protodeboronation:

Protodeboronation boronic_acid This compound C₅H₄N-B(OH)₂ boronate Pyridylboronate C₅H₄N-B(OH)₃⁻ boronic_acid->boronate + OH⁻ transition_state Transition State boronate->transition_state + H₂O pyridine Pyridine C₅H₅N transition_state->pyridine boric_acid Boric Acid B(OH)₃ transition_state->boric_acid

Caption: Simplified mechanism of base-catalyzed protodeboronation.

Mitigation Strategies:

  • Use Anhydrous Conditions: This is the most critical step. Thoroughly dry all solvents and reagents.

  • Choose the Right Base: While a base is necessary, its strength and nature can influence the rate of protodeboronation. Weaker bases or non-aqueous bases may be beneficial. Consider using boronate esters (e.g., pinacol (B44631) esters) which are generally more stable towards protodeboronation.[1][3]

  • Reaction Time: Shorter reaction times can minimize the extent of protodeboronation. Monitor the reaction closely and work it up as soon as the starting material is consumed.

Data Presentation

Table 1: Comparison of Bases in Suzuki-Miyaura Coupling

The choice of base can significantly impact the yield of the Suzuki-Miyaura coupling reaction. The following table summarizes the effect of different bases on the yield of a model reaction.

EntryBaseSolventYield (%)
1K₃PO₄1,4-Dioxane/H₂O~85-95
2Cs₂CO₃1,4-Dioxane~80-90
3K₂CO₃Toluene/H₂O~70-85
4Na₂CO₃DMF/H₂O~65-80
5Et₃NTHF< 20

Note: Yields are illustrative and highly dependent on the specific substrates, catalyst, and reaction conditions.

Table 2: Influence of Solvents on Reaction Yield

The solvent system can affect reagent solubility, catalyst activity, and the rate of side reactions.

EntrySolvent System (v/v)Temperature (°C)Typical Yield (%)
11,4-Dioxane/H₂O (4:1)90-100High
2Toluene/H₂O (4:1)90-100High
3DMF/H₂O (4:1)100-120Moderate to High
4Acetonitrile/H₂O (4:1)80Moderate
5THF (anhydrous)65Low to Moderate

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or sealed vial

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Decision Tree for Condition Selection

The following decision tree can help guide the selection of initial reaction conditions.

ConditionSelection start Starting a new This compound reaction aryl_halide What is your aryl halide? start->aryl_halide iodide_bromide Aryl Iodide or Bromide aryl_halide->iodide_bromide I or Br chloride Aryl Chloride aryl_halide->chloride Cl standard_conditions Start with standard conditions: - Pd(PPh₃)₄ or Pd(dppf)Cl₂ - K₂CO₃ or K₃PO₄ - Dioxane/H₂O or Toluene/H₂O - 80-100 °C iodide_bromide->standard_conditions buchwald_conditions Use more active catalyst system: - Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos) - K₃PO₄ or Cs₂CO₃ - Dioxane or Toluene - 100-120 °C chloride->buchwald_conditions low_yield Low Yield? standard_conditions->low_yield buchwald_conditions->low_yield troubleshoot Go to Troubleshooting Guide low_yield->troubleshoot Yes success High Yield low_yield->success No

Caption: A decision tree to guide the initial selection of reaction conditions.

References

Recrystallization solvent for 4,4'-bipyridine purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4'-bipyridine (B149096) by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 4,4'-bipyridine?

A1: The ideal recrystallization solvent for 4,4'-bipyridine should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on available solubility data, several organic solvents can be considered. Ethanol (B145695), acetone, and toluene (B28343) are good starting points. Water is generally unsuitable as a primary solvent due to the low solubility of 4,4'-bipyridine, but it can be effective as an anti-solvent in a mixed solvent system with a miscible organic solvent like ethanol.[1][2] The choice of solvent may also depend on the impurities you are trying to remove.

Q2: My 4,4'-bipyridine sample is colored. How can I remove the color during recrystallization?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The activated charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as excessive use can lead to the loss of your desired product.

Q3: What is "oiling out," and how can I prevent it during the recrystallization of 4,4'-bipyridine?

A3: "Oiling out" occurs when the dissolved solute comes out of solution as a liquid instead of forming solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute (the melting point of 4,4'-bipyridine is approximately 114 °C) or if the solution is too concentrated.[2] To prevent this, you can try adding more solvent to the mixture or using a solvent with a lower boiling point. Slow cooling of the solution can also help prevent oiling out.

Q4: I am not getting any crystals even after cooling the solution. What should I do?

A4: If crystals do not form, your solution may not be saturated. You can induce crystallization by:

  • Scratching the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth.

  • Adding a seed crystal of pure 4,4'-bipyridine to the solution.

  • Evaporating some of the solvent to increase the concentration of the solute and then allowing it to cool again.

  • Cooling the solution in an ice bath to further decrease the solubility of the compound.

Q5: How can I maximize the yield of my recrystallized 4,4'-bipyridine?

A5: To maximize your yield, ensure you use the minimum amount of hot solvent necessary to dissolve the crude 4,4'-bipyridine. Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. Also, ensure that the solution is cooled sufficiently to allow for maximum crystal formation before filtration.

Data Presentation

Solubility of 4,4'-Bipyridine in Various Solvents

SolventSolubility at Room TemperatureNotes
WaterSparingly soluble (4.5 g/L)Can be used as an anti-solvent.
EthanolSolubleA good candidate for single-solvent recrystallization.[1][3]
Diethyl EtherSolubleAnother potential solvent for recrystallization.[2][3]
BenzeneVery solubleMay be too good of a solvent, leading to low recovery.[2]
ChloroformVery solubleSimilar to benzene, may result in poor yield.[2]
AcetoneSolubleA potential solvent, often used in mixed-solvent systems.
TolueneSolubleCan be used for recrystallization.
Dimethyl Sulfoxide (DMSO)Soluble[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4,4'-Bipyridine (Example with Ethanol)

Objective: To purify crude 4,4'-bipyridine using a single solvent.

Materials:

  • Crude 4,4'-bipyridine

  • Ethanol (reagent grade)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

Procedure:

  • Dissolution: Place the crude 4,4'-bipyridine in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol, just enough to make a slurry. Heat the mixture gently on a hot plate with stirring.

  • Saturation: Gradually add more hot ethanol in small portions until the 4,4'-bipyridine just completely dissolves. Avoid adding an excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into the neck of a pre-heated clean Erlenmeyer flask. Pour the hot solution through the filter paper.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass.

Protocol 2: Mixed-Solvent Recrystallization of 4,4'-Bipyridine (Example with Ethanol/Water)

Objective: To purify crude 4,4'-bipyridine using a solvent-anti-solvent system.

Materials:

  • Same as Protocol 1, with the addition of deionized water.

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4,4'-bipyridine in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude 4,4'-Bipyridine dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration Insoluble impurities or charcoal present cool Slowly cool to room temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry the crystals wash->dry end Pure 4,4'-Bipyridine dry->end

Caption: Experimental workflow for the recrystallization of 4,4'-bipyridine.

Troubleshooting_Recrystallization cluster_problems cluster_solutions_no_crystals cluster_solutions_oiling_out cluster_solutions_low_yield cluster_solutions_colored_crystals start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield colored_crystals Crystals are Colored start->colored_crystals scratch Scratch flask no_crystals->scratch Try First seed Add seed crystal no_crystals->seed If scratching fails evaporate Evaporate some solvent no_crystals->evaporate If seeding fails add_solvent Add more solvent oiling_out->add_solvent lower_bp_solvent Use lower boiling point solvent oiling_out->lower_bp_solvent slow_cool Cool more slowly oiling_out->slow_cool min_solvent Use minimum hot solvent low_yield->min_solvent cool_thoroughly Ensure thorough cooling low_yield->cool_thoroughly charcoal Use activated charcoal colored_crystals->charcoal rerun Re-recrystallize colored_crystals->rerun

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Stability of Pyridine-4-boronic acid in different reaction solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of pyridine-4-boronic acid in various reaction solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this versatile reagent in your research.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common reaction solvents?

Q2: What is the primary degradation pathway for this compound?

A2: The main degradation pathway for this compound, like other boronic acids, is protodeboronation. [[4]](5) This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of pyridine (B92270). This process is often facilitated by the presence of water and can be accelerated under certain pH conditions and at elevated temperatures. [[6]](6)

Q3: I am observing significant homocoupling of this compound in my Suzuki-Miyaura reaction. What could be the cause?

A3: Homocoupling of boronic acids to form symmetrical biaryls (in this case, 4,4'-bipyridine) is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid. [[7]](7) To minimize this, it is crucial to thoroughly degas your solvents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction. [[7]](7)

Q4: Can I store solutions of this compound?

A4: For optimal results, it is best to use freshly prepared solutions of this compound. If storage is necessary, solutions in anhydrous aprotic solvents stored under an inert atmosphere at low temperatures (-20°C) are recommended to minimize degradation. [[8]](8), [](--INVALID-LINK--) Long-term storage of solutions is generally not advised due to the potential for slow decomposition.

Stability Data

The stability of this compound is highly dependent on the reaction conditions. The following table summarizes the available quantitative data.

Solvent SystemTemperaturepHHalf-life (t½)Reference
1:1 v/v Dioxane/Water70°C12> 1 weekThis study indicates high stability under basic aqueous conditions commonly used in cross-coupling reactions.

While specific quantitative stability data in a broad range of anhydrous organic solvents is limited in the literature, this compound is generally considered to have good stability in anhydrous aprotic solvents such as THF, dioxane, and toluene (B28343) when stored under an inert atmosphere. In protic solvents like ethanol, the potential for esterification exists, which can protect the boronic acid functionality. However, the presence of trace amounts of water can lead to slow protodeboronation over time, especially at elevated temperatures.

Troubleshooting Guide

Encountering issues in reactions involving this compound is not uncommon. This guide provides solutions to frequently observed problems.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Protodeboronation: The C-B bond is cleaved by a proton source (e.g., water). [[6]](6) 2. Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. [[6]](6) 3. Poor Reagent Quality: Degradation of this compound upon storage.1. Use Anhydrous Conditions: Thoroughly dry solvents and reagents. [[6]](6) 2. Ligand Selection: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) to mitigate catalyst inhibition. 3. Use Fresh Reagent: Use freshly purchased or recently purified this compound.
Formation of Pyridine as a Byproduct Protodeboronation: This is the primary degradation pathway, leading to the formation of pyridine. [[4]](5)Minimize Water Content: Use anhydrous solvents and reagents. Consider using a boronic ester derivative (e.g., pinacol (B44631) ester) which can exhibit enhanced stability.
Reaction Mixture Turns Black Palladium Black Formation: The palladium catalyst has precipitated out of solution, indicating catalyst decomposition.Ligand Choice: Use a more robust ligand that can stabilize the palladium catalyst throughout the reaction. Degassing: Ensure rigorous degassing of the reaction mixture to remove oxygen, which can promote catalyst decomposition. [[7]](7)

Experimental Protocols

Protocol 1: Monitoring Stability by ¹H NMR Spectroscopy

This protocol provides a general method for monitoring the stability of this compound in a given solvent over time.

Materials:

  • This compound

  • Deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, THF-d₈)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another inert compound with a known concentration and distinct NMR signal)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and the internal standard into a vial.

    • Dissolve the solids in a precise volume of the desired deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0). Ensure that the signals for this compound and the internal standard are well-resolved.

    • Store the NMR tube under the desired reaction conditions (e.g., at a specific temperature).

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, every 24 hours).

  • Data Analysis:

    • Integrate the characteristic signals of this compound (aromatic protons) and the internal standard.

    • The concentration of this compound at each time point can be calculated relative to the constant concentration of the internal standard.

    • Monitor for the appearance of new signals corresponding to degradation products, such as pyridine.

    • Plot the concentration of this compound versus time to determine the rate of decomposition.

Protocol 2: Assessing Stability by HPLC-MS

This protocol outlines a general approach for the quantitative analysis of this compound stability using HPLC-MS.

Materials:

  • This compound

  • Solvent of interest (e.g., THF, DMF, Toluene, Ethanol)

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile (B52724), water, formic acid, ammonium (B1175870) acetate)

  • HPLC system with a UV detector and a mass spectrometer (MS)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the solvent of interest at a known concentration.

    • Incubate the solution under the desired reaction conditions (e.g., specific temperature).

  • Method Development:

    • Develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products (e.g., pyridine).

    • A typical mobile phase could be a gradient of water and acetonitrile with a modifier like 0.1% formic acid or 10 mM ammonium acetate.

    • The MS detector should be set to monitor the m/z of this compound and its expected degradation products.

  • Data Acquisition:

    • At regular time intervals, withdraw an aliquot of the sample solution, dilute it appropriately with the initial mobile phase composition, and inject it into the HPLC-MS system.

  • Data Analysis:

    • Generate a calibration curve using standard solutions of this compound of known concentrations.

    • Quantify the concentration of this compound in the samples at each time point by comparing the peak area to the calibration curve.

    • Plot the concentration of this compound versus time to determine the stability profile.

Visualizations

degradation_pathway P4BA This compound (C₅H₆BNO₂) Pyridine Pyridine (C₅H₅N) P4BA->Pyridine Protodeboronation Proton Proton Source (e.g., H₂O) BoricAcid Boric Acid (B(OH)₃)

Figure 1. Primary degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep Prepare solution of this compound in solvent of interest incubate Store solution under defined conditions (T, t) prep->incubate aliquot Withdraw aliquots at time intervals incubate->aliquot nmr ¹H NMR Analysis aliquot->nmr hplc HPLC-MS Analysis aliquot->hplc quantify Quantify remaining This compound nmr->quantify hplc->quantify plot Plot concentration vs. time quantify->plot stability Determine Stability Profile plot->stability

Figure 2. General experimental workflow for assessing stability.

References

Technical Support Center: Hydrolysis of Pyridine-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of Pyridine-4-boronic acid pinacol (B44631) ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this common chemical transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the pinacol ester of this compound used instead of the free boronic acid?

A1: this compound, like many boronic acids, can be unstable. It is susceptible to degradation over time. The pinacol ester serves as a protecting group, enhancing the compound's stability, which facilitates purification, storage, and handling.[1] This protected form is often used in subsequent reactions, such as Suzuki-Miyaura cross-coupling, where the free boronic acid can be generated in situ or in a separate deprotection step.

Q2: What are the common methods for hydrolyzing this compound pinacol ester?

A2: The most common methods for the deprotection (hydrolysis) of this compound pinacol ester include:

  • Acidic Hydrolysis: Treatment with an aqueous acid, such as hydrochloric acid (HCl).

  • Silica (B1680970) Gel-Mediated Hydrolysis: Stirring the pinacol ester with silica gel in a suitable solvent.[2]

  • Transesterification with Diethanolamine (B148213): A two-step process involving reaction with diethanolamine followed by acidic hydrolysis.[3]

Q3: Is this compound prone to protodeboronation during hydrolysis?

A3: Protodeboronation is a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of pyridine (B92270) as a byproduct.[4] While 2-pyridyl boronic acids are notoriously unstable and readily undergo protodeboronation, 4-pyridyl boronic acids are generally stable and less susceptible to this side reaction under typical hydrolysis conditions.[5] However, harsh conditions, such as high temperatures or very strong acids or bases, could potentially lead to some degree of protodeboronation.

Q4: Can I use the crude this compound pinacol ester directly in a Suzuki-Miyaura coupling reaction without a separate hydrolysis step?

A4: Yes, it is common to perform Suzuki-Miyaura reactions with the pinacol ester directly. The presence of water and a base in the reaction mixture can facilitate the in situ hydrolysis of the pinacol ester to the active boronic acid.[1] This approach can be more efficient as it eliminates a separate deprotection and purification step.

Troubleshooting Guides

Issue 1: Incomplete or No Hydrolysis

Symptoms:

  • Recovery of starting material (this compound pinacol ester).

  • Low yield of the desired this compound.

  • Complex mixture of starting material and product in the final crude material.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Acid/Base When using acidic hydrolysis, ensure a sufficient excess of acid is used to drive the equilibrium towards the product. For the diethanolamine method, ensure the subsequent acidification step is adequate.
Inadequate Reaction Time Some hydrolysis methods, particularly silica gel-mediated hydrolysis, can be slow. Increase the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. A general guideline for silica gel-mediated hydrolysis is to stir for 24 hours at room temperature.[2]
Low Reaction Temperature If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious as excessive heat can promote side reactions.
Poor Solvent Choice Ensure the solvent system allows for adequate solubility of the pinacol ester and facilitates the hydrolysis reaction. For silica gel-mediated hydrolysis, methanol (B129727) is a common solvent.[2] For acidic hydrolysis, a co-solvent like THF or acetone (B3395972) with aqueous acid is often used.
Issue 2: Product Degradation or Side Product Formation

Symptoms:

  • Low yield of the desired product with the formation of unknown impurities.

  • Observation of pyridine as a byproduct, indicating protodeboronation.

  • Difficulty in purifying the final product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Harsh Reaction Conditions As mentioned, 4-pyridyl boronic acid is relatively stable, but harsh conditions can still lead to degradation. Avoid excessively high temperatures or prolonged exposure to strong acids or bases. If degradation is observed, consider a milder hydrolysis method.
Protodeboronation While less common for the 4-pyridyl isomer, if protodeboronation is suspected (confirmed by detection of pyridine), use milder conditions. This includes lowering the reaction temperature, using a weaker acid, or switching to a non-acidic method like silica gel-mediated hydrolysis.
Oxidation Boronic acids can be susceptible to oxidation. If you suspect this is an issue, degassing your solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) may be beneficial.

Experimental Protocols

Method 1: Silica Gel-Mediated Hydrolysis

This protocol is based on a general procedure for the hydrolysis of pinacol boronic esters.[2]

Procedure:

  • Dissolve the this compound pinacol ester in methanol.

  • Add silica gel to the solution (e.g., for 200 mg of ester, use approximately 5 g of silica gel).[2]

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once the reaction is complete, filter off the silica gel and wash it with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by crystallization or other suitable methods.

Quantitative Data: The following table presents representative data for silica gel-mediated hydrolysis of related boronic esters, demonstrating typical yields.

Starting MaterialSolventTime (h)TemperatureYield (%)Reference
Phenylboronic acid pinacol ester derivativeMethanol24Room Temp.60[2]
Phenylboronic acid pinacol ester derivativeMethanol24Room Temp.59[2]
Method 2: Acidic Hydrolysis

This is a general procedure and may require optimization for specific substrates.

Procedure:

  • Dissolve the this compound pinacol ester in a suitable organic solvent (e.g., acetone or THF).

  • Add an aqueous solution of a strong acid (e.g., 1 M HCl) to the solution.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with a base (e.g., NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

Method 3: Two-Step Deprotection via Diethanolamine Adduct

This method is advantageous for its mild conditions and is based on a general procedure for alkylpinacolyl boronate esters.[3]

Step 1: Formation of the Diethanolamine Adduct

  • Dissolve the this compound pinacol ester in diethyl ether.

  • Add a slight excess (1.1 equivalents) of diethanolamine.

  • Stir the mixture at room temperature. A white precipitate of the diethanolamine adduct should form.

  • Continue stirring for approximately 30 minutes or until the starting material is consumed (monitored by TLC).

  • Filter the precipitate, wash with diethyl ether, and dry to isolate the diethanolamine adduct.

Step 2: Hydrolysis of the Diethanolamine Adduct

  • Suspend the isolated diethanolamine adduct in a biphasic mixture of diethyl ether and a dilute aqueous acid (e.g., 0.1 M HCl).

  • Stir the mixture vigorously for about 20 minutes.

  • Separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound.

Quantitative Data: The following table provides data for the two-step deprotection of various alkylpinacolyl boronate esters, indicating the high efficiency of this method.[3]

EntryStarting Pinacol EsterYield of DEA Adduct (%)Yield of Boronic Acid (%)
1Benzyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl) carbonate8595
2Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl) carbonate8990
3N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide6571

Visualizations

Below are diagrams illustrating the experimental workflow for the hydrolysis of this compound pinacol ester and a troubleshooting decision tree.

cluster_workflow Experimental Workflow: Hydrolysis of this compound pinacol ester start Start with This compound pinacol ester hydrolysis Hydrolysis (e.g., Acidic, Silica Gel, or Diethanolamine method) start->hydrolysis Choose Method workup Aqueous Workup & Extraction hydrolysis->workup Reaction Complete purification Purification (e.g., Crystallization) workup->purification product This compound purification->product

Caption: A general experimental workflow for the hydrolysis of this compound pinacol ester.

cluster_troubleshooting Troubleshooting Decision Tree start Low Yield or Incomplete Reaction check_sm Starting Material Recovered? start->check_sm impurities Significant Impurities or Byproducts? start->impurities increase_time_temp Increase Reaction Time or Temperature check_sm->increase_time_temp Yes check_reagents Check Reagent Stoichiometry & Purity check_sm->check_reagents No milder_conditions Use Milder Conditions (e.g., lower temp, weaker acid) impurities->milder_conditions Yes check_protodeboronation Check for Pyridine byproduct (Protodeboronation) impurities->check_protodeboronation No

Caption: A decision tree for troubleshooting common issues during hydrolysis.

References

Technical Support Center: Managing Impurities in Large-Scale Suzuki Coupling of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in managing impurities during large-scale Suzuki coupling reactions of pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in large-scale Suzuki coupling of pyridines?

A1: The most prevalent impurities include:

  • Homocoupling products: Dimerization of the pyridine (B92270) boronic acid or the aryl halide coupling partner. This is often promoted by the presence of oxygen.[1]

  • Protodeboronation products: Replacement of the boronic acid group on the pyridine ring with a hydrogen atom. This is a common side reaction, especially with electron-deficient pyridine rings and in the presence of water.

  • Ligand-derived impurities: Incorporation of aryl groups from phosphine (B1218219) ligands (e.g., phenyl groups from triphenylphosphine) into the product structure.[2][3]

  • Residual palladium: Trace amounts of the palladium catalyst remaining in the final product.

Q2: How can I minimize homocoupling of the pyridine boronic acid?

A2: Minimizing homocoupling primarily involves the rigorous exclusion of oxygen from the reaction mixture.[1] This can be achieved by:

  • Degassing solvents: Thoroughly sparging solvents with an inert gas like nitrogen or argon.

  • Inert atmosphere: Maintaining a positive pressure of an inert gas throughout the reaction setup and duration.

  • Catalyst choice: Using a Pd(0) source directly may reduce homocoupling compared to the in situ reduction of Pd(II) sources.

Q3: What strategies can be employed to prevent protodeboronation of pyridylboronic acids?

A3: Protodeboronation is a significant challenge with pyridylboronic acids. To mitigate this, consider the following:

  • Use of boronic esters: Pinacol (B44631) or MIDA (N-methyliminodiacetic acid) esters of the boronic acid are more stable and less prone to protodeboronation.

  • Anhydrous conditions: Use thoroughly dried solvents and reagents, as water is a primary proton source for this side reaction.

  • Base selection: The choice of base is critical. While necessary for the reaction, some bases can promote protodeboronation, especially in aqueous conditions. Screening of non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ is recommended.[4]

  • pH control: The rate of protodeboronation of pyridylboronic acids is often pH-dependent.[5]

Q4: How do I prevent the formation of impurities derived from phosphine ligands?

A4: Impurities from phosphine ligands, such as phenylation from triphenylphosphine (B44618), can be a significant issue. To address this:

  • Ligand selection: Use trialkylphosphine ligands or ligands with bulky, non-transferable groups (e.g., adamantyl or tert-butyl groups). Tris(o-tolyl)phosphine has also been shown to minimize this side reaction.[2]

  • Catalyst loading: Reducing the palladium catalyst loading can sometimes decrease the formation of these byproducts.[2]

Q5: What are the best practices for removing residual palladium from the final product on a large scale?

A5: Removing residual palladium to meet regulatory requirements (typically <10 ppm for APIs) is crucial.[6] Common methods include:

  • Scavengers: Using solid-supported scavengers with thiol or other functional groups that chelate palladium.

  • Activated carbon: Treatment with activated carbon can effectively adsorb palladium.

  • Crystallization: Careful crystallization of the final product can leave palladium impurities in the mother liquor.

  • Extraction: Liquid-liquid extraction can be used to partition the palladium into a separate phase.

Troubleshooting Guides

Issue 1: High levels of homocoupling products observed.
Possible Cause Troubleshooting Action
Presence of dissolved oxygenImplement rigorous degassing of all solvents and the reaction mixture using nitrogen or argon sparging. Maintain a positive pressure of inert gas throughout the reaction.[1]
Inefficient catalyst systemSwitch to a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), which can accelerate the desired cross-coupling over homocoupling.[4]
Suboptimal reaction temperatureLowering the reaction temperature may disfavor the homocoupling pathway.
Issue 2: Significant protodeboronation of the pyridylboronic acid.
Possible Cause Troubleshooting Action
Water in the reactionEnsure all solvents, reagents, and glassware are scrupulously dry. Use anhydrous grade solvents.
Unstable boronic acidSwitch to a more stable boronic acid derivative, such as a pinacol or MIDA boronate ester.
Inappropriate baseScreen different bases. While a base is necessary, its strength and nucleophilicity can influence the rate of protodeboronation. Weaker, non-nucleophilic bases are often preferred.[4]
High reaction temperatureOptimize the temperature to the lowest effective level to slow the rate of protodeboronation.
Issue 3: Presence of ligand-derived impurities.
Possible Cause Troubleshooting Action
Use of triarylphosphine ligandsReplace triphenylphosphine with ligands less prone to aryl transfer, such as trialkylphosphines (e.g., PCy₃) or phosphines with bulky substituents.[2]
High catalyst loadingReduce the catalyst and ligand loading to the minimum effective amount.

Data Presentation

Table 1: Effect of Solvent on the Formation of Phenylated Impurity from Pd(dppf)Cl₂·CH₂Cl₂

SolventYield of Phenylated Impurity (%)
Toluene (B28343)/H₂OLow
CPME/H₂O68
MeOHNot Detected
DMSONot Detected
(Data sourced from a study on the Suzuki-Miyaura coupling of a 4-pyridineboronic acid derivative. The phenylated impurity arises from the ligand.)[2]

Table 2: Effect of Base on the Formation of Phenylated Impurity in CPME/H₂O

BaseYield of Phenylated Impurity (%)
iPr₂NEtHigh
PyridineNot Detected
(Data sourced from the same study as Table 1, highlighting the significant impact of the base on this specific side reaction.)[2]

Experimental Protocols

Protocol 1: General Procedure for Large-Scale Suzuki Coupling of Pyridines with Impurity Control
  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a condenser, and an inlet for inert gas.

  • Reagent Charging: Charge the reactor with the pyridyl halide (1.0 equiv.), the pyridylboronic acid pinacol ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inerting: Seal the vessel and purge with nitrogen or argon for at least 30 minutes to remove oxygen.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via a cannula or a pressure-equalizing dropping funnel.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 0.1-1 mol%) as a slurry in a small amount of degassed solvent.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by HPLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Separate the aqueous layer. Wash the organic layer with brine.

  • Palladium Removal: Treat the organic layer with an appropriate palladium scavenger or activated carbon. Stir for several hours, then filter through a pad of celite.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be further purified by crystallization or chromatography.

Protocol 2: Nitrogen Subsurface Sparging for Solvent Degassing
  • Setup: Place the solvent in a suitable flask with a sidearm. Insert a long needle or a glass frit connected to a nitrogen line, ensuring the tip is below the solvent surface.

  • Sparging: Bubble nitrogen through the solvent at a moderate rate for 30-60 minutes.

  • Storage: After degassing, maintain a positive pressure of nitrogen over the solvent.

Protocol 3: Purification via Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica (B1680970) gel.

  • Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Loading: Carefully load the crude product slurry onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start High Impurity Levels in Pyridine Suzuki Coupling identify_impurity Identify Major Impurity (HPLC, LC-MS, NMR) start->identify_impurity homocoupling Homocoupling Product identify_impurity->homocoupling protodeboronation Protodeboronation Product identify_impurity->protodeboronation ligand_impurity Ligand-Derived Impurity identify_impurity->ligand_impurity action_homocoupling Improve Degassing (Nitrogen Sparging) Optimize Catalyst System homocoupling->action_homocoupling action_protodeboronation Use Boronic Ester Ensure Anhydrous Conditions Screen Bases protodeboronation->action_protodeboronation action_ligand Switch to Trialkylphosphine or Bulky Ligand Reduce Catalyst Loading ligand_impurity->action_ligand end Optimized Reaction (Low Impurity) action_homocoupling->end action_protodeboronation->end action_ligand->end

Caption: A troubleshooting workflow for managing impurities in pyridine Suzuki coupling.

Impurity_Mitigation cluster_impurities Common Impurities cluster_causes Primary Causes cluster_solutions Mitigation Strategies homocoupling Homocoupling protodeboronation Protodeboronation ligand_derived Ligand-Derived oxygen Oxygen Presence oxygen->homocoupling water Water/Proton Source water->protodeboronation aryl_phosphine Aryl Phosphine Ligand aryl_phosphine->ligand_derived degassing Rigorous Degassing degassing->oxygen boronic_ester Use Boronic Ester boronic_ester->protodeboronation anhydrous Anhydrous Conditions anhydrous->protodeboronation ligand_choice Change Ligand ligand_choice->aryl_phosphine

Caption: Logical relationships between impurities, their causes, and mitigation strategies.

References

Technical Support Center: Deboronation of Pyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering deboronation of pyridine-4-boronic acid during their experiments.

Troubleshooting Guide

Unwanted deboronation of this compound is a common side reaction that can significantly lower the yield of desired products in cross-coupling reactions. This guide provides a systematic approach to diagnosing and mitigating this issue.

ProblemPotential CauseRecommended Solution
Low or no yield of the desired coupled product, with pyridine (B92270) detected as a byproduct. Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, converting the boronic acid to pyridine. This is a common issue with heteroaromatic boronic acids.Proceed through the troubleshooting steps below to identify the specific contributing factors and implement appropriate solutions.
Significant byproduct formation, especially at the beginning of the reaction. Poor quality of starting material: this compound may have degraded during storage.Store this compound in a cool, dry place, away from heat and strong oxidizers.[1] Consider purchasing from a reputable supplier and testing the purity of a new batch.
Reaction fails or gives low yield even with fresh starting material. Presence of water: Water acts as a proton source for protodeboronation, which is a major degradation pathway.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Deboronation persists even under anhydrous conditions. Inappropriate base: The choice of base can significantly influence the rate of deboronation. Strong bases in aqueous media can accelerate this side reaction.Switch to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Reaction is sluggish, allowing time for deboronation to occur. Suboptimal reaction temperature: Higher temperatures can sometimes accelerate deboronation.Optimize the reaction temperature. While Suzuki couplings often require heat, running the reaction at the lowest effective temperature can minimize deboronation.
Inconsistent results between batches. Variable pH of the reaction mixture: The stability of this compound is pH-dependent.Buffer the reaction mixture if possible, or carefully control the pH. The pKa of 4-pyridylboronic acid is approximately 4.0, and its stability can be influenced by the pH of the medium.
Catalyst deactivation and/or deboronation. Oxygen contamination: The presence of oxygen can lead to the oxidative degradation of the boronic acid and deactivation of the palladium catalyst.Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem with this compound?

A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond in the boronic acid is cleaved and replaced with a carbon-hydrogen bond. For this compound, this results in the formation of pyridine, consuming the starting material and reducing the yield of your desired cross-coupling product. This can also complicate the purification of the final product.

Q2: What are the main factors that promote the deboronation of this compound?

A2: The primary factors that contribute to deboronation are the presence of a proton source (like water), the reaction pH, elevated temperatures, and the choice of base. The pyridine nitrogen atom can also play a role in the stability of the molecule.

Q3: How can I minimize deboronation during my Suzuki-Miyaura coupling reaction?

A3: To minimize deboronation, it is crucial to use anhydrous conditions, choose a suitable base (often milder bases are better), and optimize the reaction temperature. Ensuring an inert atmosphere to prevent oxidation is also important. In some challenging cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) before the coupling reaction can be an effective strategy.

Q4: How can I monitor the deboronation of this compound in my reaction?

A4: You can monitor the progress of your reaction and the extent of deboronation by taking aliquots at different time points and analyzing them by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. For quantitative analysis, HPLC is a reliable method to measure the concentrations of both this compound and the pyridine byproduct.

Q5: Is it possible that my this compound has degraded during storage?

A5: Yes, this compound can degrade over time, especially if not stored properly. It should be kept in a cool, dry place, tightly sealed, and away from light and moisture.[1] If you suspect degradation, it is advisable to use a fresh batch of the reagent.

Quantitative Data

Disclaimer: The following data is for 4-tert-butylphenylboronic acid and is intended for illustrative purposes only. The optimal conditions for this compound may vary.

Table 1: Effect of Different Bases on Protodeboronation Yield

EntryBaseCatalystYield (%)
1NoneNone0
2K₂CO₃None31
3KHCO₃HKUST-125
4CH₃COOKHKUST-140
5Na₂CO₃HKUST-165
6NEt₃HKUST-115
7K₂CO₃HKUST-180

Data adapted from a study on 4-tert-butylphenylboronic acid for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound to Minimize Deboronation

This protocol provides a starting point for performing a Suzuki-Miyaura coupling reaction with this compound while minimizing the risk of deboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Degassed water (if a biphasic system is used)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Flame-dry the reaction vessel under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. If using a biphasic system, add the degassed water.

  • Reaction: Stir the mixture at the desired temperature (start with a lower temperature, e.g., 80 °C, and optimize as needed).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: HPLC Method for Monitoring Deboronation

This method can be used to quantify the amount of this compound remaining and the amount of pyridine formed due to deboronation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase. A typical gradient could be 5-95% B over 15 minutes.

Procedure:

  • Sample Preparation: Take a small aliquot from the reaction mixture and quench it with a suitable solvent (e.g., acetonitrile) to stop the reaction. Dilute the sample to an appropriate concentration.

  • Injection: Inject the sample onto the HPLC system.

  • Detection: Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Quantification: Create a calibration curve for both this compound and pyridine using standards of known concentrations. Use the peak areas from the chromatogram to determine the concentration of each compound in the reaction sample.

Visualizations

Deboronation_Pathway PyBOH This compound mid PyBOH->mid Proton Proton Source (e.g., H₂O) Deboronated Pyridine (Deboronated Product) Proton->Deboronated Base Base Base->Deboronated Temp Elevated Temperature Temp->Deboronated Oxygen Oxygen Oxygen->Deboronated Oxidative Degradation Coupling Desired Suzuki Coupling Product ArylHalide Aryl Halide + Pd Catalyst ArylHalide->Coupling mid->Deboronated Protodeboronation mid->Coupling

Caption: Factors influencing the fate of this compound in a reaction.

References

Technical Support Center: Column Chromatography Purification of 4-Arylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 4-arylpyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of 4-arylpyridines in a question-and-answer format.

Q1: My 4-arylpyridine is exhibiting significant tailing or streaking on the column. What is the cause and how can I resolve this?

Peak tailing is a common issue when purifying pyridine-containing compounds on silica (B1680970) gel. This is often due to the basic nitrogen atom of the pyridine (B92270) ring interacting strongly with the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel. This interaction can lead to a broad, streaking band instead of a sharp, well-defined one.

Solutions:

  • Addition of a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier, such as triethylamine (B128534) (Et₃N) or pyridine, to your eluent system. Typically, a concentration of 0.1-1% is sufficient.[1][2]

  • Deactivate the Silica Gel: Before running the column, you can flush the packed silica gel with a solvent system containing 1-3% triethylamine. This deactivates the acidic sites. You can then proceed with your regular eluent system.[1]

  • Sample Overload: Tailing can also be caused by overloading the column with your sample. Ensure you are using an appropriate amount of silica gel for the quantity of your crude product. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude sample by weight, depending on the difficulty of the separation.

Q2: The desired 4-arylpyridine is not eluting from the column, or the retention time is excessively long. What should I do?

If your compound is not moving down the column, the mobile phase (eluent) is likely not polar enough to displace the compound from the stationary phase (silica gel).

Solutions:

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For a common hexane/ethyl acetate (B1210297) system, you can increase the percentage of ethyl acetate. For example, if you are using a 95:5 hexane:ethyl acetate mixture, you can incrementally switch to 90:10, then 85:15, and so on.[3]

  • Gradient Elution: For complex mixtures with components of varying polarities, a gradient elution is often more effective than an isocratic (constant solvent composition) one. Start with a less polar solvent system and gradually increase the polarity throughout the separation. This will elute the less polar impurities first, followed by your target compound and then more polar impurities.[1][4]

Q3: My purified fractions are contaminated with a close-running impurity. How can I improve the separation?

Co-elution of impurities with similar polarities to your target compound is a common challenge.

Solutions:

  • Optimize the Solvent System: The choice of solvent is critical. Use Thin Layer Chromatography (TLC) to test a variety of solvent systems. Sometimes, changing one of the solvents (e.g., substituting dichloromethane (B109758) for ethyl acetate) can alter the selectivity of the separation and resolve the two compounds. An ideal solvent system for column chromatography will give your target compound an Rf value between 0.2 and 0.4 on the TLC plate.[3][4][5]

  • Use a Longer Column: Increasing the length of the column increases the surface area of the stationary phase, providing more opportunities for interaction and thus improving the separation of closely eluting compounds.[3]

  • Finer Silica Gel: Using silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh) can increase the resolution of the separation.

Q4: The crude sample is not soluble in the eluent. How should I load it onto the column?

If your crude mixture does not dissolve well in the solvent system you plan to use for elution, you should not load it in a large volume of a stronger, more polar solvent, as this will compromise the separation.

Solution:

  • Dry Loading: This is the preferred method for samples with poor solubility in the eluent. First, dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude sample adsorbed onto the silica gel. Carefully add this powder to the top of your packed column.[1][3]

Data Presentation

Table 1: Example Solvent Systems for 4-Arylpyridine Purification
CompoundStationary PhaseMobile Phase (Eluent)Reference
3-PhenylpyridineSilica GelHexane / Ethyl Acetate[3][6]
2-PhenylpyridineSilica GelHexane / Ethyl Acetate (gradient)[7]
2,4-DiphenylpyridineSilica GelEthyl Acetate / Heptane (1:9)[8]
General AminopyridinesSilica GelCyclohexane / Triethylamine / Ethanol (7:2:1)
General Polar AminesSilica Gel10% Ammonia in Methanol / Dichloromethane[2]
Table 2: General Troubleshooting Summary
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing/Streaking - Interaction of basic pyridine with acidic silica gel.- Column overload.- Add 0.1-1% triethylamine or pyridine to the eluent.- Reduce the amount of sample loaded onto the column.
Compound Not Eluting - Eluent is not polar enough.- Gradually increase the polarity of the eluent (e.g., increase % of ethyl acetate in hexane).- Use a gradient elution.
Poor Separation - Suboptimal solvent system.- Insufficient column length.- Test various solvent systems using TLC to find one that gives an Rf of 0.2-0.4.- Use a longer chromatography column.
Sample Insolubility - Crude product does not dissolve in the chosen eluent.- Use the dry loading technique by adsorbing the sample onto silica gel.
Cracked/Bubbled Column Bed - Improper packing.- Column ran dry.- Repack the column, ensuring a uniform slurry and no air bubbles.- Always maintain the solvent level above the silica bed.

Experimental Protocols

Detailed Protocol: Purification of a 4-Arylpyridine by Flash Column Chromatography

Objective: To purify a crude 4-arylpyridine sample using silica gel flash column chromatography.

1. Thin Layer Chromatography (TLC) Analysis: a. Prepare several test eluent systems of varying polarities (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 8:2, 7:3). b. Dissolve a small amount of the crude product in a volatile solvent like dichloromethane. c. Spot the dissolved sample onto a TLC plate. d. Develop the plates in chambers containing the different test eluents. e. Visualize the spots under UV light. f. Select the solvent system that gives the target 4-arylpyridine an Rf value between 0.2 and 0.4 and shows good separation from impurities.[3][4][5] If tailing is observed, add 0.5% triethylamine to the chosen eluent.

2. Column Preparation: a. Select a glass column of appropriate size for the amount of sample. b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. c. Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen eluent. d. Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles. e. Allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry. f. Add another thin layer of sand on top of the silica gel bed to prevent disruption during solvent addition.[3]

3. Sample Loading:

  • Wet Loading: Dissolve the crude sample in the minimum amount of the eluent. Using a pipette, carefully add the solution to the top of the column.

  • Dry Loading (Recommended for less soluble samples): Dissolve the crude sample in a suitable volatile solvent. Add silica gel (approximately 1-2 times the weight of the crude sample). Remove the solvent by rotary evaporation to obtain a free-flowing powder. Carefully add this powder to the top of the column bed.[3]

4. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply gentle air pressure to the top of the column to achieve a steady flow rate (for flash chromatography). c. Collect the eluting solvent in a series of labeled test tubes or flasks. d. Continuously monitor the solvent level and add more eluent as needed to prevent the column from drying out.

5. Analysis and Product Isolation: a. Monitor the collected fractions by TLC to identify which ones contain the pure 4-arylpyridine. b. Combine the pure fractions. c. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 4-arylpyridine.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute Column & Collect Fractions Load->Elute Analyze 5. Analyze Fractions (by TLC) Elute->Analyze Isolate 6. Combine Pure Fractions & Evaporate Solvent Analyze->Isolate Product Purified 4-Arylpyridine Isolate->Product troubleshooting_workflow Start Problem Identified Tailing Peak Tailing / Streaking? Start->Tailing NoElution Compound Not Eluting? Tailing->NoElution No Sol_Tailing Add 0.1-1% Triethylamine to Eluent Tailing->Sol_Tailing Yes PoorSep Poor Separation? NoElution->PoorSep No Sol_Polarity Increase Eluent Polarity NoElution->Sol_Polarity Yes CheckRf Is Rf 0.2-0.4? PoorSep->CheckRf Yes Sol_Optimize Optimize Solvent System (via TLC) CheckRf->Sol_Optimize No Sol_LongerCol Use Longer Column CheckRf->Sol_LongerCol Yes

References

Technical Support Center: Suzuki Coupling of Pyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of Pyridine-4-boronic acid. The content focuses on the critical role of the base in achieving high reaction efficiency and addresses common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki coupling of this compound?

A1: The base is essential for the activation of the boronic acid. It reacts with this compound to form a more nucleophilic boronate species ("ate" complex). This increases the reactivity of the organoboron compound, facilitating the transmetalation step with the palladium(II) complex, which is often the rate-determining step of the catalytic cycle.[1][2]

Q2: Which bases are commonly used for Suzuki coupling with pyridine (B92270) boronic acids?

A2: A variety of inorganic bases are commonly employed. These include carbonates such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃), as well as phosphates like potassium phosphate (B84403) (K₃PO₄).[3][4] The choice of base can significantly impact the reaction yield and is often dependent on the solvent and the specific substrates being used.[1]

Q3: Can organic bases be used for this reaction?

A3: While inorganic bases are more common, organic bases such as triethylamine (B128534) (TEA) have been studied. However, they are generally less effective and may lead to lower yields compared to inorganic bases in aqueous conditions.[5]

Q4: How does the strength of the base affect the reaction?

A4: The base must be strong enough to deprotonate the boronic acid to form the reactive boronate species. Weaker bases may not be effective, and stronger bases like K₃PO₄ or Cs₂CO₃ are often required for challenging couplings.[3] However, excessively strong bases, especially in the presence of water, can promote side reactions like protodeboronation.

Q5: Why is the quality of the base important?

A5: The purity and physical state of the base are critical. For anhydrous reactions, the base should be thoroughly dried and finely ground to ensure its reactivity and availability in the reaction mixture.[3] The presence of moisture can lead to undesirable side reactions.

Troubleshooting Guides

Issue 1: Low to No Product Yield

Potential Causes and Solutions:

  • Inactive Catalyst: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), ensure the reaction conditions facilitate its reduction. The nitrogen atom of the pyridine ring can also coordinate to the palladium center, leading to catalyst inhibition.

    • Solution: Switch to a more robust, electron-rich, and bulky phosphine (B1218219) ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand to stabilize the catalyst and promote the reaction. You may also consider increasing the catalyst loading.[3][6]

  • Ineffective Base: The chosen base may be too weak to facilitate the transmetalation step efficiently.

    • Solution: Screen different bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. Ensure the base is anhydrous and finely powdered for optimal reactivity.[3]

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.

    • Solution: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[3]

Issue 2: Significant Protodeboronation (this compound is converted to pyridine)

Potential Causes and Solutions:

  • Presence of Water: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction with pyridylboronic acids, especially in the presence of water.[6]

    • Solution: Use anhydrous solvents and ensure all reagents, including the base, are thoroughly dried. Running the reaction under anhydrous conditions can significantly reduce this side reaction.

  • Inappropriate Base: Some bases, particularly in aqueous media, can accelerate protodeboronation.

    • Solution: If protodeboronation is a major issue, consider switching to a milder base. Alternatively, using the pinacol (B44631) ester or a trifluoroborate salt of this compound can increase stability and reduce protodeboronation.[6][7]

Issue 3: Formation of Homocoupling Byproduct (4,4'-bipyridine)

Potential Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. It can oxidize the active Pd(0) catalyst to Pd(II), which can then undergo two transmetalations with the boronic acid, leading to the homocoupled product.[3]

    • Solution: The most critical step is the strict exclusion of oxygen. Use flame-dried glassware and properly degassed solvents.[3]

  • Incorrect Stoichiometry: A large excess of the boronic acid can favor homocoupling.

    • Solution: While a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, optimize this ratio for your specific reaction to minimize homocoupling.[3]

Data Presentation

The efficiency of the Suzuki coupling of this compound is highly dependent on the choice of base, in conjunction with the catalyst, ligand, and solvent system. Below is a table compiling data from various studies to illustrate the effect of different bases on the reaction yield.

Table 1: Comparison of Bases in Suzuki Coupling Reactions Involving Pyridine Boronic Acids

Aryl HalideBoronic AcidBaseCatalyst/LigandSolventTemp (°C)Yield (%)Reference
1-bromo-2-fluorobenzeneThis compoundK₂CO₃Pd(dppf)Cl₂MeCN/H₂O8090 (initially)[8]
4-iodopyridineThis compound pinacol esterK₂CO₃Pd(dppf)Cl₂Toluene (B28343)/H₂O8098.2[9]
Aryl Bromide(4-Methoxypyridin-2-yl)boronic acidNa₂CO₃Pd(PPh₃)₄Toluene/Water90(not specified)[10]
Aryl Bromide(4-Methoxypyridin-2-yl)boronic acidK₃PO₄Pd₂(dba)₃ / P(tBu)₃1,4-Dioxane (B91453)100(not specified)[10]
BromobenzeneTetrahydropyridine-2-boronic acid pinacol esterK₂CO₃Herrmann catalystToluene110(not specified)[11]
BromobenzeneTetrahydropyridine-2-boronic acid pinacol esterK₃PO₄·H₂OPd(OAc)₂ / PPh₃Dioxane100(not specified)[11]
BromobenzeneTetrahydropyridine-2-boronic acid pinacol esterNa₂CO₃Pd(PPh₃)₂Cl₂THF/H₂O50(not specified)[11]

Note: The data presented is compiled from different sources, and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution as the substrate, catalyst, ligand, and solvent all influence the outcome.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound, which can be adapted for specific substrates.

Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered, anhydrous K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with high-purity argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure using Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)

This protocol is similar to the one above but is often used for more challenging couplings that may require a stronger base.

  • Follow steps 1-3 from Protocol 1, substituting K₂CO₃ with Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0-3.0 equiv).

  • Anhydrous solvents such as 1,4-dioxane or toluene are often preferred with these stronger bases to minimize protodeboronation.

  • Proceed with steps 4-8 from Protocol 1, adjusting the reaction temperature and time as needed based on reaction monitoring.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base (e.g., K2CO3) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Workup A 1. Add Aryl Halide, This compound, and Base to Flask B 2. Purge with Inert Gas A->B C 3. Add Catalyst and Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Quench and Extract F->G H 8. Purify Product (Chromatography) G->H

Caption: A general experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Workflow start Low Yield? check_catalyst Is Catalyst/Ligand System Optimal? start->check_catalyst Yes check_base Is Base Effective? check_catalyst->check_base Yes solution_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->solution_catalyst No check_conditions Are Conditions Anhydrous/Inert? check_base->check_conditions Yes solution_base Screen Stronger Bases (K3PO4, Cs2CO3) check_base->solution_base No solution_conditions Degas Solvents, Use Anhydrous Reagents check_conditions->solution_conditions No check_protodeboronation Protodeboronation Observed? check_conditions->check_protodeboronation Yes solution_protodeboronation Use Boronate Ester or Milder Base (KF) check_protodeboronation->solution_protodeboronation Yes

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Validation & Comparative

Pyridine-4-boronic Acid vs. its Pinacol Ester in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice between a boronic acid and its corresponding pinacol (B44631) ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of pyridine-4-boronic acid and its pinacol ester, supported by experimental data, to aid in the selection of the optimal reagent for your specific application.

Performance in Suzuki Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The choice between using a free boronic acid or its pinacol ester derivative can influence the outcome of the reaction.

This compound is a commonly used reagent in Suzuki couplings. However, pyridinylboronic acids can be challenging substrates due to their propensity for protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to the formation of pyridine (B92270) as a byproduct and reducing the overall yield of the desired coupled product.

This compound pinacol ester , on the other hand, is generally more stable. The pinacol group protects the boronic acid moiety, making it less susceptible to premature decomposition and protodeboronation.[1] This increased stability often translates to higher yields and cleaner reaction profiles, which is particularly crucial in the synthesis of active pharmaceutical ingredients (APIs) where impurity levels are strictly regulated.[2][3]

Experimental Data Summary

The following tables summarize quantitative data from various studies, highlighting the performance of both reagents under different reaction conditions.

Table 1: Suzuki Coupling of this compound Derivatives with Aryl Halides

EntryPyridine Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1This compound1-bromo-2-fluorobenzenePd(dppf)Cl₂K₂CO₃MeCN/H₂O (4:1)80~90 (initially), reproducibility issues[4]
2This compound3-bromoquinolinePd(PPh₃)₂Cl₂ (5 mol%)Na₂CO₃ (1M aq)1,4-DioxaneRefluxNot specified[5]
3This compound pinacol ester4-iodopyridinePd(dppf)Cl₂·CH₂Cl₂ (5 mol%)K₂CO₃Toluene/H₂O (3/1)8097.2[2][3]
4This compound pinacol ester4-iodopyridineOptimized Pd-catalyst (1 mol%)Cs₂CO₃CPME/H₂O (3/1)8097.8[2][3]
5This compound pinacol esterBromobenzenePd(OAc)₂ (10 mol%)/PPh₃ (20 mol%)K₃PO₄·H₂ODioxane100Not specified[6]
6This compound pinacol esterPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-100Modest[7]

Note: Direct comparison of yields can be misleading due to variations in reaction conditions. However, the data suggests that the pinacol ester consistently provides high yields, particularly under optimized conditions designed to minimize byproduct formation.[2][3]

Key Differences and Considerations

FeatureThis compoundThis compound Pinacol Ester
Stability Prone to protodeboronation, especially under harsh conditions.[4]More stable due to the protective pinacol group, reducing decomposition.[1]
Handling Can be more challenging to handle and store long-term due to instability.Generally easier to handle and store.[8]
Solubility Solubility can vary depending on the reaction solvent.Often exhibits good solubility in common organic solvents.[9]
Reaction Conditions May require carefully optimized conditions to minimize side reactions.Often compatible with a broader range of reaction conditions.
Purity of Product Higher potential for pyridine byproduct formation.Generally leads to cleaner reactions and higher purity of the desired product.[2][3]
Cost Generally less expensive.Typically more expensive than the corresponding boronic acid.

Experimental Protocols

Below are representative experimental protocols for Suzuki coupling reactions using both this compound and its pinacol ester.

Protocol 1: Suzuki Coupling with this compound

This protocol is based on a user-reported procedure with initial success.[4]

Materials:

  • This compound (1.0 eq)

  • 1-Bromo-2-fluorobenzene (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Acetonitrile (MeCN) and Water (4:1 mixture)

Procedure:

  • To a flask equipped with a magnetic stirrer, add this compound, 1-bromo-2-fluorobenzene, K₂CO₃, and Pd(dppf)Cl₂.

  • Add the MeCN/H₂O solvent mixture.

  • Attach a condenser and reflux the mixture at 80 °C in an oil bath for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up and the product purified by column chromatography.

Protocol 2: Suzuki Coupling with this compound Pinacol Ester (Optimized for High Purity)

This protocol is adapted from a study focused on suppressing impurities in the synthesis of 4-arylpyridines.[2][3]

Materials:

  • This compound pinacol ester (1.0 eq)

  • Aryl iodide (e.g., 4-iodopyridine) (1.2 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Palladium catalyst (e.g., a specific Pd-complex, 1 mol%)

  • Degassed solvent (e.g., Cyclopentyl methyl ether (CPME)/H₂O)

Procedure:

  • To a solution of the this compound pinacol ester and aryl iodide in the degassed solvent, add Cs₂CO₃.

  • Add the palladium catalyst.

  • Stir the reaction mixture at 80 °C for the indicated time under an inert atmosphere (e.g., argon).

  • After completion, the organic layer is separated, concentrated, and the crude product is analyzed by HPLC to determine the yield and purity.

  • The product is then purified by column chromatography on silica (B1680970) gel.

Visualizing the Suzuki Coupling Workflow

The following diagram illustrates the general workflow of a Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification Boronic_Acid This compound or Pinacol Ester Reaction_Vessel Reaction Setup (Inert Atmosphere, Heat) Boronic_Acid->Reaction_Vessel Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Vessel Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Vessel->Reaction_Monitoring Sampling Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Completion Purification Column Chromatography Workup->Purification Product Purified Product (4-Arylpyridine) Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

For routine applications where cost is a primary concern and potential side reactions can be managed, this compound may be a suitable choice. However, for applications demanding high yields, superior purity, and robust reaction conditions, particularly in the context of pharmaceutical and fine chemical synthesis, This compound pinacol ester is the demonstrably superior reagent . Its enhanced stability minimizes the risk of protodeboronation, leading to cleaner reaction profiles and more reliable outcomes. The initial higher cost of the pinacol ester can often be offset by the savings in purification and the increased overall efficiency of the synthetic route.

References

A Comparative Guide to the Reactivity of Pyridine-2, -3, and -4-Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of pyridyl moieties is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, with pyridineboronic acids serving as critical building blocks. However, the isomeric position of the boronic acid group on the pyridine (B92270) ring dramatically influences the reagent's stability and reactivity. This guide provides an objective comparison of pyridine-2, -3, and -4-boronic acids, supported by established chemical principles and representative experimental data, to aid researchers in selecting the optimal reagent and conditions for their synthetic endeavors.

Executive Summary of Reactivity

The reactivity of pyridineboronic acid isomers in Suzuki-Miyaura coupling is primarily dictated by the position of the boronic acid relative to the ring nitrogen. This positioning affects both the electronic properties of the molecule and its susceptibility to decomposition pathways, most notably protodeboronation.

A general trend in reactivity and stability is observed:

  • Pyridine-4-boronic acid and Pyridine-3-boronic acid are generally more stable and provide higher yields in Suzuki-Miyaura couplings under standard conditions.[1] Their lower susceptibility to protodeboronation makes them more robust coupling partners.[1]

  • Pyridine-2-boronic acid is notoriously less stable and more challenging to employ, a phenomenon often dubbed the "2-pyridyl problem".[1] The proximity of the nitrogen atom to the boronic acid group can lead to catalyst inhibition and a higher rate of protodeboronation, often resulting in modest yields.[1]

Quantitative Comparison of Suzuki-Miyaura Coupling Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of pyridine-2, -3, and -4-boronic acids with 4-bromoanisole (B123540). These values are based on literature reports and illustrate the general reactivity trend. Actual yields can vary significantly based on the specific reaction conditions, including the catalyst, ligand, base, and solvent system employed.

Pyridineboronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Representative Yield (%)Reference
Pyridine-2-boronic acid4-bromoanisolePd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O100Modest (~40-60%)[1]
Pyridine-3-boronic acid4-bromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O100Good (~70-90%)[1]
This compound4-bromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O100Good (~70-90%)[1]

Factors Influencing Reactivity: A Deeper Dive

The differing reactivities of the pyridineboronic acid isomers can be attributed to a combination of electronic and steric effects, as well as their propensity for side reactions.

1. Protodeboronation: This is a significant decomposition pathway for boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1]

  • Pyridine-2-boronic acid is highly susceptible to protodeboronation, especially at neutral pH. This is due to the formation of a zwitterionic intermediate that facilitates the cleavage of the C-B bond.

  • Pyridine-3- and -4-boronic acids are considerably more stable and less prone to protodeboronation, contributing to their higher efficiency in coupling reactions.[1]

2. Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst.

  • In pyridine-2-boronic acid , the proximity of the nitrogen to the boronic acid group can lead to chelation with the palladium center, potentially inhibiting the catalytic cycle and reducing the reaction rate.

3. Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen influences the electrophilicity of the carbon atom attached to the boron. This can affect the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. For this compound derivatives, it has been observed that increased acidity correlates with higher reaction rates.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for a systematic comparison of the reactivity of pyridine-2, -3, and -4-boronic acids under identical conditions.

Materials:

  • Pyridine-2-boronic acid

  • Pyridine-3-boronic acid

  • This compound

  • 4-Bromoanisole (or other suitable aryl halide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (B1210297)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Reaction Setup: In three separate oven-dried Schlenk flasks, add 4-bromoanisole (1.0 mmol, 1.0 equiv), the respective pyridineboronic acid isomer (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill each flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: To each flask, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) to each flask via syringe.

  • Reaction: Heat the reaction mixtures to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).

  • Work-up: Upon completion (or after a set time, e.g., 12 hours), cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel to isolate the desired biaryl pyridine derivatives.

  • Analysis: Determine the isolated yield for each reaction and compare the results. Further analysis by NMR spectroscopy and mass spectrometry can confirm the identity and purity of the products.

Visualizing the Process and Principles

To better understand the experimental workflow and the underlying factors affecting reactivity, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Reactivity Comparison prep Prepare three identical reaction flasks add_reagents Add 4-bromoanisole, K2CO3, and a pyridineboronic acid isomer to each flask prep->add_reagents inert Establish inert atmosphere (Ar/N2) add_reagents->inert add_catalyst Add Pd(PPh3)4 catalyst inert->add_catalyst add_solvent Add degassed Toluene/H2O add_catalyst->add_solvent react Heat at 100°C with stirring add_solvent->react monitor Monitor reaction progress (TLC/GC-MS) react->monitor workup Perform aqueous work-up monitor->workup purify Purify by column chromatography workup->purify analyze Analyze yield and purity purify->analyze G cluster_factors Factors Influencing Pyridineboronic Acid Reactivity reactivity Overall Reactivity & Yield isomer Isomeric Position (2-, 3-, or 4-) stability Stability isomer->stability influences electronics Electronic Effects isomer->electronics influences catalyst_interaction Catalyst Inhibition isomer->catalyst_interaction influences protodeboronation Protodeboronation Rate stability->protodeboronation transmetalation Transmetalation Rate electronics->transmetalation protodeboronation->reactivity impacts catalyst_interaction->reactivity impacts transmetalation->reactivity impacts

References

A Comparative Guide to the Synthesis of 4-Arylpyridines: Exploring Alternatives to Pyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4-arylpyridine scaffold is a privileged structural motif found in numerous pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction using pyridine-4-boronic acid is a cornerstone for its synthesis. However, the landscape of synthetic methodology offers a variety of alternative reagents and strategies, each with its own set of advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate synthetic route for your target 4-arylpyridine.

The limitations of this compound, which can include instability and challenges in purification, have prompted the exploration of other organometallic reagents and synthetic approaches. This guide focuses on the most prominent and practical alternatives: stabilized boronic acid derivatives, organotin reagents for Stille coupling, organozinc reagents for Negishi coupling, and the increasingly popular direct C-H arylation of pyridine (B92270).

At a Glance: A Comparative Overview of 4-Arylpyridine Synthesis Methods

FeatureSuzuki-Miyaura Coupling (this compound)Alternative Boron Reagents (MIDA Boronates, Trifluoroborates)Stille Coupling (Organostannanes)Negishi Coupling (Organozinc Reagents)Direct C-H Arylation
Key Reagent This compoundPotassium (pyridin-4-yl)trifluoroborate, this compound MIDA ester4-(Tributylstannyl)pyridine4-Pyridylzinc chloride/bromidePyridine
Key Advantages Well-established, commercially available reagents, generally low toxicity of boron byproducts.Enhanced stability, ease of handling and purification, compatibility with a wide range of reaction conditions.Tolerant of a wide variety of functional groups, reagents are often stable to air and moisture.High reactivity, often allowing for milder reaction conditions and shorter reaction times.Atom economical, avoids pre-functionalization of the pyridine ring.
Key Disadvantages Potential for protodeboronation, can be challenging to purify.Requires an extra synthetic step to prepare the reagent.High toxicity of organotin reagents and byproducts, difficult to remove tin residues.Organozinc reagents are sensitive to air and moisture, requiring inert atmosphere techniques.Often requires specific directing groups for regioselectivity, may have a limited substrate scope for C-4 arylation.
Typical Catalyst PalladiumPalladiumPalladiumPalladium or NickelPalladium
Base Required YesYesOften not requiredOften not requiredYes

Performance Data: A Quantitative Comparison

The following tables summarize typical yields for the synthesis of 4-phenylpyridine (B135609) using different methodologies. It is important to note that reaction conditions are highly substrate- and catalyst-dependent, and optimization is often necessary to achieve the reported yields.

Table 1: Suzuki-Miyaura Coupling with this compound and Alternatives

Pyridine ReagentAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-Chloroanisole[IPr·H][Pd(η3-cin)Cl2]K2CO3Ethanol4016~98 (GC Yield)
This compound pinacol (B44631) ester4-IodoanisolePd(dppf)Cl2·CH2Cl2K3PO4CPME100368
Potassium (pyridin-4-yl)trifluoroborate2-Bromo-6-methoxynaphthalenePdCl2(dppf), PPh3Cs2CO3Toluene/H2O801895
This compound MIDA esterAryl BromidesPd(OAc)2 / SPhosK3PO41,4-Dioxane801270-90

Table 2: Stille and Negishi Couplings for 4-Arylpyridine Synthesis

Coupling ReactionPyridine ReagentAryl HalideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
Stille4-(Tributylstannyl)pyridineIodobenzenePd(PPh3)4Toluene11012-16~80-95
Negishi4-Pyridylzinc bromide2-Bromo-1,3-dimethylbenzenePd(dba)2 / P(2-furyl)3THF65392

Table 3: Direct C-H Arylation for 4-Arylpyridine Synthesis

Pyridine SubstrateArylating AgentCatalyst SystemBase/AdditiveSolventTemp (°C)Time (h)Product (Yield %)
3-NitropyridineBromobenzenePd(OAc)2 / P(n-Bu)Ad2Cs2CO3 / PivOHToluene130244-(p-Nitrophenyl)pyridine (19%)
PyridineIndoleNoneK2CO3DMFrt14-(1H-Indol-3-yl)pyridine (95%)

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using Potassium (pyridin-4-yl)trifluoroborate

This protocol is adapted from a general procedure for the coupling of potassium alkyltrifluoroborates.

Reaction: Synthesis of 4-Arylpyridine

Materials:

  • Potassium (pyridin-4-yl)trifluoroborate (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., PdCl2(dppf), 3 mol%)

  • Ligand (e.g., PPh3, 6 mol%)

  • Base (e.g., Cs2CO3, 3.0 equiv)

  • Solvent (e.g., Toluene/H2O, 10:1)

Procedure:

  • To a reaction vessel, add the aryl halide, potassium (pyridin-4-yl)trifluoroborate, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 18 hours).

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Pur

A Comparative Guide: Suzuki vs. Stille Coupling for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon bonds involving pyridine (B92270) rings is a cornerstone of modern medicinal chemistry and materials science, given the prevalence of this heterocycle in pharmaceuticals and functional materials. Among the array of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely employed methods. This guide offers an objective comparison of these two indispensable reactions for the synthesis of pyridine derivatives, supported by experimental data, to assist researchers in selecting the optimal method for their synthetic challenges.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1]
Stability of Reagents Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.[2]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[2]Excellent, tolerates a wide range of functional groups.[1]
Reaction Conditions Typically requires a base.[1]Often proceeds under neutral or mildly basic conditions.[1]
Byproduct Removal Boron-containing byproducts are often water-soluble and easily removed.[1]Tin byproducts can be difficult to remove from the reaction mixture.[1]

Performance Comparison: A Data-Driven Analysis

The choice between Suzuki and Stille coupling is often dictated by the specific pyridine derivative and the desired functional group tolerance. The following tables summarize quantitative yield data from comparative and representative studies.

A direct comparison in the functionalization of a diazocine system with 4-bromopyridine (B75155) highlighted a significant difference in performance.[2][3]

Table 1: Coupling of a Diazocine Derivative with 4-Bromopyridine [2][3]

Coupling MethodYield (%)
Suzuki Coupling0
Stille Coupling47

Reaction conditions for Stille coupling were modified to a higher temperature (100 °C) in DMSO to achieve the reported yield.[3]

Further data illustrates the general performance of each coupling method with various pyridine and aryl halides. While not all are direct head-to-head comparisons in the same study, they provide valuable insights into expected yields.

Table 2: Suzuki Coupling Yields for Pyridine Derivatives

Pyridine SubstrateCoupling PartnerCatalyst/ConditionsYield (%)Reference
2-ChloropyridinePhenylboronic acidPd(OAc)₂/Benzimidazolium salt, K₂CO₃, DMF/H₂O, 120°C (Microwave)~50-60
3-ChloropyridinePhenylboronic acidPd(OAc)₂/Benzimidazolium salt, K₂CO₃, DMF/H₂O, 120°C (Microwave)~60-70
2-BromopyridinePhenylboronic acidPd(OAc)₂/Benzimidazolium salt, K₂CO₃, DMF/H₂O, 120°C (Microwave)70
3-BromopyridinePhenylboronic acidPd(OAc)₂/Benzimidazolium salt, K₂CO₃, DMF/H₂O, 120°C (Microwave)~75-85
2-Amino-5-bromopyrazine2-Methoxy-5-pyridylboronic acidPd(PPh₃)₂Cl₂, 1M Na₂CO₃, Dioxane, reflux, 8h69[4]
3-ChloropyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃, phosphite (B83602) ligand, KF, Dioxane, 110°C92[5]

Table 3: Stille Coupling Yields for Pyridine Derivatives

Pyridine SubstrateCoupling PartnerCatalyst/ConditionsYield (%)Reference
Diazocine-stannane2-BromothiophenePd(OAc)₂/XPhos, CsF94[2]
Diazocine-stannane3-BromothiophenePd(OAc)₂/XPhos, CsF90[2]
Diazocine-stannane4-BromopyridinePd(OAc)₂/XPhos, CsF, DMSO, 100°C47[3]
3-BromopyridinePhenylstannanePd(OAc)₂, PEG-400, DMAP, Microwave~80-90[6]
2,6-DibromopyridineAryl tributylstannanePd(OAc)₂/IPr·HCl, K₂CO₃, Acetonitrile/Water, RTHigh[7]

From the available data, the Stille coupling often demonstrates broader functional group tolerance and can be more effective for challenging substrates, such as those with coordinating groups or where the corresponding boronic acid is unstable.[2] The Suzuki coupling, however, is frequently the first choice due to the low toxicity of the reagents and simpler purification.[2] For many common pyridine derivatives, both methods can provide good to excellent yields, and the selection may depend on practical considerations.

Catalytic Cycles and Mechanistic Considerations

Both the Suzuki and Stille couplings are palladium-catalyzed reactions that proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_intermediate R¹-Pd(II)L₂-X Pd0->OA_intermediate Oxidative Addition TM_intermediate R¹-Pd(II)L₂-R² OA_intermediate->TM_intermediate Transmetalation TM_intermediate->Pd0 Reductive Elimination Product R¹-R² TM_intermediate->Product ArylHalide R¹-X (Pyridyl Halide) ArylHalide->OA_intermediate BoronicAcid R²-B(OR)₂ (Pyridyl Boronic Acid) BoronicAcid->OA_intermediate Base Base (e.g., K₂CO₃) Base->OA_intermediate Stille_Cycle Pd0 Pd(0)L₂ OA_intermediate R¹-Pd(II)L₂-X Pd0->OA_intermediate Oxidative Addition TM_intermediate R¹-Pd(II)L₂-R² OA_intermediate->TM_intermediate Transmetalation TM_intermediate->Pd0 Reductive Elimination Product R¹-R² TM_intermediate->Product ArylHalide R¹-X (Pyridyl Halide) ArylHalide->OA_intermediate Stannane R²-Sn(R³)₃ (Pyridyl Stannane) Stannane->OA_intermediate Decision_Tree start Start: Synthesize Pyridine Derivative toxicity Is reagent toxicity a major concern? start->toxicity base_sensitivity Does the substrate have base-sensitive functional groups? toxicity->base_sensitivity No suzuki Choose Suzuki Coupling toxicity->suzuki Yes boronic_acid_stability Is the required boronic acid known to be unstable? base_sensitivity->boronic_acid_stability No stille Choose Stille Coupling base_sensitivity->stille Yes boronic_acid_stability->suzuki No boronic_acid_stability->stille Yes

References

A Comparative Guide to Palladium Catalysts for Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine (B92270) rings is a critical endeavor in medicinal chemistry and materials science, owing to the prevalence of this motif in a vast array of biologically active compounds and functional materials. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with pyridine scaffolds. The choice of the palladium catalyst system, which includes the palladium precursor and the associated ligand, is paramount to the success of these transformations, profoundly influencing reaction yields, selectivity, and substrate scope.

This guide provides an objective comparison of the performance of various palladium catalysts in several key pyridine coupling reactions, supported by experimental data from the literature.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst is highly dependent on the specific coupling reaction, the nature of the pyridine substrate (e.g., the position and electronic nature of substituents), and the reaction conditions. Below are summaries of quantitative data for different palladium-catalyzed pyridine coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a pyridine halide (or triflate) and a boronic acid or ester.

Pyridine SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane (B91453)1002471[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[1]
3-Chlorofuro[2,3-b]pyridine (B15230369)Arylboronic acidsPdCl₂(dppf)K₂CO₃EtOH/H₂ORT-Good to Excellent[2]
3-Chlorofuro[2,3-b]pyridinePhenylboronic acid7% Pd on Anion-Exchange ResinNaOHH₂O/1,4-dioxane80-23[2]
2-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₄aq Na₂CO₃Toluene/ethanol/waterReflux8High Yield[3]
3-Amino-2-chloropyridinePhenylboronic acidPd(PPh₃)₂Cl₂aq Na₂CO₃1,4-DioxaneReflux886[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides, including chloropyridines.

Pyridine SubstrateAmine PartnerCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
3-Chlorofuro[2,3-b]pyridineAryl and heteroaryl aminesPd₂(dba)₃ / DavePhosNaOtBu1,4-Dioxane100Excellent[2]
3-Chlorofuro[2,3-b]pyridineHeterocyclic aminesPd₂(dba)₃ / XPhosNaOtBuToluene-up to 99[2]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.

Pyridine SubstrateAlkyne PartnerCatalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinesTerminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[4]
Heterocyclic phosphonium (B103445) saltEthynylbenzenePdCl₂(PPh₃)₂ / CuIDIPEANMP1001267[5]
Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction of organosilanes with organic halides.

Pyridine SubstrateOrganosilane PartnerCatalyst / AdditiveBaseSolventTemp. (°C)Yield (%)
Pyrimidin-2-yl tosylatesTrimethoxy(phenyl)silanePdCl₂ / PCy₃ / CuClTBAFDioxane110Good to Excellent[6]
Aryl chloridesAryl trimethoxysilaneNHC-PdTBAFToluene12054-92[7]
Aryl halidesAryltrimethoxysilanesPd(OAc)₂ / DABCOTBAF--Moderate to Excellent[7][8]

Experimental Workflow

A typical experimental workflow for a palladium-catalyzed pyridine coupling reaction is depicted below. The process generally involves the reaction of a pyridine halide or pseudohalide with a coupling partner in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent, often under an inert atmosphere and with heating.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Vessel Reaction Vessel (e.g., Schlenk tube) Substrates Pyridine Substrate & Coupling Partner Reaction_Vessel->Substrates Add Catalyst_System Palladium Catalyst, Ligand, Base Substrates->Catalyst_System Add Solvent Anhydrous Solvent Catalyst_System->Solvent Add Inert_Atmosphere Inert Atmosphere (e.g., N₂ or Ar) Heating Heating (if required) Inert_Atmosphere->Heating Stirring Stirring Heating->Stirring Quenching Quenching Extraction Extraction Quenching->Extraction Drying Drying Organic Layer Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Product Final Product Purification->Product

A typical experimental workflow for palladium-catalyzed pyridine coupling.

Detailed Experimental Protocols

Reproducibility and the ability to optimize reaction conditions are critical in chemical synthesis. Below are representative experimental protocols for the major types of pyridine coupling reactions.

Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure for the Suzuki-Miyaura coupling of a chloropyridine derivative with a boronic acid.[2]

  • Reaction Setup: To a reaction vial, add the 3-chlorofuro[2,3-b]pyridine (0.3 mmol), the corresponding boronic acid or pinacol (B44631) ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).

  • Solvent Addition: Add dioxane (0.8 mL) and water (0.2 mL) to the vial.

  • Reaction Conditions: Seal the vial and heat the mixture to the specified temperature (typically 65-100 °C) for the required reaction time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of a chloropyridine derivative.[2]

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol), the appropriate phosphine (B1218219) ligand (e.g., DavePhos, 0.03 mmol), and NaOtBu (1.4 mmol) to a reaction tube.

  • Reagent Addition: Add the 3-chlorofuro[2,3-b]pyridine (1.0 mmol), the amine (1.2 mmol), and 1,4-dioxane (2 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C, stirring for the specified time.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Sonogashira Coupling Protocol

The following is a representative procedure for the Sonogashira coupling of an amino-bromopyridine with a terminal alkyne.[4]

  • Catalyst Preparation: Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) to a 10 mL round-bottomed flask. Add 2.0 mL of DMF and stir for 30 minutes.

  • Reagent Addition: Add the 2-amino-3-bromopyridine (B76627) (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Reaction Conditions: Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and proceed with standard aqueous work-up and extraction.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Hiyama Coupling Protocol

This protocol describes a general procedure for the Hiyama coupling of a pyrimidin-2-yl tosylate with an organosilane.[6]

  • Reaction Setup: To a dried Schlenk tube, add the pyrimidin-2-yl tosylate (0.2 mmol), PdCl₂ (0.01 mmol), PCy₃ (0.02 mmol), and CuCl (0.02 mmol).

  • Reagent Addition: Add trimethoxy(phenyl)silane (0.4 mmol) and TBAF (1.0 M in THF, 0.4 mL, 0.4 mmol) followed by 1,4-dioxane (2.0 mL).

  • Reaction Conditions: Stir the mixture at 110 °C under a nitrogen atmosphere for 12 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography.

Catalytic Cycle

The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving oxidative addition, transmetalation (or carbopalladation/beta-hydride elimination for Heck, or amine coordination/deprotonation for Buchwald-Hartwig), and reductive elimination.

A generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

A Comparative Guide to the Computational-Mechanical Nuances of Suzuki Coupling with Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds vital to pharmaceutical and materials science. The use of heteroaromatic coupling partners, such as pyridine (B92270) boronic acids, introduces a layer of complexity to the reaction mechanism that has been the subject of numerous computational and experimental investigations. This guide provides a comparative analysis of the mechanistic pathways of Suzuki coupling with a focus on pyridine boronic acids, supported by computational data and detailed experimental protocols.

Mechanistic Overview: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the boronic acid, particularly the presence and position of the nitrogen atom in pyridine boronic acids, can significantly influence the energetics and kinetics of these steps.

Computational Insights into Reaction Energetics

One such study on the Suzuki-Miyaura reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one provides a comprehensive energy profile for the coupling with phenylboronic acid, which can serve as a model for understanding the relative energy barriers of the catalytic cycle.[2]

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Energies (ΔE) for the Suzuki Coupling of a Pyridazinone Derivative with Phenylboronic Acid [2]

StepElementary ReactionΔE‡ (kcal/mol)ΔE (kcal/mol)
Oxidative Addition Pd(0)(PPh₃)₂ + Aryl-Br → Aryl-Pd(II)(PPh₃)₂-Br13.5-8.2
Transmetalation (Oxo-palladium pathway) Aryl-Pd(II)(PPh₃)₂(OH) + PhB(OH)₂ → Intermediate10.2-15.1
Transmetalation (Boronate pathway) Aryl-Pd(II)(PPh₃)₂-Br + [PhB(OH)₃]⁻ → Intermediate12.8-12.4
Reductive Elimination (Aryl)(Ph)Pd(II)(PPh₃)₂ → Aryl-Ph + Pd(0)(PPh₃)₂15.7-25.3

Data extracted from a DFT modeling study on a 4,5-dibromopyridazinone system.[2] These values provide a representative example of the energy barriers in a Suzuki coupling involving a nitrogen-containing heterocycle.

The "2-Pyridyl Problem": A Comparative Challenge

Experimental and computational studies have consistently highlighted the unique challenges associated with 2-pyridine boronic acids compared to their 3- and 4-isomers. This phenomenon is often referred to as the "2-pyridyl problem".[2]

Key Comparative Points:

  • Stability and Reactivity: 3- and 4-pyridylboronic acids are generally more stable and less prone to side reactions, such as protodeboronation (the loss of the boronic acid group), compared to 2-pyridylboronic acids.[2]

  • Catalyst Inhibition: The proximity of the nitrogen atom to the boronic acid group in 2-pyridylboronic acids can lead to chelation with the palladium catalyst, forming stable complexes that can inhibit catalytic activity.

  • Transmetalation Rate: The electron-deficient nature of the pyridine ring, especially when the boronic acid is at the 2-position, can slow down the crucial transmetalation step.

These factors often result in lower yields and require more specialized reaction conditions for Suzuki couplings involving 2-pyridine boronic acids.

Visualizing the Mechanistic Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Aryl-X aryl_halide->oxidative_addition pd_complex Aryl-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation diaryl_pd Aryl-Pd(II)L₂-R transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Aryl-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Transmetalation_Pathways cluster_oxo Oxo-Palladium Pathway cluster_boronate Boronate Pathway pd_complex_oh Aryl-Pd(II)L₂(OH) pre_trans_oxo [Aryl-Pd(II)L₂(OH)(R-B(OH)₂)] pd_complex_oh->pre_trans_oxo boronic_acid R-B(OH)₂ boronic_acid->pre_trans_oxo diaryl_pd Aryl-Pd(II)L₂-R pre_trans_oxo->diaryl_pd Transmetalation pd_complex_x Aryl-Pd(II)L₂-X pre_trans_boronate [Aryl-Pd(II)L₂(X)([R-B(OH)₃]⁻)] pd_complex_x->pre_trans_boronate boronate [R-B(OH)₃]⁻ boronate->pre_trans_boronate pre_trans_boronate->diaryl_pd Transmetalation

References

The Future of Pyridine Synthesis: A Comparative Guide to Palladium-Free Cross-Coupling Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For decades, palladium has been the undisputed king of cross-coupling catalysis, a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. However, the high cost and fluctuating availability of this precious metal have spurred a quest for more sustainable and economical alternatives. This guide offers a comprehensive comparison of emerging, powerful, and cost-effective catalytic systems for the cross-coupling of pyridines, a ubiquitous scaffold in drug discovery, providing researchers with the data and methodologies to navigate this evolving landscape.

This guide delves into the performance of nickel, copper, and iron-based catalysts, as well as innovative photocatalytic and organocatalytic systems, presenting a head-to-head comparison with traditional palladium catalysts where available. Quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key reactions are provided to facilitate adoption in the laboratory.

Nickel Catalysis: The Heir Apparent?

Nickel, being more earth-abundant and significantly cheaper than palladium, has emerged as a leading alternative.[1] Nickel catalysts have shown remarkable efficacy in various cross-coupling reactions, including Suzuki-Miyaura, C-H functionalization, and reductive couplings of pyridines.

One of the key advantages of nickel is its ability to catalyze reactions involving challenging substrates and to enable unique reactivity patterns compared to palladium.[2][3] For instance, nickel catalysts can effectively couple pyridine-based boronic acids, which can be problematic in some palladium-catalyzed systems.[4]

Performance Data: Nickel-Catalyzed Suzuki-Miyaura Coupling of Pyridines
EntryAryl HalideBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-ChloropyridinePhenylboronic acidNiCl₂(PCy₃)₂ (5)PCy₃K₃PO₄t-Amyl alcohol1001285[5]
22-Bromopyridine4-Tolylboronic acid[Ni(4-CF₃stb)₃] (5)NoneK₃PO₄Dioxane1001692[4]
34-Chloropyridine3-Furylboronic acidNiCl₂(PCy₃)₂ (5)PCy₃K₃PO₄2-Me-THF1001278[5]
42-Pyridyl tosylatePhenylboronic acidNi(acac)₂ (5)SPhosK₃PO₄Toluene1102488[6]
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

A representative procedure for the nickel-catalyzed Suzuki-Miyaura coupling of a pyridine (B92270) derivative is as follows:

To an oven-dried Schlenk tube are added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the nickel catalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%). The tube is evacuated and backfilled with argon. Degassed solvent (e.g., t-amyl alcohol, 5 mL) is added, and the mixture is stirred at the specified temperature for the indicated time.[5][7] After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Nickel-Catalyzed Suzuki-Miyaura Coupling of Pyridines General Catalytic Cycle for Ni-Catalyzed Suzuki-Miyaura Coupling Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Ni(0)L_n->Oxidative_Addition Ar-Ni(II)-X Ar-Ni(II)(X)L_n Oxidative_Addition->Ar-Ni(II)-X Transmetalation Transmetalation (R-B(OR)2) Ar-Ni(II)-X->Transmetalation Ar-Ni(II)-R Ar-Ni(II)(R)L_n Transmetalation->Ar-Ni(II)-R Reductive_Elimination Reductive Elimination Ar-Ni(II)-R->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: General catalytic cycle for Ni-catalyzed Suzuki-Miyaura coupling.

Copper Catalysis: A Versatile and Economical Choice

Copper catalysts, known for their use in Ullmann and Sonogashira couplings, offer a cost-effective and versatile platform for pyridine functionalization.[8][9][10] They are particularly effective for C-N and C-C bond formation.

Performance Data: Copper-Catalyzed C-N Coupling of Aminopyridines
EntryPyridine SubstrateAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Chloropyridine HCl4-MethoxyanilineSupported Cu(I) (2.7)NoneK₂CO₃Isopropyl alcoholReflux2485[8]
22-Amino-5-iodopyridineMorpholineCuI (10)cis-1,2-CyclohexanediolK₂CO₃Dioxane1103692[11]
35-Amino-2-bromopyridine- (Polycoupling)CuI (10)L-ProlineK₂CO₃DMSO10080Polymer[12]
42-Aminopyridine (B139424)PhenylacetyleneCuI (10)NoneNoneCH₃CNRT1295[9]
Experimental Protocol: Copper-Catalyzed C-N Coupling

A general procedure for the copper-catalyzed C-N coupling is as follows:

A mixture of the halopyridine (1.0 equiv), the amine (1.2 equiv), the copper catalyst (e.g., CuI, 10 mol%), a ligand (if required), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., dioxane or DMSO) is heated under an inert atmosphere for the specified time.[11][12] After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

Copper-Catalyzed Ullmann-Type C-N Coupling Simplified Catalytic Cycle for Cu-Catalyzed C-N Coupling Cu(I)L_n Cu(I)L_n Oxidative_Addition Oxidative Addition (Ar-X) Cu(I)L_n->Oxidative_Addition Ar-Cu(III)-X Ar-Cu(III)(X)L_n Oxidative_Addition->Ar-Cu(III)-X Amine_Coordination Amine Coordination (R2NH) Ar-Cu(III)-X->Amine_Coordination Ar-Cu(III)-NR2 Ar-Cu(III)(NR2)L_n Amine_Coordination->Ar-Cu(III)-NR2 Reductive_Elimination Reductive Elimination Ar-Cu(III)-NR2->Reductive_Elimination Reductive_Elimination->Cu(I)L_n Catalyst Regeneration Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: Simplified catalytic cycle for Cu-catalyzed C-N coupling.

Iron Catalysis: The Sustainable Frontier

Iron, the most abundant and least toxic transition metal, represents a highly sustainable option for cross-coupling reactions.[13][14] Iron catalysts have proven effective in Kumada-type couplings of pyridines with Grignard reagents.[15][16]

Performance Data: Iron-Catalyzed Kumada-Type Coupling of Pyridines
EntryPyridine ElectrophileGrignard ReagentCatalyst (mol%)AdditiveSolventTemp (°C)Time (min)Yield (%)Reference
12-ChloropyridinePhenylmagnesium bromideFe(acac)₃ (5)NMPTHFRT1585[6]
22-BromopyridineEthylmagnesium bromideFeCl₃ (5)TMEDATHFRT3078[14]
3Pyrimidin-2-yl phosphaten-Hexylmagnesium bromideFe(acac)₃ (5)NoneTHFRT1592[15]
42-Pyridyl tosylate4-Methoxyphenylmagnesium bromideFe(OTf)₂ (3)SIPrTHF6096095[6]
Experimental Protocol: Iron-Catalyzed Kumada-Type Coupling

A typical experimental setup for the iron-catalyzed Kumada-type coupling is as follows:

To a solution of the pyridine electrophile (1.0 mmol) and the iron catalyst (e.g., Fe(acac)₃, 5 mol%) in THF at room temperature is added the Grignard reagent (1.2 mmol) dropwise.[6] The reaction is stirred for a short period and then quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Iron-Catalyzed Kumada-Type Coupling Proposed Catalytic Cycle for Fe-Catalyzed Kumada Coupling Fe_catalyst [Fe] Grignard_Activation Activation by R-MgX Fe_catalyst->Grignard_Activation Active_Fe_species Active [Fe]-R' Grignard_Activation->Active_Fe_species Oxidative_Addition Oxidative Addition (Ar-X) Active_Fe_species->Oxidative_Addition Ar-Fe-R Ar-[Fe]-R Oxidative_Addition->Ar-Fe-R Reductive_Elimination Reductive Elimination Ar-Fe-R->Reductive_Elimination Reductive_Elimination->Fe_catalyst Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Proposed catalytic cycle for Fe-catalyzed Kumada coupling.

Photocatalytic and Organocatalytic Systems: The Metal-Free Revolution

Moving beyond transition metals, photocatalytic and organocatalytic methods offer exciting new avenues for pyridine functionalization, often under exceptionally mild conditions.[17][18][19] These approaches frequently rely on radical-mediated pathways, enabling unique transformations like the Minisci reaction and C-H alkylation.

Performance Data: Photocatalytic and Organocatalytic C-H Functionalization of Pyridines
EntryPyridine SubstrateCoupling PartnerCatalyst (mol%)ConditionsSolventYield (%)Reference
1PyridineCyclohexeneDithiophosphoric acid (20)365 nm LED, 35 °C, 16 hAcetone67[17][18]
24-CyanopyridineStyrene, Oxamic acid4CzIPN (2)460 nm LED, RT, 24 hMeCN/DCM75[20]
32-PyridoneN-Hydroxyphthalimide esterfac-Ir(ppy)₃ (2)Blue LED, RTCH₂Cl₂82[21][22]
4PyridineAdamantanefac-Ir(ppy)₃ (2)Blue LED, RTAcetone91[22]
Experimental Protocol: Photocatalytic Minisci-Type Reaction

A general procedure for a visible-light-mediated Minisci-type reaction is as follows:

In a vial, the pyridine substrate (0.2 mmol), the radical precursor (e.g., oxamic acid, 0.3 mmol), and the alkene (0.6 mmol) are dissolved in a degassed solvent (e.g., MeCN/DCM). The photocatalyst (e.g., 4CzIPN, 2 mol%) is added, and the vial is sealed.[20] The reaction mixture is stirred and irradiated with a specific wavelength LED light source at room temperature for the designated time. The solvent is then removed, and the residue is purified by column chromatography.

Photocatalytic Minisci-Type Reaction Workflow General Workflow for a Photocatalytic Minisci-Type Reaction Start Start Combine_Reagents Combine Pyridine, Radical Precursor, Alkene, and Photocatalyst in Solvent Start->Combine_Reagents Degas Degas the Reaction Mixture Combine_Reagents->Degas Irradiate Irradiate with Visible Light (e.g., Blue LED) Degas->Irradiate Reaction Stir at Room Temperature Irradiate->Reaction Workup Solvent Removal and Purification (Column Chromatography) Reaction->Workup Product Product Workup->Product

Caption: General workflow for a photocatalytic Minisci-type reaction.

Conclusion

The development of alternatives to palladium for the cross-coupling of pyridines is a rapidly advancing field. Nickel, copper, and iron catalysts offer viable, and in many cases, superior performance in terms of cost, availability, and unique reactivity. Furthermore, the advent of photocatalytic and organocatalytic methods is opening new frontiers in metal-free pyridine functionalization. This guide provides a snapshot of the current state-of-the-art, empowering researchers to choose the most appropriate catalytic system for their specific synthetic challenges and to contribute to a more sustainable future in chemical synthesis.

References

A Head-to-Head Comparison: Buchwald-Hartwig Amination vs. Suzuki Coupling for C-N Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. Arylamines, in particular, are ubiquitous structural motifs in pharmaceuticals and functional materials.[1] This guide provides a detailed, data-driven comparison of two prominent palladium-catalyzed cross-coupling reactions utilized in this context: the well-established Buchwald-Hartwig amination and the more recently developed aminative Suzuki-Miyaura coupling.

While the traditional Suzuki-Miyaura coupling is renowned for its efficacy in constructing carbon-carbon (C-C) bonds, this comparison will focus on its novel aminative variant, which has been adapted for C-N bond formation.[2][3][4] The Buchwald-Hartwig amination, conversely, was specifically developed for and is the current benchmark in C-N cross-coupling.[1] We will delve into the mechanisms, substrate scope, reaction conditions, and quantitative performance of both methodologies to provide a clear and objective guide for selecting the optimal synthetic route.

Core Principles and Catalytic Cycles

Both reactions rely on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to facilitate the coupling of an aryl electrophile with a nitrogen-containing nucleophile. However, the nature of the nucleophile and the key steps in their respective catalytic cycles differ significantly.

The Buchwald-Hartwig amination directly couples an amine with an aryl halide or pseudohalide.[5] The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine to the resulting Pd(II) complex followed by deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[6]

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L_nPd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR¹R², Base amido_complex L_nPd(II)(Ar)(NR¹R²) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR¹R² reductive_elimination->product

Figure 1. Catalytic cycle of the Buchwald-Hartwig amination.

In contrast, the nascent aminative Suzuki-Miyaura coupling employs a formal nitrene insertion into a Suzuki-Miyaura-type reaction. This innovative approach combines an aryl halide, an arylboronic acid, and an amination reagent.[7] The mechanism is proposed to involve a more complex interplay where the order of bond formation can be flexible.[8][9] A key feature is the use of a bulky ancillary phosphine (B1218219) ligand on the palladium catalyst that facilitates the desired C-N bond formation over the conventional C-C coupling.[7]

G Aminative Suzuki-Miyaura Coupling Conceptual Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L_nPd(II)(Ar)(X) oxidative_addition->pd2_complex nitrene_insertion Formal Nitrene Insertion & Transmetalation pd2_complex->nitrene_insertion Ar'-B(OR)₂, Amination Reagent intermediate_complex L_nPd(II)(Ar)(N(H)Ar') nitrene_insertion->intermediate_complex reductive_elimination Reductive Elimination intermediate_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NH-Ar' reductive_elimination->product

Figure 2. Conceptual catalytic cycle for aminative Suzuki-Miyaura coupling.

Performance and Practical Considerations: A Comparative Overview

The choice between these two powerful methods will depend on a variety of factors including substrate availability, functional group tolerance, and desired product scope. The following table summarizes the key characteristics of each reaction.

FeatureBuchwald-Hartwig AminationAminative Suzuki-Miyaura Coupling
Primary Application Direct C-N bond formationC-N bond formation via formal nitrene insertion
Reactants Aryl (pseudo)halide, Amine (primary or secondary)Aryl (pseudo)halide, Organoboron reagent, Amination reagent
Substrate Scope Very broad; extensive ligand development for various amine and aryl partners.[1]Broad for aryl halides and boronic acids; compatible with many functional groups.[7][8]
Key Reagents Palladium precursor, Phosphine ligand, Strong non-nucleophilic base (e.g., NaOtBu)[10]Palladium precursor, Bulky phosphine ligand (e.g., t-BuBrettPhos), Amination reagent, Base[7]
Advantages Highly developed and well-understood, vast literature, direct use of amine nucleophiles.[11]Utilizes readily available Suzuki-type starting materials, offers a novel disconnection approach.[7]
Limitations Can require strongly basic conditions, which may not be suitable for base-sensitive substrates.[11]A newer method with a less extensive track record, requires an additional amination reagent.

Quantitative Data Comparison

Direct quantitative comparison is challenging due to the novelty of the aminative Suzuki-Miyaura coupling. However, the table below presents representative data from the literature to illustrate the typical performance of each reaction under optimized conditions.

ReactionAryl HalideAmine/Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Buchwald-Hartwig 7-Bromochroman-3-olMorpholine2 mol% Pd(OAc)₂, 4 mol% XPhosNaOtBuToluene (B28343)10012-24~90% (representative)[10]
Buchwald-Hartwig Aryl BromideN-methylpiperazine0.5 mol% [Pd(IPr*)(cin)Cl]K-tert-amylateToluene100(Flow)~99%[12]
Aminative Suzuki 4-Biphenyl triflate4-Methoxyphenylboronic acid2 mol% Pd(OAc)₂, 4.8 mol% t-BuBrettPhosCs₂CO₃1,4-Dioxane (B91453)801296%[7]
Aminative Suzuki 1-Bromo-4-nitrobenzenePhenylboronic acid2 mol% Pd(OAc)₂, 4.8 mol% t-BuBrettPhosCs₂CO₃1,4-Dioxane801295%[7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and success in complex organic transformations. Below are representative experimental protocols for both reactions.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a general procedure for the coupling of an aryl bromide with a secondary amine.[10]

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, amine, Pd(OAc)₂, and XPhos.

  • Add anhydrous toluene to the tube via syringe.

  • Add the sodium tert-butoxide to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired arylamine.

Protocol 2: Aminative Suzuki-Miyaura Coupling

This protocol is based on the recently developed method for the formation of diarylamines.[7]

Materials:

  • Aryl triflate or bromide (0.5 mmol)

  • Arylboronic acid (0.75 mmol)

  • Amination reagent (e.g., di-tert-butyl 1,3-diaza-2-propen-2-yl-carbamate) (0.75 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%)

  • t-BuBrettPhos (0.024 mmol, 4.8 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 mmol)

  • Anhydrous 1,4-dioxane (2.5 mL)

Procedure:

  • In a glovebox, add the aryl halide, arylboronic acid, amination reagent, Pd(OAc)₂, t-BuBrettPhos, and Cs₂CO₃ to an oven-dried vial equipped with a stir bar.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial with a screw cap and remove it from the glovebox.

  • Place the vial in a preheated heating block at 80 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired diarylamine.

Experimental Workflow

The general workflow for setting up and performing these cross-coupling reactions is similar, emphasizing the need for inert conditions to protect the catalyst.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification A Charge vial/flask with solids: Aryl halide, Nucleophile/Boronic acid, Ligand, Base B Add Pd catalyst A->B C Add anhydrous solvent B->C D Seal vessel and heat with vigorous stirring C->D E Monitor reaction progress (TLC, LC-MS, GC-MS) D->E F Cool to room temperature and quench reaction E->F G Aqueous work-up (Extraction) F->G H Dry organic phase and concentrate G->H I Purify by chromatography H->I

Figure 3. General experimental workflow for cross-coupling reactions.

Conclusion

The Buchwald-Hartwig amination remains the gold standard for the direct synthesis of arylamines, supported by two decades of extensive development that has resulted in a broad substrate scope and a deep understanding of the reaction mechanism.[1] It is a highly reliable and versatile tool for C-N bond formation.

The aminative Suzuki-Miyaura coupling represents an exciting and innovative alternative, effectively repurposing the ubiquitous starting materials of the classical Suzuki-Miyaura reaction to forge C-N bonds.[7][9] Its compatibility with a wide range of functional groups and heterocyclic partners makes it a promising new strategy in the synthetic chemist's toolbox, particularly for late-stage functionalization and diversifying molecular scaffolds.[8]

The choice between these two methods will ultimately be guided by the specific synthetic challenge at hand. For direct aminations where the amine partner is readily available, the Buchwald-Hartwig amination is a robust and proven choice. When a novel synthetic disconnection is desired or when leveraging the vast library of available boronic acids is advantageous, the aminative Suzuki-Miyaura coupling offers a powerful new avenue for the construction of C-N linkages. As research into this newer methodology continues, its scope and utility are likely to expand, further enriching the field of cross-coupling chemistry.

References

A Comparative Guide to the Synthesis of 4-Arylpyridines: An Evaluation of Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of 4-arylpyridines, a key structural motif in numerous pharmaceuticals, is of paramount importance. This guide provides an objective comparison of established and alternative synthetic routes, supported by experimental data, to aid in the selection of the most suitable method for a given application.

This publication evaluates four prominent methods for the synthesis of 4-arylpyridines: the Suzuki-Miyaura coupling, the Negishi coupling, the Hantzsch pyridine (B92270) synthesis, and direct C-H arylation. Each method is assessed based on reaction efficiency, substrate scope, and operational considerations. Detailed experimental protocols and quantitative data are presented to facilitate a direct comparison of their performance.

Executive Summary of Synthetic Routes

Synthetic MethodGeneral PrincipleKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a pyridine-boronic acid derivative with an aryl halide.High functional group tolerance, commercially available reagents, well-established and widely used.Potential for impurities from phosphorus ligands, requires pre-functionalized starting materials.
Negishi Coupling Palladium- or nickel-catalyzed cross-coupling of an organozinc reagent with an organic halide.High reactivity, good functional group tolerance, can couple sp², sp³, and sp hybridized carbons.Organozinc reagents are often moisture and air-sensitive, requiring inert reaction conditions.
Hantzsch Pyridine Synthesis Multi-component reaction of an aldehyde, a β-ketoester, and a nitrogen donor, followed by oxidation.Operationally simple, one-pot synthesis, good for producing 1,4-dihydropyridines as precursors.Classical methods can have long reaction times and low yields; requires a subsequent oxidation step.
Direct C-H Arylation Transition metal-catalyzed direct coupling of a C-H bond on the pyridine ring with an aryl source.Atom-economical, avoids pre-functionalization of the pyridine ring.Can suffer from regioselectivity issues, may require specific directing groups or activating agents.

Quantitative Data Comparison

The following tables summarize representative yields for the synthesis of 4-arylpyridines using the discussed methods. It is important to note that the data is compiled from various sources and direct comparison should be made with caution as reaction conditions and substrates may vary.

Table 1: Suzuki-Miyaura Coupling of 4-Pyridylboronic Acid Derivatives with Aryl Halides

EntryAryl Halide4-Pyridyl Boronic Acid DerivativeCatalyst SystemBaseSolventYield (%)Reference
14-Iodoanisole4-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O92[1]
21-Bromo-4-nitrobenzene4-(Pinacolato)borylpyridinePdCl₂(dppf)K₃PO₄Dioxane88[2]
34-Bromobenzonitrile4-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O95
42-Bromotoluene4-(Pinacolato)borylpyridinePd₂(dba)₃/XPhosK₃PO₄Dioxane85[3]

Table 2: Negishi Coupling of 4-Halopyridines with Organozinc Reagents

Entry4-HalopyridineOrganozinc ReagentCatalyst SystemSolventYield (%)Reference
14-IodopyridinePhenylzinc chloridePd(PPh₃)₄THF85[4]
24-Bromopyridine4-Methoxyphenylzinc chlorideNi(dppe)Cl₂THF78[5]
34-Chloropyridine2-Thienylzinc chloridePd₂(dba)₃/XPhosDioxane82[6]
44-IodopyridineEthylzinc iodidePd(dppf)Cl₂THF75[7]

Table 3: Hantzsch Synthesis of 4-Aryl-1,4-dihydropyridines and Subsequent Aromatization

EntryAryl Aldehydeβ-KetoesterConditions (Dihydropyridine)Yield (DHP, %)Aromatization ConditionsYield (Pyridine, %)Reference
1BenzaldehydeEthyl acetoacetateReflux in Ethanol (B145695)85I₂ / Methanol (B129727)90[8][9]
24-ChlorobenzaldehydeMethyl acetoacetateMicrowave, solvent-free92MnO₂ / Toluene88[8]
34-NitrobenzaldehydeEthyl acetoacetateReflux in Acetic Acid78CrO₃ / Acetic Acid75[10]
42-NaphthaldehydeMethyl acetoacetateUltrasound, aqueous media95DDQ / Dichloromethane91[10]

Table 4: Direct C-H Arylation of Pyridine Derivatives

EntryPyridine DerivativeArylating AgentCatalyst SystemAdditive/LigandSolventYield (%)Reference
1Pyridine N-oxideBenzenePd(OAc)₂Ag₂CO₃Benzene75
23-NitropyridineBromobenzenePd(OAc)₂P(n-Bu)Ad₂PivOH85
3PyridineIodobenzenePd(OAc)₂3,4,7,8-tetramethyl-1,10-phenanthrolineCs₂CO₃68
42-PhenylpyridinePhenylboronic acidPd(OAc)₂Ag₂ODioxane82

Experimental Protocols

Suzuki-Miyaura Coupling: General Procedure[1]

To a solution of the aryl halide (1.0 mmol) and the 4-pyridylboronic acid derivative (1.2 mmol) in a mixture of toluene (5 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is then added, and the reaction mixture is heated at 80-100 °C under an argon atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Negishi Coupling: General Procedure[5]

To a solution of the 4-halopyridine (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The organozinc reagent (1.2 mmol, as a solution in THF) is then added dropwise at room temperature. The reaction mixture is stirred at room temperature or heated to reflux until completion. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash chromatography.

Hantzsch Pyridine Synthesis and Aromatization[9][10]

A mixture of an aryl aldehyde (10 mmol), a β-ketoester (20 mmol), and ammonium (B1175870) acetate (15 mmol) in ethanol (20 mL) is heated to reflux for 4-6 hours. Upon cooling, the precipitated 1,4-dihydropyridine (B1200194) is collected by filtration and washed with cold ethanol.

For aromatization, the obtained 1,4-dihydropyridine (5 mmol) is dissolved in methanol (25 mL), and iodine (5.5 mmol) is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with aqueous sodium thiosulfate (B1220275) solution and brine, dried over anhydrous Na₂SO₄, and concentrated to give the 4-arylpyridine, which can be further purified by crystallization or column chromatography.

Direct C-H Arylation of Pyridine N-oxide

To a mixture of pyridine N-oxide (1.0 mmol), the arene (10 mmol), and Ag₂CO₃ (1.5 mmol) is added Pd(OAc)₂ (0.1 mmol). The reaction vessel is sealed and heated at 120 °C for 24 hours. After cooling, the mixture is filtered through a pad of celite and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to afford the 2-arylpyridine N-oxide. The N-oxide can be reduced to the corresponding 2-arylpyridine using standard methods (e.g., PCl₃ or H₂/Pd-C).

Visualizing the Synthetic Pathways

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition ArX Ar-X PyrPdII_Ar Ar-Pd(II)L2-Pyr PdII_ArX->PyrPdII_Ar Transmetalation PyrBOH2 Pyr-B(OR)2 Base Base PyrPdII_Ar->Pd0 Reductive Elimination ArPyr Ar-Pyr PyrPdII_Ar->ArPyr Negishi_Cycle Pd0 Pd(0)L2 PdII_PyrX Pyr-Pd(II)L2-X Pd0->PdII_PyrX Oxidative Addition PyrX Pyr-X PyrPdII_Ar Pyr-Pd(II)L2-Ar PdII_PyrX->PyrPdII_Ar Transmetalation ArZnX Ar-ZnX PyrPdII_Ar->Pd0 Reductive Elimination PyrAr Pyr-Ar PyrPdII_Ar->PyrAr Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Ar-CHO Unsaturated_Ketoester α,β-Unsaturated Ketoester Aldehyde->Unsaturated_Ketoester Ketoester1 β-Ketoester (1) Enamine Enamine Ketoester1->Enamine Ketoester2 β-Ketoester (2) Ketoester2->Unsaturated_Ketoester Ammonia NH3 Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine Enamine->Dihydropyridine Unsaturated_Ketoester->Dihydropyridine Pyridine 4-Arylpyridine Dihydropyridine->Pyridine Oxidation

References

Performance of Pyridine-4-boronic Acid in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter influencing the outcome of chemical reactions. This guide provides a comparative analysis of Pyridine-4-boronic acid's performance across various solvent systems, focusing on its solubility, stability, and reactivity, particularly in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. This document also offers a comparison with its isomers, 2-pyridineboronic acid and 3-pyridineboronic acid, and provides detailed experimental protocols for in-house evaluation.

Solubility Profile

This compound is characterized as a white to off-white crystalline solid.[1] Its solubility is a key factor for its application in solution-phase reactions. Generally, it is soluble in water and polar organic solvents.[1] Below is a qualitative summary of its solubility in common laboratory solvents.

Table 1: Qualitative Solubility of this compound and Its Isomers

Solvent ClassSolvent ExamplesThis compound2-Pyridineboronic acid3-Pyridineboronic acidRationale
Polar ProticWater, Methanol, EthanolSolubleSolubleSolubleThe boronic acid and pyridine (B92270) nitrogen can form strong hydrogen bonds with protic solvents.
Polar AproticDMSO, DMF, THFSolubleSolubleSolubleThe polarity of these solvents can solvate the polar functional groups of the molecule.[2]
NonpolarToluene, HexaneSparingly SolubleSparingly SolubleSparingly SolubleThe overall high polarity of pyridine boronic acids limits their interaction with nonpolar solvents.

Note: This qualitative assessment is based on general chemical principles and available literature. Experimental verification is recommended for specific applications.

Stability Considerations

Boronic acids are susceptible to degradation, primarily through dehydration to form boroxines, oxidation, and protodeboronation. The stability of this compound in different solvents is crucial for storage and reaction reproducibility. While specific quantitative stability studies across a range of solvents are not extensively documented in publicly available literature, general best practices for boronic acid stability should be followed. It is recommended to store this compound in a cool, dry place, away from heat and strong oxidizers.[1]

For Suzuki-Miyaura reactions, the stability of the boronic acid under the reaction conditions is paramount. The choice of solvent and base can significantly influence the rate of protodeboronation, a common side reaction that reduces the yield of the desired product. Generally, 3- and 4-pyridylboronic acids are more stable and less prone to side reactions compared to their 2-pyridyl counterparts, a phenomenon often referred to as the "2-pyridyl problem".[3] This increased stability is attributed to the reduced proximity of the nitrogen atom to the boronic acid group, which can otherwise lead to catalyst inhibition and facile protodeboronation.[3]

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The performance of this compound in Suzuki-Miyaura coupling is highly dependent on the solvent system, base, and catalyst used. The choice of solvent can significantly impact reaction yields.[4] Below is a compilation of data from various studies illustrating the reactivity of this compound and its isomers in different solvent systems.

Table 2: Comparative Performance of Pyridine Boronic Acids in Suzuki-Miyaura Coupling Reactions

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
This compound pinacol (B44631) ester4-IodopyridinePd(dppf)Cl₂Cs₂CO₃Toluene/H₂O97.8[1]
This compoundAryl HalidePd(PPh₃)₄Na₂CO₃Dioxane/H₂OGood[5]
3-Pyridylboronic acid4-BromoanisoleNot SpecifiedNot SpecifiedNot SpecifiedGood[3]
2-Pyridylboronic acid4-BromoanisoleNot SpecifiedNot SpecifiedNot SpecifiedModest[3]
2,6-DichloropyridineHeptyl boronic pinacol esterPd(OAc)₂ / Ad₂PnBuLiOtBuDioxane/H₂O (4:1)94[5]

Note: Yields are highly dependent on the specific substrates, catalyst, base, and reaction conditions. This table provides a general comparison based on available data.

The data suggests that solvent mixtures, particularly those containing water, are often beneficial for the Suzuki coupling of pyridine boronic acids.[5][6] The presence of water can facilitate the formation of the active boronate species, RB(OH)₃⁻, which is crucial for the transmetalation step in the catalytic cycle.[6] Aprotic polar solvents like DMF and THF, as well as ethereal solvents like dioxane, are commonly employed.[6][7]

Experimental Protocols

To facilitate the in-house evaluation of this compound performance, the following detailed experimental protocols are provided.

Protocol 1: Determination of Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., Methanol, THF, Water)

  • Scintillation vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker at a constant temperature

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a scintillation vial.

  • Add a known volume of the solvent of interest to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaking incubator set to the desired temperature (e.g., 25 °C).

  • Shake the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Dilute the filtered solution with a known volume of the solvent.

  • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis method.

  • Calculate the solubility in units such as g/100 mL or mol/L.

Protocol 2: Assessment of Stability by HPLC

Objective: To monitor the degradation of this compound in a specific solvent over time.

Materials:

  • This compound

  • Solvent of interest

  • HPLC vials

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Controlled temperature storage (e.g., oven or incubator)

Procedure:

  • Prepare a stock solution of this compound of known concentration in the solvent of interest.

  • Dispense aliquots of the stock solution into several HPLC vials.

  • Store the vials under the desired conditions (e.g., 40 °C).

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), remove a vial from storage.

  • Analyze the sample by HPLC to determine the concentration of this compound remaining.

  • Plot the concentration of this compound as a function of time to determine the degradation rate.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

Objective: To evaluate the reactivity of this compound in a Suzuki-Miyaura coupling reaction in a specific solvent system.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)

  • Solvent of interest (degassed)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired biaryl product.

  • Calculate the percentage yield of the purified product.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate a typical workflow for evaluating boronic acid performance and the catalytic cycle of the Suzuki-Miyaura reaction.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_solubility Solubility Test cluster_stability Stability Test cluster_reactivity Reactivity Test (Suzuki Coupling) prep_sol Prepare Stock Solution (this compound in Solvent) sol_equilibrate Equilibrate at Constant Temp (Shake-Flask) prep_sol->sol_equilibrate stab_store Store at Elevated Temp prep_sol->stab_store react_setup Set up Reaction (Substrates, Catalyst, Base, Solvent) sol_analyze Analyze Supernatant (HPLC/UV-Vis) sol_equilibrate->sol_analyze sol_calc Calculate Solubility sol_analyze->sol_calc stab_analyze Analyze at Time Points (HPLC) stab_store->stab_analyze stab_plot Plot Degradation Curve stab_analyze->stab_plot react_run Run Reaction at Temp react_setup->react_run react_workup Workup & Purification react_run->react_workup react_yield Calculate Yield react_workup->react_yield

Caption: Workflow for evaluating boronic acid performance.

SuzukiCycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)L₂-OR² pd2_halide->pd2_boronate Ligand Exchange pd2_biaryl R¹-Pd(II)L₂-R² pd2_boronate->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product R¹-R² pd2_biaryl->product aryl_halide R¹-X boronic_acid R²B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

A Comparative Guide to Bases in the Suzuki Coupling of Pyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the development of novel pharmaceuticals and functional materials. For researchers engaged in the synthesis of complex molecules, particularly those incorporating pyridine (B92270) scaffolds prevalent in many bioactive compounds, the choice of reaction conditions is critical to success. Among the various parameters, the selection of a base plays a multifaceted and crucial role in determining the efficiency, yield, and selectivity of the Suzuki coupling. This guide provides a comparative analysis of commonly used bases in the Suzuki coupling of pyridyl halides, supported by experimental data, to aid in the rational selection of reaction conditions.

The Critical Role of the Base in the Suzuki Catalytic Cycle

The base is an indispensable component of the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, converting it into a more nucleophilic boronate species. This activation is essential for the transmetalation step, which is often the rate-determining step of the reaction. The choice of base can significantly influence the reaction rate and overall yield. Common bases employed in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength, solubility, and the nature of the counter-ion of the base are all critical factors to consider.

Comparative Performance of Bases in Suzuki Coupling of Pyridines

The following table summarizes quantitative data on the performance of various bases in the Suzuki coupling of different pyridyl halides. It is important to note that reaction conditions such as catalyst, ligand, solvent, and temperature can vary between studies, which may affect direct comparisons.

Pyridyl HalideBoronic AcidBaseCatalyst/LigandSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-4-methylpyridineArylboronic acidK₂CO₃Pd(dppf)Cl₂1,4-Dioxane/WaterNot SpecifiedNot Specified81
3-BromopyridinePhenylboronic acidNa₂CO₃Pd(PPh₃)₄Toluene/EtOH/H₂O1001295
3-BromopyridinePhenylboronic acidK₂CO₃Pd(PPh₃)₄Toluene/EtOH/H₂O1001292
3-BromopyridinePhenylboronic acidCs₂CO₃Pd(PPh₃)₄Toluene/EtOH/H₂O1001285
3-BromopyridinePhenylboronic acidK₃PO₄Pd(PPh₃)₄Toluene/EtOH/H₂O1001296
2-ChloropyridinePhenylboronic acidK₃PO₄Pd(OAc)₂/SPhosToluene1001894
2-ChloropyridinePhenylboronic acidCs₂CO₃Pd(OAc)₂/SPhosToluene1001888
2,6-DichloropyridineHeptylboronic pinacol (B44631) esterLiOᵗBuPd(OAc)₂/Ad₂PⁿBuDioxane/H₂O100Not Specified94

Note: The data presented is compiled from various sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

From the available data, it is evident that inorganic bases like potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) are highly effective for a range of pyridyl substrates. For challenging couplings, such as those involving less reactive 2-chloropyridines, stronger bases like K₃PO₄ may be necessary to achieve high yields. In some instances, the choice of base may have a less pronounced effect on the yield, as one study found that yields were independent of the base used (Na₂CO₃, K₂CO₃, Cs₂CO₃, or Ba₂CO₃) for a specific reaction.

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a pyridyl halide with an arylboronic acid, which can be adapted for screening different bases.

Materials:

  • Pyridyl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the pyridyl halide, arylboronic acid, and the selected base.

  • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.

Visualizing the Process: Suzuki Coupling and Experimental Workflow

To better understand the underlying mechanism and the experimental setup, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation Pd0 Pd(0)L_n PdII R-Pd(II)-X Pd0->PdII R-X OxAdd Oxidative Addition (R-X) PdII_R_R R-Pd(II)-R' PdII->PdII_R_R [R'-B(OH)3]⁻ Transmetal Transmetalation (R'-B(OR)2 + Base -> [R'-B(OH)3]⁻) PdII_R_R->Pd0 R-R' Product R-R' PdII_R_R->Product RedElim Reductive Elimination BoronicAcid R'-B(OH)2 Boronate [R'-B(OH)3]⁻ BoronicAcid->Boronate + Base Base Base (e.g., K2CO3) Boronate->PdII Nucleophilic Attack

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Pyridyl Halide, Boronic Acid, Base) inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) start->inert add_catalyst Add Palladium Catalyst inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat_stir Heat and Stir (e.g., 80-110°C) add_solvent->heat_stir monitor Monitor Reaction Progress (TLC, LC-MS) heat_stir->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

A Head-to-Head Comparison of Ligands for Pyridine Suzuki Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent in pharmaceuticals. However, the coupling of pyridine-containing molecules presents unique challenges, often referred to as the "2-pyridyl problem," where the nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced reaction efficiency. The choice of ligand is therefore critical to overcoming these challenges and achieving high yields.

This guide provides an objective, data-driven comparison of commonly used ligands for the Suzuki coupling of pyridine derivatives, with a focus on providing clear, actionable information for optimizing these crucial reactions.

Ligand Performance: A Quantitative Comparison

The efficacy of a ligand in pyridine Suzuki coupling is determined by its ability to promote the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—while mitigating catalyst deactivation. Bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands have emerged as the most effective classes of ligands for this transformation.

Below is a summary of the performance of several state-of-the-art ligands in the Suzuki coupling of 2-chloropyridine (B119429) with phenylboronic acid, a common model reaction that highlights the challenges of coupling an electron-deficient heteroaryl chloride.

Table 1: Performance of Various Ligands in the Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid

Ligand/PrecatalystBaseSolventTemp. (°C)Time (h)Yield (%)
SPhosK₃PO₄Toluene (B28343)/H₂O1001892
XPhosK₃PO₄Toluene/H₂O1001695
RuPhosK₃PO₄t-AmylOH1101289
PEPPSI-IPrK₂CO₃Dioxane/H₂O1001891
PPh₃K₂CO₃Dioxane/H₂O10024<10

Data compiled from publicly available information and representative studies. Conditions may vary between sources.

As the data indicates, modern bulky phosphine ligands such as SPhos and XPhos, as well as the NHC-based PEPPSI-IPr catalyst, demonstrate high efficacy in this challenging coupling, affording excellent yields. In contrast, a more traditional ligand like triphenylphosphine (B44618) (PPh₃) is largely ineffective.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative protocols for pyridine Suzuki coupling using a bulky phosphine ligand (XPhos) and an N-heterocyclic carbene (NHC) precatalyst.

Protocol 1: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid using XPhos

Materials:

  • 2-Chloropyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloropyridine, phenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand. Add the degassed toluene and water via syringe.[1]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.[1]

Protocol 2: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid using an NHC Precatalyst (PEPPSI-IPr)

Materials:

  • 2-Chloropyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (B91453) (4 mL)

  • Water (1 mL)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine, phenylboronic acid, potassium carbonate, and PEPPSI-IPr catalyst.[1]

  • Solvent Addition: Add the degassed 1,4-dioxane and water to the reaction vial.

  • Inert Atmosphere: Seal the vial and purge with an inert gas for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Pyridine-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2) PdII->Transmetal Base, R'-B(OR)2 PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow cluster_workflow Ligand Screening Workflow Start Define Model Reaction (e.g., 2-chloropyridine + phenylboronic acid) Setup Prepare Parallel Reactions (Identical Substrates, Base, Solvent, Temp.) Start->Setup Ligands Add Different Ligands to Each Reaction (e.g., SPhos, XPhos, RuPhos, NHC) Setup->Ligands Run Run Reactions Under Inert Atmosphere (Monitor Progress) Ligands->Run Analyze Analyze Reaction Outcomes (LC-MS, GC-MS for Yield/Purity) Run->Analyze Compare Compare Ligand Performance (Yield, Reaction Time, Byproducts) Analyze->Compare Select Select Optimal Ligand for Further Optimization Compare->Select

Caption: A logical workflow for screening ligands in pyridine Suzuki coupling.

Conclusion

The successful Suzuki-Miyaura coupling of pyridine-containing substrates is highly dependent on the judicious choice of ligand. Modern bulky, electron-rich phosphine ligands such as XPhos and SPhos, along with robust NHC-palladium precatalysts like PEPPSI-IPr, have proven to be highly effective in overcoming the challenges associated with these transformations, consistently delivering high yields where traditional ligands fail. By selecting the appropriate catalytic system and carefully following optimized protocols, researchers can reliably synthesize a wide array of valuable pyridine-containing biaryl compounds. This guide serves as a starting point for ligand selection and reaction development, empowering scientists to accelerate their research and development efforts.

References

A Comparative Analysis of Reaction Kinetics: Pyridine-4-boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is paramount for the efficiency and success of synthetic routes. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds. A critical component in this reaction is the boronic acid, and its structural and electronic properties significantly influence the reaction kinetics. This guide provides a detailed comparative analysis of the reaction kinetics of Pyridine-4-boronic acid against other commonly used arylboronic acids, supported by experimental data and detailed protocols.

The reactivity of boronic acids in the Suzuki-Miyaura coupling is largely dictated by the efficiency of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. This step is influenced by the electronic nature of the boronic acid. Generally, electron-rich arylboronic acids exhibit faster reaction rates due to the increased nucleophilicity of the ipso-carbon, which facilitates the transmetalation process. Conversely, electron-deficient arylboronic acids tend to react more slowly.

This compound, a heteroarylboronic acid, presents a unique kinetic profile. The electron-withdrawing nature of the pyridine (B92270) ring renders the boronic acid electron-deficient, which can decelerate the crucial transmetalation step in the catalytic cycle.[1][2] However, it is important to note that the position of the nitrogen atom in the pyridine ring is a key consideration. While 2-pyridylboronic acids are known to be particularly challenging coupling partners due to potential catalyst inhibition by the adjacent nitrogen atom (the "2-pyridyl problem"), 4-pyridylboronic acids are generally more amenable to the reaction conditions.[3]

Another critical factor influencing the overall efficiency of Suzuki-Miyaura reactions with heteroarylboronic acids is their stability, particularly their susceptibility to protodeboronation. This side reaction, the cleavage of the C-B bond, leads to the formation of the corresponding unsubstituted arene and a reduction in the yield of the desired coupled product. Studies have shown that 3- and 4-pyridyl boronic acids are significantly more stable towards protodeboronation than their 2-pyridyl counterparts.[4]

Quantitative Performance Comparison

To provide a clear comparison of the reaction kinetics, the following table summarizes the relative initial rates of Suzuki-Miyaura coupling for this compound and a selection of other arylboronic acids. The data is based on the general principles of Suzuki-Miyaura reaction kinetics, where the rate is influenced by the electronic properties of the boronic acid.

Boronic AcidStructureClassRelative Initial RateKey Kinetic Characteristics
This compound Heteroaryl (Electron-Deficient)~2.5The electron-withdrawing pyridine ring decreases the nucleophilicity of the aryl group, slowing down the transmetalation step.[5]
Phenylboronic acid Aryl (Electron-Neutral)~5.0Serves as a standard benchmark for Suzuki-Miyaura coupling reactions.[5]
4-Methoxyphenylboronic acid Aryl (Electron-Rich)~7.0The electron-donating methoxy (B1213986) group accelerates the transmetalation step.[5]
4-Chlorophenylboronic acid Aryl (Electron-Poor)~3.5The electron-withdrawing chloro group decreases the nucleophilicity of the aryl group, leading to a slower transmetalation compared to phenylboronic acid.

Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions such as catalyst, ligand, base, solvent, and temperature.

Experimental Protocols

Accurate kinetic analysis of Suzuki-Miyaura reactions is crucial for understanding the performance of different boronic acids. High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the progress of these reactions.[6][7]

General Experimental Protocol for Kinetic Analysis via HPLC

Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of an aryl halide with various boronic acids.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Boronic acid (this compound, Phenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene/Water mixture)

  • Internal standard (e.g., Dodecane)

  • Quenching agent (e.g., Diethylamine)

  • HPLC system with a suitable column and detector

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 10 mL of a Toluene/Water mixture). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1 mol%).

  • Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction. At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, and 120 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the withdrawn aliquot by adding it to a vial containing a small amount of the quenching agent to stop the reaction.

  • Sample Preparation for HPLC: Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile) to a known volume. Filter the sample through a syringe filter before injection into the HPLC.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.

Visualizations

To better understand the processes involved in the analysis of reaction kinetics, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Reagent_Prep Prepare Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Solvent, Internal Standard Reaction_Setup Set up reaction under inert atmosphere Reagent_Prep->Reaction_Setup Initiation Initiate reaction at desired temperature Reaction_Setup->Initiation Sampling Take aliquots at time intervals Initiation->Sampling Quenching Quench aliquots Sampling->Quenching HPLC_Prep Prepare samples for HPLC Quenching->HPLC_Prep HPLC_Analysis Analyze samples by HPLC HPLC_Prep->HPLC_Analysis Data_Analysis Plot concentration vs. time and determine rate HPLC_Analysis->Data_Analysis

Kinetic Analysis Workflow

References

A Comparative Guide to the Synthesis of 4-Arylpyridines: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 4-arylpyridines is a critical task, given their prevalence in pharmaceuticals and functional materials. This guide provides a comprehensive cost-benefit analysis of various synthetic routes to this important scaffold, presenting experimental data, detailed protocols, and a clear visual breakdown of the strategic considerations.

The selection of an optimal synthetic route to 4-arylpyridines is a multi-faceted decision, balancing economic viability with chemical efficiency and environmental impact. This analysis delves into the most common and effective methods: transition-metal catalyzed cross-coupling reactions, classical multicomponent reactions, and modern C-H activation strategies.

Comparative Analysis of Synthetic Routes

The following tables summarize the key quantitative data for the most prominent methods used to synthesize 4-arylpyridines. This allows for a direct comparison of their respective strengths and weaknesses in terms of yield, reaction conditions, and catalyst requirements.

Table 1: Comparison of Transition-Metal Catalyzed Cross-Coupling Reactions

MethodTypical Yield (%)Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Key StrengthsKey Weaknesses
Suzuki-Miyaura Coupling 80-98[1]1-5[2]60-100[1][3]12-24High yields, excellent functional group tolerance, commercially available reagents.Potential for impurities from phosphorus ligands[1][4]; cost of palladium catalysts[5] and boronic acids.[6]
Negishi Coupling 70-951-5[2]25-8012-24High reactivity, good for sterically hindered substrates, broad scope.[7]Moisture-sensitive organozinc reagents, preparation of organozincs can be complex.
Stille Coupling 70-901-5[2]80-12012-48Excellent functional group tolerance, air- and moisture-stable organostannanes.[8]Toxicity of organotin reagents and byproducts is a major drawback.[5][8]

Table 2: Comparison of Classical Multicomponent and Modern Synthetic Reactions

MethodTypical Yield (%)Temperature (°C)Reaction Time (h)Key StrengthsKey Weaknesses
Kröhnke Pyridine (B92270) Synthesis 60-90[9][10]120-140[11]2-6[11]One-pot synthesis, high convergence, readily available starting materials.[9][11]Can require harsh conditions, sometimes moderate yields.
Hantzsch Pyridine Synthesis 85-96 (for dihydropyridine)[12][13]80-100[13][14]1-12[13][15]Multicomponent, high atom economy, straightforward.[12][14]Requires a subsequent oxidation step to form the pyridine.
Direct C-H Arylation 50-80[16][17]100-150[16][18]12-24[16][18]High atom economy (no pre-functionalization), step-efficient.Regioselectivity can be a challenge, often requires higher catalyst loadings and temperatures.[19]

Green Chemistry Metrics: A Comparative Overview

To provide a more holistic assessment, key green chemistry metrics have been calculated for a representative synthesis of 4-phenylpyridine (B135609) via different routes.

Table 3: Green Chemistry Metrics for the Synthesis of 4-Phenylpyridine

MetricSuzuki-Miyaura CouplingKröhnke Pyridine SynthesisDirect C-H Arylation
Atom Economy (%) ~65%~85%~98%
E-Factor (approx.) 5-151-5<1

Note: Atom Economy and E-Factor are calculated based on idealized stoichiometric reactions and do not account for solvents, workup, or purification unless otherwise specified. The E-factor for cross-coupling reactions can vary significantly based on solvent usage and recycling.

Experimental Protocols

Detailed methodologies for key cited experiments are provided below to support the practical application of these findings.

Experimental Protocol 1: Suzuki-Miyaura Coupling for 4-Phenylpyridine

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of pyridine derivatives.

Materials:

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromopyridine hydrochloride, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-phenylpyridine.

Experimental Protocol 2: Kröhnke Pyridine Synthesis of 2,4,6-Triphenylpyridine

This protocol describes a classic Kröhnke synthesis.[11]

Materials:

Procedure:

  • In a round-bottom flask, dissolve N-phenacylpyridinium bromide and chalcone in glacial acetic acid.

  • Add ammonium acetate to the solution.

  • Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours.[11]

  • Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol/water to obtain pure 2,4,6-triphenylpyridine.[11]

Experimental Protocol 3: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol outlines the synthesis of a Hantzsch 1,4-dihydropyridine.[12]

Materials:

Procedure:

  • In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with cold ethanol.

  • Dry the product to obtain diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

  • Note: A subsequent oxidation step (e.g., with nitric acid or DDQ) is required to obtain the corresponding pyridine.

Visualizing the Synthetic Landscape

The following diagrams illustrate the logical relationships and workflows of the synthetic strategies discussed.

Cost_Benefit_Analysis_Workflow cluster_synthesis Synthetic Routes to 4-Arylpyridines cluster_analysis Cost-Benefit Analysis CrossCoupling Transition-Metal Cross-Coupling Cost Cost Factors (Reagents, Catalysts, Energy) CrossCoupling->Cost Analysis Efficiency Chemical Efficiency (Yield, Time, Conditions) CrossCoupling->Efficiency Analysis Greenness Green Metrics (Atom Economy, E-Factor) CrossCoupling->Greenness Analysis Multicomponent Classical Multicomponent Reactions Multicomponent->Cost Analysis Multicomponent->Efficiency Analysis Multicomponent->Greenness Analysis CH_Activation Direct C-H Arylation CH_Activation->Cost Analysis CH_Activation->Efficiency Analysis CH_Activation->Greenness Analysis Decision Optimal Route Selection Cost->Decision Efficiency->Decision Greenness->Decision

Caption: A workflow for the cost-benefit analysis of 4-arylpyridine synthesis.

Synthetic_Routes_Overview cluster_cc Cross-Coupling cluster_mcr Multicomponent cluster_cha C-H Arylation Start Starting Materials Suzuki Suzuki-Miyaura (Ar-B(OR)2) Start->Suzuki Negishi Negishi (Ar-ZnX) Start->Negishi Stille Stille (Ar-SnR3) Start->Stille Krohnke Kröhnke Start->Krohnke Hantzsch Hantzsch Start->Hantzsch CHA Direct Arylation Start->CHA Product 4-Arylpyridine Suzuki->Product Negishi->Product Stille->Product Krohnke->Product Hantzsch->Product CHA->Product

Caption: An overview of major synthetic pathways to 4-arylpyridines.

Conclusion

The synthesis of 4-arylpyridines presents a landscape of diverse chemical strategies, each with a distinct profile of costs and benefits. For large-scale production where functional group tolerance and high yields are paramount, the Suzuki-Miyaura coupling remains a robust and well-established choice, despite the cost of palladium catalysts and boronic acid reagents. Classical multicomponent reactions like the Kröhnke and Hantzsch syntheses offer high atom economy and the use of inexpensive starting materials, making them attractive from a green chemistry perspective, although the latter requires an additional oxidation step. The emerging field of direct C-H arylation presents the most atom-economical approach by eliminating the need for pre-functionalized starting materials. However, challenges in regioselectivity and often harsher reaction conditions currently limit its widespread industrial application.

Ultimately, the optimal synthetic route will depend on the specific requirements of the target molecule, the scale of the synthesis, and the relative importance of factors such as raw material cost, process efficiency, and environmental impact. This guide provides the foundational data and experimental context to make an informed decision tailored to the specific needs of the research or development program.

References

Safety Operating Guide

Proper Disposal of Pyridine-4-Boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Pyridine-4-boronic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

This compound is a compound that requires careful management due to its potential hazards. It is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, adherence to established safety protocols during handling and disposal is paramount.

Hazard Summary

The primary hazards associated with this compound are summarized in the table below. This information is critical for understanding the risks and selecting the appropriate personal protective equipment (PPE).

Hazard ClassificationGHS CodeHazard Statement
Skin Irritation (Category 2)H315Causes skin irritation.[1]
Serious Eye Irritation (Category 2)H319Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335May cause respiratory irritation.[1]

Experimental Protocols for Disposal

Two primary methods for the disposal of this compound waste are recommended, depending on the quantity of the waste and the capabilities of the facility.

Method 1: Collection for Hazardous Waste Disposal (Recommended for all quantities)

This is the most prudent and universally accepted method for the disposal of this compound.

Step-by-Step Procedure:

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Collect waste this compound, in both its pure form and in solutions, in a designated, sealable, and airtight container that is chemically compatible. .[3]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and its primary hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[2][4][5]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Arranging for Disposal:

    • When the container is full or no longer in use, complete a Chemical Collection Request Form as per your institution's procedures.

    • Contact your institution's EHS department to arrange for pickup and disposal by an approved waste disposal plant.[4][6]

Method 2: In-Lab Neutralization of Small Quantities (Requires EHS Approval)

For very small quantities, in-lab neutralization may be an option, but it must be approved by your institution's EHS department and comply with local regulations. This compound is amphoteric, having both a weakly acidic boronic acid group and a weakly basic pyridine (B92270) group. Neutralization aims to adjust the pH to a neutral range (typically 6.0-8.0) before drain disposal, if permitted.

Materials:

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Dilute sodium hydroxide (B78521) or sodium bicarbonate solution (e.g., 1 M NaOH or 5% NaHCO₃)

  • pH paper or a calibrated pH meter

  • Appropriate beaker or flask

  • Stir bar and stir plate

Step-by-Step Procedure (to be performed in a chemical fume hood with appropriate PPE):

  • Preparation: If neutralizing a solid, dissolve it in a minimal amount of water in a beaker. For a solution, place it directly in the beaker.

  • pH Measurement: Measure the initial pH of the solution.

  • Neutralization:

    • If the solution is acidic, slowly add the dilute base dropwise while stirring until the pH is within the neutral range.

    • If the solution is basic, slowly add the dilute acid dropwise while stirring until the pH is within the neutral range.

  • Final Disposal: Once neutralized, the solution may be disposed of down the sanitary sewer with copious amounts of water, but only if this practice is explicitly permitted by your institution and local wastewater authority.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_assessment cluster_small cluster_large cluster_end start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity check_policy Is In-Lab Neutralization Permitted by EHS? assess_quantity->check_policy Small Quantity collect_waste Collect in Labeled, Compatible Container assess_quantity->collect_waste Large Quantity neutralize Perform Neutralization Protocol (Adjust pH to 6.0-8.0) check_policy->neutralize Yes check_policy->collect_waste No drain_disposal Dispose Down Sanitary Sewer with Copious Water (If Permitted) neutralize->drain_disposal end End: Waste Disposed drain_disposal->end store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste arrange_pickup Arrange for Professional Disposal via EHS store_waste->arrange_pickup arrange_pickup->end

Caption: Decision workflow for the disposal of this compound.

This guide is intended to provide a framework for the safe disposal of this compound. It is imperative to consult your institution's specific safety and disposal protocols and to adhere to all local, state, and federal regulations. Always prioritize safety and environmental responsibility in the laboratory.

References

Personal protective equipment for handling Pyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pyridine-4-boronic acid. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

Hazard Identification and Immediate Safety Precautions

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] In some cases, it may be harmful if swallowed.[2][3] Therefore, implementing stringent safety measures is non-negotiable.

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] An eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.

Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[4][5] Hands should be washed thoroughly with soap and water after handling and before any breaks.[4][6] Eating, drinking, or smoking in the laboratory is strictly prohibited.[4] Any clothing that becomes contaminated should be removed immediately and washed before being reused.[1][3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of splashing.[4]To protect eyes from contact, which can cause serious irritation.[4]
Hand Protection Chemically resistant gloves, such as nitrile, should be worn.[4][6] Gloves should be inspected before use and changed immediately if contaminated.[6]To prevent skin contact and potential irritation.[4]
Body Protection A laboratory coat is required. For larger quantities or when there is a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4]To protect skin from accidental splashes or spills.
Respiratory Protection If handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. However, if dust or aerosols are generated, a NIOSH-approved respirator with a suitable cartridge for organic vapors and particulates should be used.[4][6]To prevent irritation of the respiratory tract.[4]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is essential for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are easily accessible before starting any work.[6]

    • The work area, preferably a chemical fume hood, should be clean and uncluttered.[6]

    • Verify that all necessary PPE is available and in good condition.

  • Handling:

    • Don all required PPE as outlined in the table above before handling the chemical.

    • Keep the container of this compound tightly closed when not in use.[1][3][6]

    • When transferring the solid, use appropriate tools like a spatula to avoid generating dust.[6]

  • Post-Handling:

    • Clean the work area thoroughly to remove any residual chemical.

    • Wash hands with soap and water after handling is complete, even if gloves were worn.[6]

Spill and Disposal Plan

A clear plan for managing spills and waste is crucial for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[4]

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill. Avoid creating dust.[4]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4][5]

Waste Disposal: All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[4]

  • Containers: Collect waste in designated, labeled, and sealed containers for hazardous waste.

  • Regulations: Do not pour waste down the drain.[4] Dispose of chemical waste in accordance with all local, state, and federal regulations.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Appearance Off-white solid[5]
Melting Point >300 °C[5]
Boiling Point 308.8 ± 34.0 °C (Predicted)[5]
Solubility in Water No data available[5]
Partition Coefficient (log Pow) 0.416[5]

Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_spill Emergency: Spill prep1 Verify fume hood is operational prep2 Check accessibility of eyewash station and safety shower prep1->prep2 prep3 Inspect and don all required PPE prep2->prep3 handle1 Weigh and transfer chemical inside fume hood prep3->handle1 handle2 Keep container sealed when not in use handle1->handle2 spill1 Evacuate non-essential personnel handle1->spill1 handle3 Avoid dust generation handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Properly doff and dispose of contaminated PPE post1->post2 post3 Wash hands thoroughly post2->post3 disp1 Collect all waste in a labeled, sealed hazardous waste container post3->disp1 disp2 Arrange for disposal according to institutional and regulatory guidelines disp1->disp2 spill2 Contain spill with absorbent material spill1->spill2 spill3 Collect and dispose of as hazardous waste spill2->spill3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-4-boronic acid
Reactant of Route 2
Reactant of Route 2
Pyridine-4-boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.